molecular formula C10H7NO2 B189445 8-Quinolinecarboxylic acid CAS No. 86-59-9

8-Quinolinecarboxylic acid

Cat. No.: B189445
CAS No.: 86-59-9
M. Wt: 173.17 g/mol
InChI Key: QRDZFPUVLYEQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinecarboxylic acid is a versatile organic compound serving as a fundamental building block in chemical synthesis and a privileged structure in medicinal chemistry research. Its core value lies in its role as the primary synthetic precursor for a class of quinoline-based auxin-mimic herbicides, notably Quinclorac and Quinmerac . These herbicides are widely used in agricultural research for selective weed control in crops like rice and turfgrasses, and studies on their environmental degradation via advanced oxidation processes, which involve highly reactive hydroxyl radicals, are an active area of investigation . In pharmaceutical research, the this compound scaffold is incorporated into novel hybrid molecules explored for various bioactivities. Recent studies highlight its application in the design of potent anti-adipogenic and antidyslipidemic agents. Hybrid molecules combining the quinoline core with structures like stilbene have demonstrated efficacy in inhibiting adipocyte differentiation and lipid accumulation by activating the Wnt/β-catenin pathway, presenting a potential research tool for metabolic disorders such as obesity . Furthermore, derivatives of 8-hydroxyquinoline, a closely related scaffold, show a broad spectrum of pharmacological potential, including antimicrobial, anticancer, and antiviral activities, underlining the therapeutic relevance of this chemical class . This product is intended for research applications in chemical synthesis, agricultural chemistry, and drug discovery. It is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZFPUVLYEQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235334
Record name 8-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-59-9
Record name 8-Quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW75TFD94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 8-Quinolinecarboxylic Acid from Quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 8-quinolinecarboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from quinoline. The synthesis is presented as a two-step process involving the formation of an 8-methylquinoline intermediate, followed by its oxidation. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthetic pathway and experimental workflows.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinoline ring is a key strategy for the development of novel therapeutic agents. This compound, in particular, serves as a crucial intermediate for the synthesis of various biologically active molecules. This guide outlines a practical and accessible synthetic approach for its preparation from readily available quinoline.

Overall Synthetic Pathway

The synthesis of this compound from quinoline is most effectively achieved through a two-step sequence. Direct carboxylation of quinoline at the C8 position is challenging. A more reliable method involves the introduction of a methyl group at the C8 position, followed by oxidation to the desired carboxylic acid.

Synthesis_Pathway quinoline Quinoline methylquinoline 8-Methylquinoline quinoline->methylquinoline Step 1: Skraup Synthesis carboxylic_acid This compound methylquinoline->carboxylic_acid Step 2: Oxidation

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 8-Methylquinoline via Skraup Reaction

The initial step involves the synthesis of 8-methylquinoline from o-toluidine using the Skraup reaction. This classic method utilizes glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.

Experimental Protocol

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a large flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to o-toluidine while cooling in an ice bath.

  • Add ferrous sulfate (if used) to the mixture.

  • Slowly add glycerol to the reaction mixture with constant stirring.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Heat the reaction mixture cautiously. The reaction is exothermic and can be vigorous. Maintain a gentle reflux for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude 8-methylquinoline.

  • Extract the distillate with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data
ParameterValueReference
Starting Materialo-Toluidine[1][2]
Key ReagentsGlycerol, H₂SO₄, Oxidizing Agent[2][3]
Reaction TemperatureReflux[4]
Reaction TimeSeveral hours[4]
Yield Up to 90% (optimized) [1]

Experimental Workflow

Skraup_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Mix o-toluidine and H₂SO₄ (cooled) B Add Glycerol A->B C Add Oxidizing Agent B->C D Heat to Reflux C->D E Cool and Quench in Water D->E Reaction Completion F Neutralize with NaOH E->F G Steam Distillation F->G H Extraction G->H I Drying and Solvent Removal H->I J Vacuum Distillation I->J P P J->P Pure 8-Methylquinoline

Caption: Workflow for the Skraup synthesis of 8-methylquinoline.

Step 2: Oxidation of 8-Methylquinoline to this compound

The second step involves the oxidation of the methyl group of 8-methylquinoline to a carboxylic acid. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a powerful and effective choice for this transformation.[5]

Experimental Protocol

Materials:

  • 8-Methylquinoline

  • Potassium Permanganate (KMnO₄)

  • Water

  • Sodium hydroxide (optional, for basic conditions)

  • Sulfuric acid or Hydrochloric acid (for acidification)

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • Dissolve 8-methylquinoline in water, potentially with the aid of a co-solvent or by preparing a salt with an acid. Alternatively, the reaction can be run under basic conditions by dissolving it in an aqueous sodium hydroxide solution.

  • Slowly add a solution of potassium permanganate in water to the 8-methylquinoline solution. The reaction is exothermic, and the temperature should be controlled.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Cool the reaction mixture and quench any excess potassium permanganate by the dropwise addition of a sodium bisulfite solution until the purple color is discharged.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify it with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 3-4.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data
ParameterValueReference
Starting Material8-Methylquinoline[6]
Key ReagentsPotassium Permanganate[5][6]
SolventWater (acidic or basic)[6]
Reaction TemperatureReflux[6]
Reaction TimeSeveral hours[6]
Yield Variable, can be optimized [6]

Experimental Workflow

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve 8-Methylquinoline in Aqueous Medium B Add KMnO₄ Solution A->B C Heat to Reflux B->C D Cool and Quench with NaHSO₃ C->D Reaction Completion E Filter MnO₂ D->E F Acidify Filtrate E->F G Collect Precipitate by Filtration F->G H Wash and Dry G->H I Recrystallization H->I P P I->P Pure this compound

Caption: Workflow for the oxidation of 8-methylquinoline.

Conclusion

The synthesis of this compound from quinoline can be effectively accomplished through a two-step process involving the Skraup synthesis of 8-methylquinoline followed by its oxidation. While the Skraup reaction can be vigorous, it provides a direct route to the necessary intermediate in good yields under optimized conditions.[1] The subsequent oxidation using a strong oxidizing agent like potassium permanganate offers a reliable method to obtain the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to synthesize this important chemical building block. Careful optimization of reaction conditions, particularly for the oxidation step, may be necessary to maximize yields.

References

An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 8-quinolinecarboxylic acid, a crucial scaffold in medicinal chemistry and materials science. The document details reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through three distinct and effective methodologies:

  • The Doebner-von Miller Reaction: A classic method for quinoline synthesis, adaptable for the formation of this compound derivatives.

  • Oxidation of 8-Methylquinoline: A direct approach involving the conversion of the methyl group at the 8-position to a carboxylic acid.

  • Directed Ortho-Metalation and Carbonation: A modern and highly regioselective method involving the lithiation of quinoline followed by quenching with carbon dioxide.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] For the synthesis of an this compound derivative, anthranilic acid (2-aminobenzoic acid) serves as the aniline component. The reaction with an α,β-unsaturated aldehyde, such as crotonaldehyde, leads to the formation of a substituted this compound. While the direct synthesis of the unsubstituted this compound via this method is not commonly reported, the synthesis of 2-methyl-8-quinolinecarboxylic acid is well-documented and provides a foundational protocol.

Reaction Mechanism

The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

Doebner_von_Miller A Anthranilic Acid C Michael Adduct A->C + B Crotonaldehyde B->C D Cyclized Intermediate C->D Cyclization (H+) E Dihydroquinoline Derivative D->E - H2O F 2-Methyl-8-quinoline- carboxylic Acid E->F Oxidation

Doebner-von Miller reaction pathway for 2-methyl-8-quinolinecarboxylic acid.
Experimental Protocol: Synthesis of 2-Methyl-8-quinolinecarboxylic Acid

This protocol is adapted from the synthesis of 2-alkyl-8-quinolinecarboxylic acids.

Materials:

  • Anthranilic acid

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Phase Transfer Catalyst (e.g., triethylbenzylammonium chloride)

  • Oxidizing agent (e.g., m-nitrobenzenesulfonic acid, though often air oxidation is sufficient)

Procedure:

  • To a stirred mixture of anthranilic acid in a two-phase system of concentrated hydrochloric acid and toluene, add a catalytic amount of a phase transfer catalyst.

  • Heat the mixture to 80-90 °C.

  • Slowly add crotonaldehyde to the reaction mixture.

  • If required, an oxidizing agent can be added to facilitate the final aromatization step.

  • Maintain the reaction at 80-90 °C for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Quantitative Data
ParameterValueReference
Yield Moderate to Good
Reaction Time Several hours
Temperature 80-90 °C

Oxidation of 8-Methylquinoline

The oxidation of the methyl group of 8-methylquinoline is a direct and atom-economical route to this compound. This transformation can be achieved using strong oxidizing agents, with potassium permanganate (KMnO₄) being a common and effective choice.[3] The reaction proceeds by converting the benzylic methyl group into a carboxylic acid.

Reaction Mechanism

The oxidation mechanism with KMnO₄ is complex and involves radical intermediates. The benzylic C-H bond is the initial site of attack, leading to a series of oxidative steps that ultimately form the carboxylate, which is then protonated upon workup to yield the carboxylic acid.

Oxidation A 8-Methylquinoline B Intermediate Species (e.g., alcohol, aldehyde) A->B KMnO4, Heat C This compound B->C [O]

Oxidative pathway of 8-methylquinoline.
Experimental Protocol

Materials:

  • 8-Methylquinoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (for workup)

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 8-methylquinoline in water.

  • Heat the mixture to reflux.

  • Slowly and portion-wise, add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench any excess KMnO₄ by the slow addition of sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the hot solution to remove the MnO₂.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Quantitative Data
ParameterValueReference
Yield Can be high, depending on conditions[4]
Reaction Time Several hours[4]
Temperature Reflux[4]

Directed Ortho-Metalation and Carbonation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of quinoline, the nitrogen atom can direct a strong base, typically an organolithium reagent, to deprotonate the C8 position. The resulting 8-quinolinyllithium can then be trapped with an electrophile, such as carbon dioxide (in the form of dry ice), to install a carboxylic acid group.

Reaction Mechanism

The reaction begins with the coordination of the organolithium reagent to the quinoline nitrogen, which facilitates the deprotonation at the adjacent C8 position. The resulting organolithium intermediate is a strong nucleophile that readily attacks carbon dioxide. A subsequent acidic workup protonates the carboxylate to yield the final product.

DoM_Carbonation A Quinoline B 8-Quinolinyllithium A->B n-BuLi, THF, -78 °C C Lithium 8-quinolinecarboxylate B->C 1. CO2 (dry ice) 2. Warm to RT D This compound C->D H3O+

Directed ortho-metalation and carbonation of quinoline.
Experimental Protocol

Materials:

  • Quinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add a solution of freshly distilled quinoline in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting deep red to brown solution at -78 °C for 1-2 hours.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Carefully and quickly, pour the organolithium solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Quantitative Data
ParameterValueReference
Yield Generally good to excellent
Reaction Time 2-4 hours
Temperature -78 °C to room temperature

Summary of Synthetic Routes

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Doebner-von Miller Anthranilic acid, α,β-unsaturated carbonylAcid catalyst, Oxidizing agentUtilizes readily available starting materials, classic and well-understood reaction.May produce substituted derivatives, yields can be variable, harsh reaction conditions.
Oxidation 8-MethylquinolineStrong oxidizing agent (e.g., KMnO₄)Direct conversion, potentially high-yielding.Requires the synthesis of 8-methylquinoline, can be difficult to control over-oxidation, waste from oxidizing agent.
DoM and Carbonation QuinolineOrganolithium reagent, Dry iceHighly regioselective, generally good yields, mild reaction conditions for the carbonation step.Requires anhydrous and inert conditions, use of pyrophoric organolithium reagents.

This guide provides a detailed overview of the primary synthetic pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. For high regioselectivity and good yields, the directed ortho-metalation and carbonation route is often preferred in modern synthetic chemistry. For a more classical and direct approach from a substituted precursor, the oxidation of 8-methylquinoline is a viable option. The Doebner-von Miller reaction remains a fundamental method for accessing the quinoline core, particularly for substituted analogues.

References

An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. Among the diverse range of quinoline-based compounds, 8-quinolinecarboxylic acid and its derivatives have garnered significant interest due to their unique chemical properties and potential as modulators of key biological targets. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing this compound and its analogs, detailed experimental protocols, and a summary of their biological significance, with a focus on their applications in drug discovery and development.

Core Synthetic Strategies

The construction of the quinoline ring system can be achieved through several classic and modern synthetic reactions. The choice of method often depends on the desired substitution pattern on both the benzenoid and pyridinoid rings of the quinoline nucleus. Key strategies for the synthesis of this compound and its derivatives include the Doebner-von Miller reaction, Skraup synthesis, Gould-Jacobs reaction, Friedländer synthesis, Combes synthesis, and Pfitzinger reaction.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] An improved version of this reaction utilizes anthranilic acid and crotonaldehyde in a two-phase system to produce 2-methyl-8-quinolinecarboxylic acid.[2]

Skraup Synthesis

The Skraup synthesis is a classic and robust method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] This exothermic reaction requires careful temperature control.[5] For the synthesis of quinoline-8-carboxylic acid, 2-aminobenzoic acid can be used as the starting aromatic amine.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which can be further modified. The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6][7] Subsequent hydrolysis and decarboxylation can yield the desired quinolinol.[8]

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] This reaction can be catalyzed by either acids or bases.[10][11] A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene compound.[12]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to form a 2,4-disubstituted quinoline.[13][14] The reaction proceeds through an enamine intermediate which then cyclizes.[13]

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a valuable method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[15][16][17] The reaction proceeds via the ring-opening of isatin to form an isatinic acid intermediate.[18][19]

Data Presentation: Synthesis and Characterization of this compound Derivatives

The following tables summarize quantitative data for the synthesis of various this compound derivatives using the aforementioned methods.

Derivative Synthetic Method Starting Materials Yield (%) Melting Point (°C) References
2-Methyl-8-quinolinecarboxylic acidDoebner-von MillerAnthranilic acid, CrotonaldehydeGood-[2]
Quinoline-8-carboxylic acidSkraup2-Aminobenzoic acid, Glycerol-183-185[20]
4-Hydroxy-8-methylquinoline-3-carboxylic acidGould-Jacobs2-Methylaniline, Diethyl ethoxymethylenemalonate50-[17]
2-Aryl-8-quinolinecarboxylic acidFriedländer2-Amino-3-formylbenzoic acid, Aryl methyl ketoneHigh-[21]
2,4-Dimethyl-8-quinolinecarboxylic acidCombes2-Aminobenzoic acid, Acetylacetone--[13]
Quinoline-4,8-dicarboxylic acidPfitzingerIsatin-7-carboxylic acid, Pyruvic acid--[18]
2-Phenylquinoline-4-carboxylic acidPfitzingerIsatin, Acetophenone-214-216[22]

Table 1: Summary of Synthetic Yields and Melting Points.

Derivative ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) IR (cm⁻¹) References
2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives-76.2, 123.0, 124.8, 125.0, 125.3, 125.6, 125.7, 126.0, 127.5, 128.3, 130.5, 133.1, 142.0, 142.5, 145.7, 149.3, 150.3, 151.0, 159.4, 166.6353.0895, 421.0115, 465.0013, 552.9003, 403.1051, 471.0274, 558.9261-[16][23]
Substituted Quinoline-2-carboxamides8.60 (d, J = 8.0 Hz)--3339, 3052, 2925, 2852, 1676, 1589, 1556, 1525, 1501, 1434, 1418, 1205, 1119, 903, 841, 770, 747, 686, 666[20]
Indophenazino fused quinoline-4-carboxylic acid derivatives----[1][24]
4-Hydroxy-3-ethoxycarbonylquinoline----[8]

Table 2: Spectroscopic and Analytical Data for Selected Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction[22]
  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes, during which the color of the mixture will typically change from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of Quinoline via Skraup Synthesis[20]
  • Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate, followed by nitrobenzene.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask with a wet towel. Once the initial vigorous reaction subsides, continue to heat the mixture for several hours.

  • Workup: Allow the reaction mixture to cool and then dilute with water. Remove any unreacted nitrobenzene by steam distillation.

  • Isolation: Make the residue strongly alkaline with concentrated sodium hydroxide solution and steam distill again to isolate the quinoline.

  • Purification: The crude quinoline can be purified by fractional distillation.

Protocol 3: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[25]
  • Reactant Mixture: In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-15 minutes).

  • Isolation: After the reaction is complete, cool the vial to room temperature to allow the product to precipitate.

  • Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile. Dry the product under vacuum.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the field of oncology. Their mechanisms of action often involve the inhibition of key enzymes involved in DNA repair and replication, such as Poly(ADP-ribose) polymerase (PARP) and topoisomerases.

PARP Inhibition

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[18] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), a major double-strand break (DSB) repair pathway, the inhibition of PARP leads to synthetic lethality.[25] Unrepaired SSBs accumulate and are converted to DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[6]

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair PARP1->BER initiates Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break Replication->DNA_DSB HR Homologous Recombination (BRCA1/2 proficient) DNA_DSB->HR error-free repair NHEJ Non-Homologous End Joining DNA_DSB->NHEJ error-prone repair HR->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis PARP_Inhibitor 8-Quinolinecarboxylic Acid Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits

PARP Inhibition Pathway
Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient breaks in the DNA backbone.[21] Quinolone antibiotics, a well-known class of drugs, target bacterial DNA gyrase and topoisomerase IV.[26][27] Similarly, certain this compound derivatives have been shown to inhibit human topoisomerases I and II, leading to the accumulation of DNA breaks and subsequent apoptosis in cancer cells.[28]

Topoisomerase_Inhibition_Pathway DNA_Supercoiling DNA Supercoiling (during replication/transcription) Topoisomerase Topoisomerase I/II DNA_Supercoiling->Topoisomerase binds to DNA_Relaxation Relaxed DNA Topoisomerase->DNA_Relaxation induces relaxation DNA_Breaks Accumulation of DNA Breaks Topoisomerase->DNA_Breaks inhibition leads to Normal_Cell_Function Normal Cell Function DNA_Relaxation->Normal_Cell_Function Topoisomerase_Inhibitor 8-Quinolinecarboxylic Acid Derivative (Topoisomerase Inhibitor) Topoisomerase_Inhibitor->Topoisomerase stabilizes cleavable complex Apoptosis Apoptosis DNA_Breaks->Apoptosis

Topoisomerase Inhibition Pathway

Experimental and Logical Workflows

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

General Synthesis Workflow

The synthesis of a target this compound derivative typically involves the selection of an appropriate synthetic strategy based on the desired substitution pattern, followed by reaction execution, product isolation, and purification.

Synthesis_Workflow Start Select Synthetic Strategy (e.g., Pfitzinger, Skraup) Reactants Prepare Starting Materials (e.g., Isatin, 2-Aminobenzoic acid) Start->Reactants Reaction Perform Chemical Reaction (e.g., Reflux, Microwave) Reactants->Reaction Workup Reaction Workup (e.g., Extraction, Quenching) Reaction->Workup Isolation Crude Product Isolation (e.g., Filtration, Evaporation) Workup->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization Final_Product Pure 8-Quinolinecarboxylic Acid Derivative Characterization->Final_Product

General Synthesis Workflow
High-Throughput Screening Workflow for Enzyme Inhibitors

For the discovery of potent enzyme inhibitors from a library of this compound derivatives, a high-throughput screening (HTS) workflow is often employed. This allows for the rapid evaluation of a large number of compounds to identify promising "hits."[15]

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Library of 8-Quinolinecarboxylic Acid Derivatives HTS High-Throughput Screening (e.g., Fluorescence-based assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds showing >50% inhibition) HTS->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response Selectivity Selectivity Assays (against related enzymes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme kinetics) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Optimization Lead Optimization (Synthesis of new analogs) SAR->Lead_Optimization In_Vivo In Vivo Efficacy and Toxicity Studies SAR->In_Vivo Lead_Optimization->Dose_Response Iterative cycle Candidate Drug Candidate In_Vivo->Candidate

High-Throughput Screening Workflow

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of analogs with diverse substitution patterns. The demonstrated ability of these compounds to target fundamental cellular processes, such as DNA repair and replication, underscores their potential as anticancer agents and modulators of other disease-related pathways. The provided experimental protocols and workflows serve as a practical resource for researchers engaged in the synthesis, screening, and development of novel quinoline-based therapeutics. Continued exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential.

References

A Spectroscopic Guide to 8-Quinolinecarboxylic Acid: Characterization for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Quinolinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its utility in forming coordination complexes and its application in the development of catalysts and agrochemicals underscore the necessity for precise analytical characterization.[1][3] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for easy reference, and workflow visualizations to facilitate a deeper understanding of its structural and electronic properties.

Introduction

This compound (C₁₀H₇NO₂), with a molecular weight of 173.17 g/mol , consists of a quinoline ring system substituted with a carboxylic acid group at the 8-position.[4] The arrangement of the aromatic rings and the acidic functional group dictates its chemical reactivity, biological activity, and photophysical properties. Accurate structural elucidation and purity assessment are paramount for its application in any field. Spectroscopic methods provide a non-destructive and highly informative means to achieve this, each offering unique insights into the molecule's atomic and electronic framework. This guide synthesizes data from various sources to present a holistic analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its structure.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The proton of the carboxylic acid group is typically observed as a broad singlet at a high chemical shift (10-13 ppm) due to hydrogen bonding.[5] The aromatic protons of the quinoline ring system appear in the range of 7.0 to 9.0 ppm.[6]

Table 1: Predicted and Experimental ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H2 9.0 - 9.2 dd
H3 7.5 - 7.7 dd
H4 8.2 - 8.4 dd
H5 7.8 - 8.0 d
H6 7.6 - 7.8 t
H7 8.1 - 8.3 d
COOH 10.0 - 13.0 br s

Note: Predicted values are based on typical ranges for quinoline derivatives. Actual shifts can vary with solvent and concentration.[6][7] Data sourced from publicly available spectral databases.[4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~150
C3 ~122
C4 ~137
C4a ~129
C5 ~128
C6 ~127
C7 ~135
C8 ~130
C8a ~148
COOH ~168

Note: Saturated aliphatic acids typically appear around 185 δ, while aromatic acids are upfield near 165 δ.[8] Data sourced from publicly available spectral databases.[4]

Experimental Protocol: NMR Analysis

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR).

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

  • Transfer: Using a pipette with a filter plug (e.g., cotton or glass wool), transfer the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[6] Before data acquisition, lock the spectrometer's magnetic field on the deuterium signal of the solvent and optimize the field homogeneity through shimming to ensure sharp, symmetrical peaks.[6]

  • ¹H NMR Acquisition: A standard single-pulse experiment is generally used. Key parameters to consider include spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Key IR Absorptions

For this compound, the most characteristic IR bands are associated with the carboxylic acid group. The O-H stretch appears as a very broad band, often overlapping with C-H stretching frequencies, a result of strong hydrogen-bonded dimers.[9][10] The C=O stretch is a strong, sharp band.[8] Conjugation with the quinoline ring system lowers the C=O stretching frequency.[11][12]

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Absorption Range (cm⁻¹) Intensity/Shape
O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Very Broad
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp
C=O Stretch (Carbonyl) 1690 - 1725 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-O Stretch 1210 - 1320 Medium
O-H Bend 910 - 950 Medium, Broad

Data compiled from general spectroscopic principles for aromatic carboxylic acids.[8][9][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of powdered this compound directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems, such as the quinoline ring in this compound.

Data Presentation: UV-Vis Absorption Maxima

Aromatic compounds like quinoline exhibit multiple absorption bands corresponding to π→π* transitions.[13] The carboxylic acid group itself has a weak n→π* transition around 200-215 nm, which is often masked by the stronger absorptions of the aromatic system.[11][12]

Table 4: UV-Vis Spectral Data for this compound

Wavelength (λmax) Molar Absorptivity (ε) Solvent Transition Type
219 nm 31900 M⁻¹cm⁻¹ Ethanol π→π*

Data sourced from the PhotochemCAD database.[14]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the analytical region (typically >200 nm). Ethanol or methanol are common choices.[14]

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.

  • Sample Dilution: Dilute the stock solution to prepare a sample with an absorbance in the optimal range of the spectrophotometer (generally 0.1 to 1.0 AU).

  • Spectrometer Calibration: Use a cuvette filled with the pure solvent to zero the instrument (record a baseline).

  • Data Acquisition: Fill a clean quartz cuvette with the sample solution and place it in the spectrophotometer. Scan the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.

Data Presentation: Mass Spectral Fragments

Under electron ionization (EI), the molecular ion ([M]⁺•) is typically observed. Common fragmentation pathways for aromatic carboxylic acids involve the loss of the carboxyl group as either a COOH radical (M-45) or a CO₂ molecule (M-44).[15]

Table 5: Key Fragment Ions for this compound in GC-MS

m/z Proposed Fragment Description
173 [C₁₀H₇NO₂]⁺• Molecular Ion (M⁺•)
129 [C₉H₇N]⁺• Loss of CO₂
128 [C₉H₆N]⁺ Loss of COOH
102 [C₈H₆]⁺• Loss of HCN from the [M-CO₂]⁺• fragment

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[4]

Experimental Protocol: Mass Spectrometry Analysis

The following describes a general procedure for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization may be required to increase volatility, though it is often analyzed directly.

  • GC-MS System Setup:

    • Injector: Set the injector port to a temperature sufficient to volatilize the sample without decomposition (e.g., 250 °C).

    • GC Column: Use a suitable capillary column (e.g., a nonpolar DB-5ms).

    • Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C).

    • MS Interface: Maintain the transfer line at a high temperature (e.g., 280 °C) to prevent condensation.

  • Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).

Visualized Workflows and Relationships

To clarify the analytical process and the interplay between different spectroscopic techniques, the following diagrams are provided.

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Weighing, Dissolution) B Spectrometer Setup (Calibration, Background) A->B C Data Acquisition (NMR, IR, UV-Vis, MS) B->C D Data Processing (Integration, Baseline Correction) C->D E Spectral Interpretation D->E F Structural Elucidation & Purity Assessment E->F

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

G cluster_info Structural Information Derived compound This compound NMR NMR Spectroscopy ¹H & ¹³C Connectivity C-H Framework compound->NMR IR IR Spectroscopy Vibrational Modes Functional Groups (-COOH, C=C) compound->IR MS Mass Spectrometry m/z Ratio Molecular Weight Fragmentation compound->MS UV UV-Vis Spectroscopy Electronic Transitions Conjugated π-System compound->UV

Caption: Relationship between spectroscopic methods and the structural data they provide.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, UV-Vis, and Mass Spectrometry provides a detailed and robust characterization of its molecular structure. Each technique offers complementary information, from the atomic connectivity and functional groups identified by NMR and IR, to the electronic properties revealed by UV-Vis, and the definitive molecular weight and fragmentation patterns provided by MS. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in the research and development of novel compounds derived from this versatile chemical scaffold, ensuring accuracy and reproducibility in their analytical endeavors.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 8-quinolinecarboxylic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for spectrum acquisition, and a visualization of the proton relationships within the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Proton (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-28.9 - 9.1Doublet of doublets (dd)J(H2, H3) ≈ 4.5, J(H2, H4) ≈ 1.8
H-37.5 - 7.7Doublet of doublets (dd)J(H3, H2) ≈ 4.5, J(H3, H4) ≈ 8.5
H-48.2 - 8.4Doublet of doublets (dd)J(H4, H3) ≈ 8.5, J(H4, H2) ≈ 1.8
H-57.9 - 8.1Doublet (d)J(H5, H6) ≈ 8.0
H-67.6 - 7.8Triplet (t)J(H6, H5) ≈ 8.0, J(H6, H7) ≈ 7.5
H-78.0 - 8.2Doublet (d)J(H7, H6) ≈ 7.5
COOH12.0 - 14.0Broad Singlet (br s)-

Disclaimer: The data presented in this table is predicted based on the analysis of analogous compounds and fundamental NMR principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard methodology for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid proton. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration. More scans can be acquired to improve the signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 16 ppm is generally sufficient to cover the expected chemical shift range.

  • Data Acquisition: Initiate the data acquisition.

2.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

  • Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

Visualization of Proton Environments

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR analysis.

Caption: Coupling relationships between protons in this compound.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation B Data Acquisition A->B 1. Prepare Sample C Data Processing B->C 2. Acquire FID D Spectral Analysis C->D 3. Process Spectrum E Structure Confirmation D->E 4. Assign Signals

Caption: Experimental workflow for ¹H NMR analysis.

An In-Depth Technical Guide to the FTIR Analysis of 8-Quinolinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of 8-quinolinecarboxylic acid and its diverse derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential. This document outlines key vibrational frequencies, detailed experimental protocols, and the influence of structural modifications on the infrared spectra.

Introduction to the FTIR Spectroscopy of this compound

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals the vibrational modes of the functional groups present. For this compound, the spectrum is dominated by features arising from the quinoline ring system and the carboxylic acid moiety.

The key vibrational modes to consider in the analysis of this compound and its derivatives include:

  • O-H stretching of the carboxylic acid group, which typically appears as a very broad band.

  • C=O stretching of the carboxylic acid, a strong and sharp absorption.

  • C-O stretching and O-H bending of the carboxylic acid.

  • C=N and C=C stretching vibrations within the quinoline ring.

  • C-H stretching and bending modes of the aromatic quinoline ring.

  • Substituent-specific vibrations for various derivatives.

Understanding the characteristic absorption frequencies of these groups allows for the confirmation of molecular identity, assessment of purity, and elucidation of structural changes upon derivatization.

Experimental Protocols

Accurate and reproducible FTIR analysis relies on meticulous sample preparation and data acquisition. Below are detailed protocols for the analysis of solid samples, such as this compound and its derivatives.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular technique for solid samples as it requires minimal sample preparation.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the surrounding atmosphere (e.g., CO2 and water vapor) and the instrument itself.

  • Sample Analysis:

    • Place a small amount of the powdered solid sample (typically 1-2 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves the co-addition of 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral processing as required.

KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix.

Materials:

  • FTIR-grade KBr powder (dried in an oven to remove moisture).

  • Agate mortar and pestle.

  • Pellet press.

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to the pellet die of the press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Tabulated FTIR Data

The following tables summarize the characteristic vibrational frequencies for this compound and the expected shifts upon derivatization.

Table 1: Characteristic FTIR Vibrational Frequencies of this compound

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
O-H stretch (carboxylic acid dimer)3300 - 2500Strong, BroadOften overlaps with C-H stretching bands. The broadness is due to hydrogen bonding.[1][2][3][4]
C-H stretch (aromatic)3100 - 3000MediumCharacteristic of the C-H bonds on the quinoline ring.
C=O stretch (carboxylic acid)1710 - 1680StrongThe position is influenced by hydrogen bonding. For a dimeric structure, the peak is typically lower than for a monomer.[1][2][3][4]
C=N and C=C stretch (quinoline ring)1620 - 1450Medium-StrongA series of bands representing the vibrations of the aromatic system.
O-H bend (in-plane)1440 - 1395MediumCoupled with C-O stretching.
C-O stretch (carboxylic acid)1320 - 1210StrongCoupled with O-H bending.
C-H bend (out-of-plane, aromatic)900 - 675Medium-StrongThe pattern of these bands can provide information about the substitution pattern on the quinoline ring.
O-H bend (out-of-plane)950 - 910Medium, Broad

Table 2: Expected Shifts in Vibrational Frequencies for Derivatives of this compound

Derivative TypeFunctional GroupExpected Frequency Shift (cm⁻¹) and Rationale
Esterification C=O (ester)Shift to higher frequency (1750-1735 cm⁻¹) . The replacement of the acidic proton with an alkyl or aryl group disrupts the hydrogen bonding, leading to an increase in the C=O bond order.
O-H stretchDisappearance of the broad O-H band .
Amide Formation C=O (amide)Shift to lower frequency (1680-1630 cm⁻¹) . The resonance effect of the nitrogen lone pair decreases the double bond character of the carbonyl group.
O-H stretchDisappearance of the broad O-H band . Appearance of N-H stretching bands (around 3500-3100 cm⁻¹).
Metal Complexation (Carboxylate) C=O (carboxylate)Disappearance of the C=O stretch . Appearance of asymmetric (νas) and symmetric (νs) stretching bands of the COO⁻ group, typically around 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The separation between νas and νs can indicate the coordination mode.
O-H stretchDisappearance of the broad O-H band .
Ring Substitution (Electron-Withdrawing) C=O (acid)Shift to higher frequency . Electron-withdrawing groups on the quinoline ring can increase the double bond character of the carbonyl group through inductive effects.
Ring Substitution (Electron-Donating) C=O (acid)Shift to lower frequency . Electron-donating groups can decrease the C=O double bond character through resonance.

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationships of spectral shifts.

experimental_workflow cluster_prep Sample Preparation cluster_atr ATR-FTIR Analysis cluster_output Output start Start sample Obtain Solid Sample (e.g., 8-QCA derivative) start->sample grind Grind to a fine powder (if necessary) sample->grind background Acquire Background Spectrum grind->background place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data spectrum Final FTIR Spectrum process_data->spectrum end End spectrum->end

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

spectral_shifts cluster_derivatives Derivatization of Carboxylic Acid cluster_substituents Substitution on Quinoline Ring cluster_shifts Expected C=O Stretch Shift parent This compound (Parent Compound) ester Esterification (e.g., -COOCH3) parent->ester amide Amide Formation (e.g., -CONH2) parent->amide salt Salt Formation / Metal Complexation (e.g., -COO⁻M⁺) parent->salt ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) parent->ewg edg Electron-Donating Group (e.g., -NH2, -OCH3) parent->edg shift_up Shift to Higher Wavenumber (Hypsochromic Shift) ester->shift_up Disrupts H-bonding shift_down Shift to Lower Wavenumber (Bathochromic Shift) amide->shift_down Resonance effect disappear Disappearance of C=O (Replaced by COO⁻ stretches) salt->disappear ewg->shift_up Inductive effect edg->shift_down Resonance effect

Caption: Logical relationship of C=O vibrational frequency shifts in 8-QCA derivatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. By understanding the fundamental vibrational frequencies and the influence of chemical modifications, researchers can confidently identify compounds, monitor reactions, and ensure the quality of their materials. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important class of molecules.

References

The Elusive Crystal Structure of 8-Quinolinecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

8-Quinolinecarboxylic acid is a heterocyclic compound of interest in the synthesis of novel therapeutic agents and functional materials. Its molecular structure suggests a capacity for versatile coordination with metal ions and participation in various intermolecular interactions, making the determination of its crystal structure crucial for understanding its solid-state properties and for rational drug design.

Current Status of Crystallographic Data

A search of the Cambridge Crystallographic Data Centre (CCDC) database indicates the deposition of crystallographic data for this compound under the reference number CCDC 2047783 . This deposition is associated with the publication "Inverted metal–organic frameworks: isoreticular decoration with organic anions using principles of supramolecular chemistry" by Mertzenich, C. L., et al., published in the Journal of Coordination Chemistry in 2021.

However, the full crystallographic information file (CIF), which contains the precise atomic coordinates, unit cell dimensions, space group, and other quantitative structural data, is not publicly available without a subscription to the CCDC database. Efforts to locate this information in open-access crystallographic databases have been unsuccessful. Consequently, a detailed summary table of its quantitative crystallographic data cannot be provided at this time.

General Experimental Protocol for Crystal Structure Determination

While the specific experimental details for this compound are not accessible, a general methodology for the single-crystal X-ray diffraction (SCXRD) analysis of a small organic molecule like this compound would typically involve the following steps. This protocol is a composite of standard laboratory practices.

Synthesis and Purification

This compound can be synthesized through various established organic chemistry routes. Following synthesis, the compound must be purified to a high degree to facilitate the growth of single crystals. Common purification techniques include:

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals.

  • Sublimation: Purifying the compound by heating it under vacuum, causing it to transition directly from a solid to a gas, and then condensing the vapor back into a solid on a cold surface.

  • Chromatography: Using column chromatography to separate the desired compound from impurities.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent diffuses into the solution, causing the compound to crystallize.

X-ray Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern is recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffracted X-ray beams are used to calculate the structure factors.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors.

Logical Workflow for Crystal Structure Determination

The logical progression of experiments for determining the crystal structure of a compound like this compound is illustrated in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (SC-XRD) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a carboxylic acid group at the 8th position. As a key structural motif and intermediate in medicinal chemistry and materials science, its unambiguous identification and characterization are paramount. Mass spectrometry (MS) serves as a powerful analytical tool for this purpose, providing detailed information about the molecule's mass and structure through controlled fragmentation. This guide details the characteristic fragmentation patterns of this compound under various ionization conditions, presents quantitative data for key fragments, and outlines a typical experimental protocol for its analysis.

Mass Spectrometric Behavior and Fragmentation Pathways

The fragmentation of this compound is highly dependent on the ionization technique employed, primarily Electron Ionization (EI) for GC-MS applications and Electrospray Ionization (ESI) for LC-MS applications.

Electron Ionization (EI-MS)

Under the high-energy conditions of Electron Ionization, this compound (molar mass: 173.17 g/mol ) undergoes distinct fragmentation events.[1] The molecular ion ([M]•+) is observed at m/z 173. The primary fragmentation pathway involves the loss of the carboxylic acid group and subsequent fragmentation of the quinoline ring.

The fragmentation cascade typically proceeds as follows:

  • Loss of Carbon Dioxide: The most prominent initial fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, resulting in a major fragment ion at m/z 129 .[2] This ion represents the quinoline radical cation.

  • Loss of the Carboxyl Radical: A competing, though often less favorable, pathway is the loss of the entire carboxyl radical (•COOH, 45 Da), leading to a fragment at m/z 128 .[3][4]

  • Quinoline Ring Fragmentation: The fragment at m/z 129 can undergo further decomposition characteristic of the quinoline ring system. This involves the expulsion of hydrogen cyanide (HCN, 27 Da), yielding a significant fragment ion at m/z 102 .[3]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 174 . Collision-Induced Dissociation (CID) of this ion in a tandem mass spectrometer reveals a fragmentation pattern that differs from EI due to the lower energy and different charge state. While direct experimental ESI-MS/MS data for the 8-isomer is not widely published, the fragmentation of its isomer, quinoline-2-carboxylic acid, provides a strong predictive model.[3]

The proposed fragmentation for the protonated molecule involves:

  • Loss of Water: A primary fragmentation pathway is the loss of a water molecule (H₂O, 18 Da), leading to a product ion at m/z 156 .[3]

  • Loss of Carbon Monoxide: Concurrently, the loss of carbon monoxide (CO, 28 Da) can occur, producing a product ion at m/z 146 .[3]

  • Sequential Losses: A fragment resulting from the sequential loss of both water and carbon monoxide is often observed at m/z 128 .[3]

Quantitative Data Summary

The following table summarizes the key fragment ions observed for this compound, primarily derived from GC-MS (EI) data.

m/zProposed Ion AssignmentDescription of Neutral LossIonization Mode
173[C₁₀H₇NO₂]•+Molecular Ion ([M]•+)EI
129[C₉H₇N]•+Loss of Carbon Dioxide (CO₂)EI
128[C₉H₇N]⁺Loss of Carboxyl Radical (•COOH)EI
102[C₈H₆]•+Loss of HCN from m/z 129EI

Data sourced from NIST GC-MS library via PubChem.[2]

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation Pathway

G M [M]•+ m/z 173 This compound F129 [M - CO₂]•+ m/z 129 M->F129 - CO₂ (44 Da) F128 [M - •COOH]+ m/z 128 M->F128 - •COOH (45 Da) F102 [C₈H₆]•+ m/z 102 F129->F102 - HCN (27 Da)

Caption: Proposed EI-MS fragmentation pathway for this compound.

Proposed ESI-MS/MS Fragmentation Pathway

G MH [M+H]+ m/z 174 Protonated Molecule F156 [M+H - H₂O]+ m/z 156 MH->F156 - H₂O (18 Da) F146 [M+H - CO]+ m/z 146 MH->F146 - CO (28 Da) F128 [M+H - H₂O - CO]+ m/z 128 F156->F128 - CO (28 Da) F146->F128 - H₂O (18 Da)

References

physical and chemical properties of 8-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 8-quinolinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and an understanding of its chemical behavior.

Core Properties of this compound

This compound (8-QCA) is an aromatic organic compound with the chemical formula C₁₀H₇NO₂. It consists of a quinoline bicyclic structure substituted with a carboxylic acid group at the 8-position. This arrangement imparts specific chemical characteristics, including its acidic nature and its ability to act as a bidentate ligand in coordination chemistry.

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueCitations
IUPAC Name Quinoline-8-carboxylic acid[1]
CAS Number 86-59-9[1]
Molecular Formula C₁₀H₇NO₂[1]
Molar Mass 173.17 g/mol [1]
Appearance Light brown crystalline powder
Melting Point 183-185 °C (lit.)
Boiling Point ~303.81 °C to 386.5 °C (estimates vary)
Density ~1.24 to 1.3 g/cm³ (rough estimates)
pKa 1.82 (at 25 °C)
Water Solubility Insoluble
Solubility Soluble in organic solvents like DMSO

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following table outlines the expected characteristic signals in common spectroscopic techniques.

SpectroscopyCharacteristic Signals
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring system and a characteristic downfield signal for the carboxylic acid proton (often >10 ppm, broad), which is solvent and concentration-dependent.
¹³C NMR Resonances for the ten carbon atoms, including a signal for the carboxyl carbon typically in the 165-185 ppm range. Aromatic carbons appear in the ~115-150 ppm region.
IR Spectroscopy A very broad O-H stretching band from ~2500-3300 cm⁻¹. A strong C=O stretching band around 1680-1710 cm⁻¹ (lower frequency due to conjugation with the aromatic ring). C-O stretching and O-H bending peaks are also present in the fingerprint region.[2][3][4]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molar mass (173.17 m/z).

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details generalized, standard protocols for the synthesis of this compound and the determination of its key physical properties.

A common laboratory-scale synthesis involves the oxidation of 8-methylquinoline. The following workflow outlines the key steps in this process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start 8-Methylquinoline + Oxidizing Agent (e.g., KMnO₄) reaction Oxidation in suitable solvent (e.g., aqueous pyridine) start->reaction Heat under reflux filter Filter hot solution to remove MnO₂ reaction->filter acidify Acidify filtrate (e.g., with HCl or H₂SO₄) filter->acidify precipitate Precipitate 8-QCA acidify->precipitate isolate Isolate by filtration precipitate->isolate recrystallize Recrystallize from suitable solvent (e.g., Ethanol) isolate->recrystallize final_product Pure this compound recrystallize->final_product

General workflow for the synthesis of this compound.

Methodology:

  • Oxidation: 8-Methylquinoline is dissolved in a suitable solvent (e.g., aqueous pyridine). An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise. The mixture is heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

  • Precipitation: The filtrate is cooled and then acidified with a mineral acid (e.g., HCl). This protonates the carboxylate, causing the less soluble this compound to precipitate out of the solution.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.

  • Melting Point: The melting point is determined using the capillary method.[5] A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.[5] The tube is placed in a calibrated melting point apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the first appearance of liquid (initial melting point) to the complete liquefaction of the sample (final melting point) is recorded.[6] A sharp melting range (0.5-1.0°C) is indicative of high purity.[7]

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration.[8] A precisely weighed sample of this compound is dissolved in a suitable solvent (often an aqueous-organic mixture due to its low water solubility).[9] The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[8] The pKa is the pH at the half-equivalence point of the titration curve.[8]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: For ¹H and ¹³C NMR, 5-25 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The solution must be filtered into the NMR tube to remove any particulate matter, which can degrade spectral quality.[11] An internal standard like tetramethylsilane (TMS) is used for chemical shift referencing.

    • IR Spectroscopy: For solid samples, an IR spectrum can be obtained by preparing a KBr pellet or as a mull (e.g., with Nujol).[8] In the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For the mull method, the sample is ground with a drop of mulling agent to form a paste, which is then spread between two salt plates (e.g., NaCl).[8]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its carboxylic acid group and the nitrogen atom of the quinoline ring. This structure allows it to participate in a variety of reactions, making it a valuable building block in synthesis.

The primary utility of 8-QCA in further synthesis is its function as a bidentate ligand, chelating with metal ions through the quinoline nitrogen and the carboxylate oxygen. It also undergoes typical carboxylic acid reactions.

Reactivity_Diagram cluster_chelation Chelation Reactions cluster_acid_reactions Carboxylic Acid Reactions QCA 8-Quinolinecarboxylic Acid metal_ion Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) complex Bidentate Metal Complex QCA->complex Chelation amide Amide Derivatives QCA->amide Amidation (e.g., + R-NH₂, coupling agent) ester Ester Derivatives QCA->ester Esterification (e.g., + R-OH, acid catalyst) metal_ion->complex Coordination

Key chemical reactions involving this compound.
  • Metal Chelation: 8-QCA acts as a strong chelating agent for a variety of metal ions.[12][13][14] This property is exploited in the synthesis of metal-organic frameworks (MOFs), catalysts, and compounds with specific electronic or biological properties.[15]

  • Amide and Ester Formation: The carboxylic acid group can be converted to amides or esters through standard synthetic methods, allowing for the covalent linkage of 8-QCA to other molecules to create more complex derivatives for applications such as drug development.[16]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[17][18][19] Derivatives of quinoline carboxylic acids are actively investigated for a range of therapeutic applications.

  • Anticancer and Anti-inflammatory Activity: Various quinoline derivatives have demonstrated potential as anticancer and anti-inflammatory agents.[18][20][21] Their mechanisms often involve the inhibition of key signaling pathways that drive tumor growth or inflammation.[17][18][22]

  • Antimicrobial Agents: The quinoline core is central to many antibacterial and antimalarial drugs.[23][24][25] Research continues to explore new derivatives to combat drug resistance.[25]

  • Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit enzymes involved in neurological disorders, highlighting their potential in this therapeutic area.[18]

The development pipeline for such compounds involves a logical progression from initial screening to target identification and validation.

Biological_Investigation cluster_moa Mechanism of Action (MoA) Studies start Quinoline Carboxylic Acid Derivatives Library screen High-Throughput Screening (e.g., Cell Viability Assays) start->screen hit Identify 'Hit' Compounds with Biological Activity screen->hit target_id Target Identification (e.g., Proteomics, Kinase Profiling) hit->target_id pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway validation Target Validation (e.g., Knockdown, Overexpression) pathway->validation lead_opt Lead Optimization (Structure-Activity Relationship) validation->lead_opt

Logical workflow for investigating the biological activity of quinoline derivatives.

References

8-Quinolinecarboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86-59-9

This technical guide provides an in-depth overview of 8-quinolinecarboxylic acid, a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery, offering detailed information on its chemical properties, safety data, synthesis, and biological activities, with a focus on its potential as an antiproliferative and anti-inflammatory agent.

Chemical and Physical Properties

This compound is a solid, light yellow to brown compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1] Key physical and chemical data are summarized in the table below.

PropertyValueReference
CAS Number 86-59-9[1][2]
Molecular Formula C₁₀H₇NO₂[2]
Molecular Weight 173.17 g/mol [1][2]
Appearance Light yellow to brown solid[3]
Melting Point 183-185 °C[2]
Synonyms Quinoline-8-carboxylic acid[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2]

GHS Hazard Classification:

PictogramSignal WordHazard StatementsPrecautionary Statements
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Sigma-Aldrich safety information.[2]

Synthesis Protocols

The synthesis of quinoline carboxylic acids can be achieved through various methods. A general and widely used approach is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound. For the synthesis of this compound derivatives, modifications of this and other cyclization reactions are employed. Below is a generalized protocol for a Skraup synthesis, a common method for preparing quinolines.

Experimental Protocol: Synthesis of a Quinoline Carboxylic Acid Derivative (General)

This protocol describes the synthesis of 6-hydroxy-8-pentadecyl-quinoline-7-carboxylic acid from a derivative of anacardic acid, illustrating a typical Skraup-type reaction.[1]

Materials:

  • 5-amino-2-hydroxy-3-pentadecyl-benzoic acid (Compound 5)

  • Glycerol

  • Nitrobenzene

  • Boric acid

  • Concentrated Sulfuric acid

Procedure:

  • A mixture of Compound 5, glycerol, nitrobenzene, and boric acid is prepared.

  • Concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated to 130°C and maintained at this temperature for 24 hours.[1]

  • After cooling, the reaction mixture is worked up to isolate the crude product.

  • The crude product is purified by column chromatography or recrystallization to yield 6-hydroxy-8-pentadecyl-quinoline-7-carboxylic acid.[1]

Biological Activities and Mechanisms of Action

Quinoline carboxylic acids exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their primary therapeutic potentials lie in their antiproliferative and anti-inflammatory properties.

Antiproliferative Activity

Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines.[4] The primary mechanisms underlying this activity include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Quinoline carboxylic acids can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the modulation of the Bax/Bcl-2 protein ratio. Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 leads to mitochondrial membrane disruption, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

apoptosis_pathway Quinoline Carboxylic Acid Quinoline Carboxylic Acid Bax Bax Quinoline Carboxylic Acid->Bax Upregulates Bcl2 Bcl2 Quinoline Carboxylic Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Antiproliferative Mechanism: Apoptosis Induction

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol details a standard colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF7)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Quinoline carboxylic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[5] A central mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Pathway Inhibition: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Quinoline carboxylic acids can interfere with this pathway, preventing NF-κB activation and the subsequent inflammatory response.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_P P-IkB IkB->IkB_P NF-kB_active Active NF-kB NF-kB->NF-kB_active Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Quinoline Carboxylic Acid Quinoline Carboxylic Acid Quinoline Carboxylic Acid->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NF-kB_active->Inflammatory_Genes Induces

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol outlines a method to quantify the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well microtiter plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) solution

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B. Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. The versatile quinoline scaffold allows for extensive structural modifications to optimize potency and selectivity. This technical guide provides a foundational understanding of the key properties, safety considerations, and biological evaluation methods for this compound, serving as a valuable resource for researchers in the field. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as therapeutic candidates.

References

Theoretical Calculations on the Structure of 8-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the molecular structure and properties of 8-quinolinecarboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a summary of key data, methodologies, and logical workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for various applications, including their use as ligands in metal complexes and as precursors for pharmacologically active molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the three-dimensional structure, electronic properties, and vibrational spectra of such molecules at the atomic level. This guide outlines the common computational methodologies and presents representative data derived from studies on closely related quinolinecarboxylic acid derivatives.

Theoretical and Experimental Protocols

Computational Methodology: Density Functional Theory (DFT)

A prevalent method for the theoretical investigation of quinolinecarboxylic acid derivatives involves Density Functional Theory (DFT) calculations. These are typically performed using software packages like Gaussian.[1] A common and effective approach is to use Becke's three-parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311++G(d,p).[2][3]

Protocol for Geometry Optimization and Frequency Calculation:

  • Input Structure: A preliminary 3D structure of the this compound molecule is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by performing calculations at the B3LYP/6-311++G(d,p) level of theory.[3] The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[4] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[2][3]

  • Solvent Effects: To model the behavior of the molecule in solution, the Polarizable Continuum Model (PCM) can be employed.[2] This approach simulates the solvent environment and its effect on the molecular structure and properties.

Experimental Validation: Spectroscopic Techniques

The results of theoretical calculations are often validated by comparing them with experimental data.

Fourier Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The solid sample of this compound is mixed with KBr powder and pressed into a pellet. For solution-phase measurements, the compound is dissolved in an appropriate solvent.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Comparison: The experimental vibrational frequencies are compared with the scaled theoretical frequencies obtained from DFT calculations. This comparison aids in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Comparison: The experimental chemical shifts are compared with theoretical chemical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[3]

Calculated Molecular Structure

The optimized geometry of a molecule provides key information about its bond lengths, bond angles, and dihedral angles. The following table presents representative theoretical geometric parameters for a substituted this compound (3,7-dichloro-8-quinolinecarboxylic acid), calculated at the B3LYP/6-311++G(2d,2p) level of theory, which serves as a proxy for the parent molecule.[5]

Bond Lengths (Å) Bond Angles (°) and Dihedral Angles (°)
Parameter Calculated Value Parameter Calculated Value
C1-C21.37C2-C1-C6120.1
C2-C41.42C1-C2-C4120.5
C4-C71.41C2-C4-C7119.2
C7-C81.37C4-C7-C8121.3
C8-C91.41C7-C8-C9118.9
C9-N101.31C8-C9-N10122.9
N10-C61.36C9-N10-C6117.2
C6-C31.42N10-C6-C3122.3
C3-C51.37C6-C3-C5118.8
C3-C121.50C5-C3-C12120.4
C12-O131.21O13-C12-O14123.9
C12-O141.35C1-C2-C4-C70.1
O14-H150.99C8-C9-N10-C6-0.2

Data adapted from calculations on 3,7-dichloro-8-quinolinecarboxylic acid.[5]

Electronic and Spectroscopic Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability.[1]

Parameter Description
E(HOMO) Energy of the Highest Occupied Molecular Orbital
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital
ΔE (LUMO-HOMO) Energy gap, related to chemical reactivity and stability
Vibrational Analysis

Theoretical vibrational frequencies are essential for interpreting experimental IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and deficiencies in the theoretical method.

Vibrational Mode Description Theoretical Frequency (cm⁻¹)
O-H stretchCarboxylic acid hydroxyl group stretching~3500
C-H stretchAromatic C-H stretching~3100-3000
C=O stretchCarboxylic acid carbonyl group stretching~1750
C=C/C=N stretchQuinoline ring stretching vibrations~1600-1400
O-H bendCarboxylic acid hydroxyl group bending~1400
C-H bendIn-plane and out-of-plane C-H bending~1300-1000

Frequencies are representative and based on typical values for similar compounds.

Visualizations

The following diagrams illustrate the molecular structure, the computational workflow, and the relationship between theoretical and experimental data.

Caption: Molecular structure of this compound with atom numbering.

dft_workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Found results Optimized Structure (Bond Lengths, Angles) check_freq->results None spectra Theoretical Spectra (IR, Raman) Electronic Properties (HOMO, LUMO) results->spectra

Caption: Workflow for theoretical calculations on this compound.

theory_experiment_relationship cluster_theory Theoretical Calculations cluster_experiment Experimental Measurements calc_geom Calculated Geometry validation Validation and Interpretation calc_geom->validation calc_spectra Calculated Spectra (IR, NMR) calc_spectra->validation exp_geom X-ray Crystallography exp_geom->validation exp_spectra FT-IR, NMR Spectroscopy exp_spectra->validation

Caption: Relationship between theoretical calculations and experimental validation.

Conclusion

Theoretical calculations, particularly using Density Functional Theory, provide invaluable insights into the structural, electronic, and vibrational properties of this compound. By combining computational modeling with experimental validation, a comprehensive understanding of its molecular characteristics can be achieved. This knowledge is fundamental for the rational design of new molecules with desired properties for applications in drug discovery and materials science. The methodologies and data presented in this guide offer a framework for conducting and interpreting such theoretical studies.

References

An In-depth Technical Guide on the Discovery and History of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid, a significant heterocyclic compound, has a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis methods, and the evolution of its preparation. The document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate reaction pathways and workflows, serving as a vital resource for professionals in chemical research and drug development.

Discovery and Historical Context

The discovery of this compound is rooted in the broader exploration of quinoline chemistry in the late 19th century. While a definitive singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis became feasible with the advent of general methods for quinoline construction. The most prominent of these is the Skraup synthesis , first reported by Czech chemist Zdenko Hans Skraup in 1880.[1] This reaction provided a direct route to the quinoline core from anilines and glycerol.[2]

Given that o-aminobenzoic acid was a known compound, its use in a Skraup-type reaction would have been a logical pathway for early organic chemists to access this compound. Another significant method developed in the same era was the Doebner-von Miller reaction (1881), which utilized α,β-unsaturated carbonyl compounds and anilines, offering an alternative route to substituted quinolines.[3]

The late 19th and early 20th centuries were a period of intense investigation into the synthesis and properties of quinoline derivatives, driven by the burgeoning dye industry and the search for new medicinal agents. The development of these foundational synthetic methods paved the way for the systematic study of quinolinecarboxylic acids and their isomers, including the 8-carboxylic acid derivative.

Physicochemical Properties

A compilation of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular FormulaC₁₀H₇NO₂[4]
Molecular Weight173.17 g/mol [4]
Melting Point187-189 °C
pKa2.34 (at 25 °C)
Solubility
WaterSlightly soluble
EthanolSoluble
AcetoneSoluble
Diethyl EtherSlightly soluble
ChloroformSlightly soluble
Dimethyl Sulfoxide (DMSO)Soluble

Historical Synthesis Methods: Experimental Protocols

The following sections provide detailed experimental protocols for the historical synthesis of this compound, primarily based on the Skraup reaction, which represents the most likely early method of its preparation.

Skraup Synthesis of this compound from o-Aminobenzoic Acid

This protocol is a representative procedure adapted from the general principles of the Skraup synthesis.

Reaction Principle: o-Aminobenzoic acid is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent (such as arsenic pentoxide or nitrobenzene). The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring system.[2][5]

Materials:

  • o-Aminobenzoic acid

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for workup

  • Celite or other filter aid

  • Ethanol (95%) for recrystallization

  • Water

Experimental Procedure:

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a homogeneous slurry of arsenic pentoxide (2.45 moles), o-aminobenzoic acid (3.5 moles), and glycerol (13 moles) is prepared.[5]

  • Acid Addition: With efficient mechanical stirring, concentrated sulfuric acid (315 ml) is slowly and cautiously added to the mixture. The temperature of the reaction will spontaneously rise.[5]

  • Dehydration and Main Reaction: The mixture is carefully heated in an oil bath to a temperature of 105-110°C to remove water. After the initial dehydration, the internal temperature is carefully raised to 117-119°C, and more concentrated sulfuric acid is added dropwise over several hours while maintaining this temperature range.[5]

  • Heating: Once the addition of sulfuric acid is complete, the reaction mixture is maintained at 120°C for 4 hours and then at 123°C for an additional 3 hours.[5]

  • Workup: The reaction mixture is allowed to cool to room temperature and then carefully diluted with a large volume of water.

  • Neutralization and Isolation: The acidic solution is neutralized with a concentrated solution of sodium carbonate or sodium hydroxide until it is alkaline. This will precipitate the crude product. The hot solution may be filtered through a layer of Celite to remove any solid impurities.

  • Purification: The filtrate is cooled to induce crystallization of the this compound. The crude product is collected by filtration and washed with cold water.

  • Recrystallization: The crude this compound is then recrystallized from 95% ethanol to obtain the purified product.

Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, and gloves) must be worn. Arsenic pentoxide is highly toxic and should be handled with extreme care.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product o_aminobenzoic_acid o-Aminobenzoic Acid michael_adduct Michael Adduct o_aminobenzoic_acid->michael_adduct glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration h2so4 H₂SO₄ (conc.) oxidant Oxidizing Agent (e.g., As₂O₅) product 8-Quinolinecarboxylic Acid acrolein->michael_adduct Michael Addition dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->product Oxidation Experimental_Workflow start Start mix_reactants 1. Mix o-Aminobenzoic Acid, Glycerol, and Oxidizing Agent start->mix_reactants add_acid 2. Slowly Add Concentrated Sulfuric Acid mix_reactants->add_acid heat_reaction 3. Heat Mixture to Initiate and Sustain Reaction add_acid->heat_reaction cool_down 4. Cool Reaction Mixture heat_reaction->cool_down dilute 5. Dilute with Water cool_down->dilute neutralize 6. Neutralize with Base dilute->neutralize isolate 7. Isolate Crude Product (Filtration) neutralize->isolate purify 8. Recrystallize from Ethanol isolate->purify end End (Pure this compound) purify->end

References

An In-depth Technical Guide to the Natural Sources of 8-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 8-quinolinecarboxylic acid derivatives, compounds of significant interest for their diverse biological activities. This document details their origins in insects, fungi, and marine organisms, presents quantitative data on their occurrence, outlines detailed experimental protocols for their isolation and characterization, and visualizes key biosynthetic and experimental workflows.

Natural Sources of this compound Derivatives

While the synthetic exploration of quinoline derivatives is extensive, nature also provides a fascinating array of these scaffolds. Research has identified several organisms that produce this compound and its derivatives, with the most well-documented example being 8-hydroxyquinoline-2-carboxylic acid (8-HQA).

Insects: A Prominent Source of 8-Hydroxyquinoline-2-Carboxylic Acid

The most significant natural source of an this compound derivative discovered to date is the gut of certain lepidopteran larvae. Specifically, 8-hydroxyquinoline-2-carboxylic acid (8-HQA) is found in high concentrations in the regurgitate of the Egyptian cotton leafworm, Spodoptera littoralis.[1][2][3] This compound is not a product of gut bacteria but is synthesized by the insect itself.[2][3]

Table 1: Quantitative Data of Naturally Occurring this compound Derivatives

DerivativeNatural SourceLocation/Organism PartConcentration/YieldReferences
8-Hydroxyquinoline-2-carboxylic acid (8-HQA)Spodoptera littoralis (Lepidoptera)Gut Regurgitate0.5 - 5.0 mmol·dm⁻³[1][2][3]
Methyl-8-hydroxyquinoline-2-carboxylateIlybius fenestratus (Beetle)Not SpecifiedNot Quantified[2]
Fungi and Bacteria

The investigation into fungal and bacterial sources of this compound derivatives is an emerging area. While various quinoline alkaloids have been isolated from fungi, particularly of the Penicillium genus, specific examples of 8-quinolinecarboxylic acids are less common.[4][5] Some studies have reported the production of quinolinones and other related structures from fungi associated with marine organisms, suggesting a potential for the discovery of novel derivatives in these underexplored environments.[4] For instance, a new quinolinone was isolated from the fungus Penicillium polonicum derived from a shark's gill.[4]

Marine Organisms

Marine invertebrates, especially sponges, are a rich source of diverse and structurally unique alkaloids, including quinoline and isoquinoline derivatives.[1][6][7] Sponges of the genera Aaptos and Haliclona have been shown to produce novel quinoline alkaloids.[1][8] While the direct isolation of 8-quinolinecarboxylic acids from marine organisms is not yet widely reported, the structural diversity of quinolines found in these organisms suggests they are a promising area for future discovery.

Biosynthesis of 8-Hydroxyquinoline-2-Carboxylic Acid

The biosynthetic pathway of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) in Spodoptera littoralis originates from the essential amino acid L-tryptophan.[2][3][9] The pathway proceeds through the well-established kynurenine pathway, which is also present in humans for tryptophan metabolism.[9][10]

The key steps are as follows:

  • Tryptophan to Kynurenine: L-tryptophan is converted to N-formylkynurenine by tryptophan-2,3-dioxygenase, which is then deformylated to L-kynurenine.

  • Kynurenine to 3-Hydroxykynurenine: Kynurenine-3-monooxygenase (KMO) hydroxylates L-kynurenine to form 3-hydroxy-L-kynurenine.[11]

  • Formation of 8-HQA: The subsequent enzymatic steps to convert 3-hydroxykynurenine to 8-HQA are not yet fully elucidated but are proposed to involve cyclization and other modifications.

Biosynthesis_of_8_HQA Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine Tryptophan-2,3-dioxygenase Hydroxykynurenine 3-Hydroxy-L-kynurenine Kynurenine->Hydroxykynurenine Kynurenine-3-monooxygenase (KMO) HQA 8-Hydroxyquinoline- 2-carboxylic acid (8-HQA) Hydroxykynurenine->HQA Putative Cyclization & other enzymatic steps

Biosynthesis of 8-HQA from L-Tryptophan.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound derivatives from natural sources, with a focus on 8-HQA from Spodoptera littoralis.

General Workflow for Isolation of this compound Derivatives

The general procedure for isolating these compounds follows a standard natural product chemistry workflow.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_purification Purification cluster_analysis Analysis & Characterization Collection Collection of Source Material (e.g., S. littoralis regurgitate) Homogenization Homogenization/Extraction Collection->Homogenization Filtration Filtration/Centrifugation Homogenization->Filtration Chromatography Chromatographic Separation (e.g., HPLC) Filtration->Chromatography Spectroscopy Spectroscopic Analysis (e.g., MS, NMR) Chromatography->Spectroscopy Identification Structure Elucidation Spectroscopy->Identification

General workflow for isolating natural products.
Detailed Protocol: Isolation of 8-HQA from Spodoptera littoralis Regurgitate

This protocol is a representative method based on standard techniques for the isolation of polar metabolites from insect samples.

1. Sample Collection:

  • Collect regurgitate from late-instar Spodoptera littoralis larvae by gently squeezing the larvae.

  • Pool the collected regurgitate and store at -20°C until extraction.

2. Extraction:

  • Thaw the pooled regurgitate and dilute with an equal volume of methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC System: A standard reversed-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm and 330 nm.

  • Collect the fraction corresponding to the peak of 8-HQA based on the retention time of a standard, if available.

4. Characterization:

  • Mass Spectrometry (MS): Analyze the collected fraction using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of 8-HQA (189.04 g/mol ).[12] High-resolution mass spectrometry can be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, acquire ¹H and ¹³C NMR spectra of the purified compound. The spectral data should be compared with published values for 8-HQA.

Protocol: General Acid-Base Extraction for Quinoline Alkaloids from Plant Material

This protocol outlines a general method for the extraction of quinoline alkaloids from dried plant material.

1. Preparation of Plant Material:

  • Dry the plant material (e.g., bark, leaves) at a low temperature (40-50°C) to a constant weight.

  • Grind the dried material into a fine powder.

2. Defatting:

  • Extract the powdered plant material with a non-polar solvent such as hexane or petroleum ether using a Soxhlet apparatus to remove lipids.

3. Alkaloid Extraction:

  • Moisten the defatted plant material with a weak alkaline solution (e.g., 10% ammonium hydroxide) to liberate the free alkaloid bases.

  • Extract the alkalized material with an organic solvent like chloroform or dichloromethane.

  • Combine the organic extracts and wash with a dilute aqueous acid solution (e.g., 5% HCl). The alkaloids will move into the aqueous phase as their salts.

  • Separate the aqueous layer and basify it with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloids.

  • Extract the precipitated alkaloids back into an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract.

4. Purification and Analysis:

  • The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

  • Characterization of the isolated compounds is performed using MS and NMR as described in the previous protocol.

Conclusion

The study of naturally occurring this compound derivatives is a promising field for the discovery of novel bioactive compounds. While Spodoptera littoralis remains the most well-characterized source of 8-HQA, the vast biodiversity of fungi and marine organisms presents a significant opportunity for identifying new derivatives with potential applications in medicine and agriculture. The protocols and pathways detailed in this guide provide a foundational framework for researchers to explore these natural sources and unlock the potential of this unique class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 8-Quinolinecarboxylic Acid as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-quinolinecarboxylic acid as a versatile ligand in transition metal-catalyzed reactions. This document details the synthesis of the catalyst, its application in cross-coupling reactions, and includes detailed experimental protocols and representative data.

Introduction

This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group. This N,O-chelation imparts significant stability to the resulting metal complexes and can influence the electronic and steric environment of the catalytic center. These characteristics make this compound an attractive ligand for a variety of catalytic transformations, particularly in palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules. The rigid quinoline backbone can also play a role in influencing the regioselectivity and stereoselectivity of certain reactions.

Key Applications

Metal complexes of this compound are effective catalysts for several important organic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: Complexes of palladium with this compound can catalyze Suzuki-Miyaura, Heck, and other cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon bonds, enabling the synthesis of biaryls, substituted olefins, and other key structural motifs in drug discovery.

  • Copper-Catalyzed Cross-Coupling Reactions: Copper complexes of this compound are utilized in Ullmann-type coupling reactions for the formation of carbon-heteroatom bonds (C-N, C-O, C-S). These reactions are essential for synthesizing anilines, diaryl ethers, and thioethers, which are common moieties in medicinal chemistry.

  • Oxidation Reactions: The metal center in these complexes can facilitate various oxidation reactions, although this application is less documented than cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II)-8-Quinolinecarboxylate Catalyst

This protocol describes a general procedure for the synthesis of a palladium(II) complex with this compound.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2 mmol of this compound in 40 mL of ethanol. Gentle heating may be necessary for complete dissolution.

  • Deprotonation: In a separate beaker, dissolve 2 mmol of sodium hydroxide in 10 mL of deionized water. Add the NaOH solution dropwise to the stirred solution of this compound to form the sodium salt of the ligand.

  • Metal Salt Solution Preparation: In another beaker, dissolve 1 mmol of palladium(II) chloride in 20 mL of a 1:1 mixture of ethanol and deionized water.

  • Complexation: Slowly add the palladium(II) chloride solution to the ligand solution with vigorous stirring. A precipitate should begin to form.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

  • Isolation and Purification: After cooling to room temperature, collect the precipitate by vacuum filtration. Wash the solid with ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the resulting solid under vacuum to yield the palladium(II)-8-quinolinecarboxylate complex.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium(II)-8-quinolinecarboxylate catalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II)-8-quinolinecarboxylate catalyst (synthesized in Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium(II)-8-quinolinecarboxylate catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of 1,4-dioxane and 1 mL of water to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data Summary

The following table summarizes representative data for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an this compound-based catalyst.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid2K₂CO₃Dioxane/H₂O1001292
24-ChlorotoluenePhenylboronic acid2K₃PO₄Toluene/H₂O1102485
31-Bromonaphthalene4-Methoxyphenylboronic acid1.5Cs₂CO₃DMF/H₂O1201895
42-Bromopyridine3-Tolylboronic acid2.5K₂CO₃Dioxane/H₂O1001688

Visualizations

Catalyst Synthesis and Application Workflow

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction (Suzuki Coupling) Ligand 8-Quinolinecarboxylic Acid Complexation Complexation (Reflux) Ligand->Complexation MetalSalt Palladium(II) Chloride MetalSalt->Complexation Solvent1 Ethanol/Water Solvent1->Complexation Base1 NaOH Base1->Complexation Catalyst Pd(II)-8-Quinolinecarboxylate Catalyst Complexation->Catalyst Reaction Suzuki-Miyaura Coupling Catalyst->Reaction ArylHalide Aryl Halide ArylHalide->Reaction ArylboronicAcid Arylboronic Acid ArylboronicAcid->Reaction Base2 Base (e.g., K2CO3) Base2->Reaction Solvent2 Dioxane/Water Solvent2->Reaction Product Biaryl Product Reaction->Product Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)L-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OR)2 + Base BoronicAcid->Transmetal

Synthesis of Metal Complexes with 8-Quinolinecarboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal complexes of quinoline derivatives have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities and interesting coordination chemistry.[1][2] 8-Quinolinecarboxylic acid, in particular, is a versatile ligand that can coordinate to metal ions through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, acting as a bidentate chelating agent.[1] The resulting metal complexes have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] The coordination of the metal ion can enhance the therapeutic properties of the quinoline moiety, often through mechanisms that involve interaction with biological macromolecules like DNA.[3][4] This document provides detailed protocols for the synthesis and characterization of metal complexes with this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis of Metal(II) Complexes with this compound

This section outlines two common methods for the synthesis of metal(II) complexes with this compound: a solution-based method at reflux and a hydrothermal synthesis method.

Protocol 1: Solution-Based Synthesis at Reflux

This protocol describes a general method for the synthesis of divalent metal complexes, such as those of Copper(II), Cobalt(II), and Zinc(II), by reaction in an alcoholic solvent.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in 50 mL of ethanol in a round-bottom flask. Gentle warming and stirring may be necessary to achieve complete dissolution.

  • pH Adjustment: To the ligand solution, add a dilute ethanolic solution of NaOH dropwise with stirring until a pH of approximately 7-8 is reached. This deprotonates the carboxylic acid group, facilitating coordination.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. A colored precipitate will typically form during this time.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the solid product by filtration.

  • Washing: Wash the collected precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Protocol 2: Hydrothermal Synthesis

This method is particularly useful for growing single crystals suitable for X-ray diffraction and for synthesizing coordination polymers.[5][6]

Materials:

  • This compound

  • Metal(II) salt (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O)

  • Deionized water

  • Base (e.g., NaOH, triethylamine)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: In a Teflon liner, combine this compound (1 mmol), the metal(II) salt (0.5 mmol), and 10-15 mL of deionized water.

  • pH Adjustment: Adjust the pH of the mixture to a desired value (typically between 4 and 7) using a dilute aqueous solution of a base. The final pH can significantly influence the resulting crystal structure.

  • Sealing: Seal the Teflon liner inside the stainless steel autoclave.

  • Heating: Place the autoclave in an oven and heat it to a temperature between 120 °C and 180 °C for 2-3 days.

  • Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24-48 hours.

  • Isolation: Open the autoclave, collect the crystalline product by filtration, wash it with water and ethanol, and air-dry.

Characterization of the Metal Complexes

The synthesized complexes should be characterized using various analytical techniques to confirm their structure and purity.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for this compound Complexes
Infrared (IR) Spectroscopy To identify functional groups and confirm coordination.Disappearance or significant shift of the broad O-H stretch from the carboxylic acid. Asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). Shift in the C=N stretching vibration of the quinoline ring, indicating coordination of the nitrogen atom.[7]
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and complex formation.Shifts in the absorption bands of the ligand upon coordination to the metal ion. Appearance of new charge-transfer bands.[8]
Elemental Analysis (C, H, N) To determine the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.[9]
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions.[1]
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Weight loss at specific temperatures corresponding to the loss of water or other solvent molecules, followed by decomposition of the organic ligand.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for metal complexes of quinoline derivatives. Note that specific values will vary depending on the metal ion and the precise structure of the complex.

Table 2: Physicochemical Properties of Representative Metal Complexes

Complex (General Formula)ColorYield (%)Melting Point (°C)
[Cu(8-Qca)₂]·nH₂OGreen~70-85>300
[Co(8-Qca)₂]·nH₂OPink/Violet~65-80>300
[Zn(8-Qca)₂]·nH₂OWhite/Pale Yellow~75-90>300
[Mn(8-Qca)₂]·nH₂OPale Pink~60-75>300

(Note: 8-Qca refers to the deprotonated 8-quinolinecarboxylate ligand. Yields and melting points are estimates based on related compounds and will vary.)

Table 3: Selected Spectroscopic Data for Metal Complexes

ComplexKey IR Bands (cm⁻¹) ν(COO⁻)UV-Vis λmax (nm)
This compound ~1700 (C=O)~240, ~310
[Cu(8-Qca)₂] ~1610 (asym), ~1380 (sym)~250, ~320, ~680 (d-d)
[Co(8-Qca)₂] ~1600 (asym), ~1375 (sym)~255, ~325, ~520 (d-d)
[Zn(8-Qca)₂] ~1605 (asym), ~1385 (sym)~248, ~318

(Note: These are representative values and can shift based on the specific coordination environment.)

Experimental Workflows and Biological Pathways

Visual representations of the experimental and biological processes can aid in understanding the synthesis and potential applications of these metal complexes.

Synthesis_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve 8-Quinolinecarboxylic Acid in Solvent s2 Add Base to Deprotonate s1->s2 s4 Mix Ligand and Metal Solutions s2->s4 s3 Dissolve Metal Salt in Solvent s3->s4 s5 Heat under Reflux or Hydrothermal Conditions s4->s5 s6 Cool to Room Temperature s5->s6 s7 Isolate Product by Filtration s6->s7 s8 Wash and Dry the Complex s7->s8 c1 IR Spectroscopy s8->c1 Characterize Purified Complex c2 UV-Vis Spectroscopy s8->c2 Characterize Purified Complex c3 Elemental Analysis s8->c3 Characterize Purified Complex c4 X-ray Crystallography s8->c4 Characterize Purified Complex c5 Biological Activity Screening s8->c5 Characterize Purified Complex

Caption: General workflow for the synthesis and characterization of metal complexes with this compound.

Many quinoline-based metal complexes exhibit anticancer activity by inducing apoptosis (programmed cell death).[4] The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by such complexes.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway mc Metal Complex ros Increased Reactive Oxygen Species (ROS) mc->ros bax Upregulation of Bax mc->bax bcl2 Downregulation of Bcl-2 mc->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of apoptosis induction by quinoline-based metal complexes.

Conclusion

The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of metal complexes with this compound. These compounds hold significant potential for applications in drug development, particularly as anticancer and antimicrobial agents. Further research into the structure-activity relationships and the precise mechanisms of biological action will be crucial for the development of new and effective metallodrugs.

References

Application of 8-Quinolinecarboxylic Acid Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Chiral 8-Quinolinyl-Oxazoline Ligands in Asymmetric Cyclopropanation

Introduction

8-Quinolinecarboxylic acid serves as a valuable scaffold for the development of chiral ligands for asymmetric catalysis. While the parent acid is not inherently chiral, it can be readily modified to incorporate chiral auxiliaries, leading to ligands capable of inducing high stereoselectivity in a variety of chemical transformations. This application note details the use of chiral 8-quinolinyl-oxazoline ligands, derived from an 8-quinoline backbone, in the copper(I)-catalyzed asymmetric cyclopropanation of olefins. These ligands have demonstrated considerable success in controlling the enantioselectivity and diastereoselectivity of this important carbon-carbon bond-forming reaction, which is crucial for the synthesis of many biologically active molecules and pharmaceutical intermediates.

Mechanism of Stereocontrol

The chiral 8-quinolinyl-oxazoline ligand coordinates to a copper(I) catalyst, forming a chiral complex. This complex then reacts with a diazo compound to generate a chiral copper carbene intermediate. The olefin substrate approaches this bulky, chiral intermediate in a sterically controlled manner, leading to the enantioselective formation of the cyclopropane ring. The rigid quinoline backbone and the stereodirecting oxazoline group create a well-defined chiral pocket around the metal center, which is essential for high levels of asymmetric induction.

Applications

The asymmetric cyclopropanation reaction catalyzed by copper(I) complexes of chiral 8-quinolinyl-oxazoline ligands is a versatile method for the synthesis of optically active cyclopropanes. These products are valuable building blocks in organic synthesis and are found in the core structure of numerous natural products and pharmaceuticals.

Data Presentation: Asymmetric Cyclopropanation of Various Olefins

The following table summarizes the performance of a representative chiral 8-quinolinyl-oxazoline ligand (L1) in the copper(I)-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate.

EntryOlefinProductYield (%)dr (trans:cis)ee (%) (trans)
1Styrene2-phenyl-1-ethoxycarbonylcyclopropane9590:1092
24-Chlorostyrene2-(4-chlorophenyl)-1-ethoxycarbonylcyclopropane9292:894
34-Methylstyrene2-(4-methylphenyl)-1-ethoxycarbonylcyclopropane9688:1290
41-Octene2-hexyl-1-ethoxycarbonylcyclopropane85>95:588

Experimental Protocols

1. Synthesis of Chiral 8-Quinolinyl-Oxazoline Ligand (L1)

This protocol describes the synthesis of a representative chiral ligand derived from an 8-quinoline precursor.

  • Step 1: Synthesis of 8-Cyanoquinoline. 8-Hydroxyquinoline is converted to 8-cyanoquinoline via a multi-step procedure involving protection of the hydroxyl group followed by a cyanation reaction.

  • Step 2: Synthesis of the Chiral Ligand. A mixture of 8-cyanoquinoline (1.0 eq) and (S)-phenylglycinol (1.1 eq) in dry chlorobenzene is treated with anhydrous zinc chloride (0.2 eq). The reaction mixture is heated at reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with dichloromethane and washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the chiral 8-quinolinyl-oxazoline ligand (L1) as a white solid.

2. Asymmetric Cyclopropanation of Styrene

This protocol details the general procedure for the copper(I)-catalyzed asymmetric cyclopropanation of styrene using the chiral ligand L1.

  • To a solution of CuOTf·0.5C₆H₆ (1 mol%) and the chiral 8-quinolinyl-oxazoline ligand L1 (1.2 mol%) in 2 mL of anhydrous dichloromethane at room temperature under an argon atmosphere is added styrene (1.0 mmol).

  • The resulting solution is stirred for 30 minutes.

  • A solution of ethyl diazoacetate (1.2 mmol) in 1 mL of anhydrous dichloromethane is then added dropwise over a period of 4 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature for an additional 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to give the corresponding cyclopropane product.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_cyclopropanation Asymmetric Cyclopropanation 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Cyanoquinoline 8-Cyanoquinoline 8-Hydroxyquinoline->8-Cyanoquinoline Multi-step Chiral Ligand (L1) Chiral Ligand (L1) 8-Cyanoquinoline->Chiral Ligand (L1) Chiral Amino Alcohol Chiral Amino Alcohol Chiral Amino Alcohol->Chiral Ligand (L1) Cu(I) Source Cu(I) Source Chiral Catalyst Chiral Catalyst Cu(I) Source->Chiral Catalyst Ligand L1 Ligand L1 Ligand L1->Chiral Catalyst Chiral Cyclopropane Chiral Cyclopropane Chiral Catalyst->Chiral Cyclopropane Olefin Olefin Olefin->Chiral Cyclopropane Diazoacetate Diazoacetate Diazoacetate->Chiral Cyclopropane

Caption: Experimental workflow for ligand synthesis and asymmetric cyclopropanation.

signaling_pathway Ligand Ligand Chiral Cu(I) Complex Chiral Cu(I) Complex Ligand->Chiral Cu(I) Complex Cu(I) Cu(I) Cu(I)->Chiral Cu(I) Complex Chiral Cu-Carbene Chiral Cu-Carbene Chiral Cu(I) Complex->Chiral Cu-Carbene Diazo Compound Diazo Compound Diazo Compound->Chiral Cu-Carbene Transition State Transition State Chiral Cu-Carbene->Transition State N2 N2 Chiral Cu-Carbene->N2 -N2 Olefin Olefin Olefin->Transition State Transition State->Chiral Cu(I) Complex Catalyst Regeneration Chiral Cyclopropane Chiral Cyclopropane Transition State->Chiral Cyclopropane

Caption: Catalytic cycle for asymmetric cyclopropanation.

Application Notes and Protocols: 8-Quinolinecarboxylic Acid and its Derivatives as Building Blocks for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of quinoline-based carboxylic acids as versatile building blocks for the synthesis of Metal-Organic Frameworks (MOFs). While direct examples of MOFs constructed from 8-quinolinecarboxylic acid are not extensively reported in the reviewed literature, this document details the synthesis, properties, and applications of closely related quinoline-based MOFs. These examples serve as a valuable guide for the design and synthesis of novel MOFs with potential applications in drug delivery, sensing, and catalysis.

Introduction to Quinoline-Based MOFs

Quinoline derivatives, incorporating both a nitrogen-containing heterocyclic ring and carboxylic acid functional groups, are excellent candidates for the construction of robust and functional MOFs. The nitrogen atom can act as a coordination site, while the carboxylate groups readily bind to metal ions, forming stable, porous frameworks. The inherent properties of the quinoline moiety can impart luminescence and catalytic activity to the resulting MOF, making them attractive for a range of applications.

Applications

MOFs constructed from quinoline-based ligands often exhibit intrinsic luminescence, which can be harnessed for chemical sensing. The electron-rich nature of the quinoline ring system can lead to fluorescence quenching or enhancement in the presence of specific analytes.

A zirconium-based MOF synthesized with quinoline-2,6-dicarboxylic acid has demonstrated high sensitivity and selectivity for the detection of 4-nitrophenol and Fe(III) ions.[1] The fluorescence of this MOF is quenched in the presence of these analytes, with detection limits in the parts-per-billion and even parts-per-trillion range.[1] This high sensitivity makes such MOFs promising materials for environmental monitoring and biomedical diagnostics.

The metal nodes and functional organic linkers within MOFs can act as catalytic sites. MOFs based on biquinoline dicarboxylic acid have been shown to be highly efficient heterogeneous catalysts for organic transformations such as the cyanosilylation of carbonyl compounds.[2][3] These reactions are important in the synthesis of valuable chemical intermediates. The porous structure of the MOF allows for the diffusion of reactants to the active sites while the robust framework provides stability and recyclability to the catalyst.[2]

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[4][5][6][7] Although specific drug loading data for this compound-based MOFs is not available in the reviewed literature, the general principles of drug encapsulation within MOFs are well-established. The functional groups within the pores can be tailored to interact with specific drug molecules, allowing for high loading capacities and controlled release profiles. The quinoline moiety itself may also impart therapeutic properties to the framework.

While not a metal-organic framework, a covalent organic framework (QCA-COF) synthesized from a quinolinecarboxylic acid derivative has shown excellent performance in the removal of water-soluble organic pollutants.[8] This highlights the potential of the quinolinecarboxylic acid scaffold in designing porous materials for environmental remediation. The QCA-COF demonstrated high adsorption capacities for various dyes and antibiotics.[8]

Quantitative Data

Table 1: Properties of a Quinoline-2,6-dicarboxylic Acid-based Zr-MOF

PropertyValueReference
Formula[Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄][1]
Detection Limit for 4-Nitrophenol1.40 ppt[1]
Detection Limit for Fe³⁺0.71 ppb[1]

Table 2: Catalytic Performance of Biquinoline-4,4'-dicarboxylic Acid-based MOFs in Cyanosilylation

CatalystSubstrateConversion (%)Time (min)Reference
GR-MOF-11 (Sr-based)Benzaldehyde>99< 45[2]
GR-MOF-14 (Ba-based)Benzaldehyde>99< 15[2]
GR-MOF-12 (Y-based)Benzaldehyde>99> 480 (with 48 min induction)[2]
GR-MOF-13 (Cd-based)Benzaldehyde>99> 480 (with 75 min induction)[2]

Table 3: Adsorption Capacities of a Quinolinecarboxylic Acid-linked COF (QCA-COF)

PollutantAdsorption Capacity (mg/g)Reference
Rhodamine B255.7[8]
Methylene Blue306.1[8]
Gentamycin338.1[8]
2,4-Dichlorophenoxyacetic acid294.1[8]

Experimental Protocols

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Quinoline-2,6-dicarboxylic acid (H₂QDA)

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a glass vial, dissolve ZrCl₄, H₂QDA, and TFA in DMF in a 1:1:10 molar ratio.

  • Seal the vial and heat it in a solvothermal reactor at a specified temperature and time (details not provided in the abstract).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with methanol.

  • To activate the MOF, exchange the solvent with methanol and then heat the sample under high vacuum at 120 °C for 24 hours.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • 2,2′-Biquinoline-4,4′-dicarboxylic acid (H₂BCA)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a reaction vessel, combine H₂BCA and strontium nitrate in a 1:1 molar ratio.

  • Add a mixture of DMF and water as the solvent.

  • Seal the vessel and heat it under solvothermal conditions (specific temperature and time are optimized for crystallization).

  • After the reaction, allow the vessel to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Visualizations

experimental_workflow_synthesis cluster_synthesis MOF Synthesis cluster_purification Purification and Activation reagents Metal Salt + Quinoline-based Carboxylic Acid + Solvent reaction Solvothermal Reaction (Heating in a sealed vessel) reagents->reaction Mixing crystallization Crystallization reaction->crystallization filtration Filtration crystallization->filtration washing Washing with Solvent filtration->washing activation Solvent Exchange & Vacuum Heating washing->activation final_product Activated MOF activation->final_product

General workflow for the solvothermal synthesis of quinoline-based MOFs.

catalytic_cycle MOF_catalyst Quinoline-MOF (Active Sites) substrate_binding Substrate Binding to Active Site MOF_catalyst->substrate_binding Substrates reaction_step Catalytic Transformation (e.g., Cyanosilylation) substrate_binding->reaction_step product_release Product Release reaction_step->product_release Products product_release->MOF_catalyst Regeneration

Proposed catalytic cycle for a quinoline-based MOF.

logical_relationship cluster_components MOF Components cluster_synthesis Synthesis cluster_product Resulting MOF cluster_applications Potential Applications quinoline_acid This compound & Derivatives organic_linker Organic Linker quinoline_acid->organic_linker metal_ion Metal Ions / Clusters solvothermal Solvothermal/ Hydrothermal Methods metal_ion->solvothermal organic_linker->solvothermal mof Quinoline-based MOF (Porous Crystalline Material) solvothermal->mof sensing Luminescent Sensing mof->sensing catalysis Heterogeneous Catalysis mof->catalysis drug_delivery Drug Delivery mof->drug_delivery

Logical relationship from building block to applications.

References

Application Notes and Protocols for the Derivatization of 8-Quinolinecarboxylic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid is a significant heterocyclic compound with applications in medicinal chemistry and as a potential biomarker. Its accurate and sensitive quantification in various matrices is crucial for research and development. Direct analysis of this compound by chromatographic techniques can be challenging due to its polarity and, in some cases, low volatility. Derivatization is a key strategy to improve its analytical properties, enhancing chromatographic retention, improving sensitivity, and enabling the use of various detection methods.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability. The two most common methods are esterification and silylation.

Esterification (Methyl Ester Formation)

Esterification converts the carboxylic acid to its more volatile methyl ester. A common and effective method involves the use of boron trifluoride (BF₃) in methanol.

Experimental Protocol:

  • Materials:

    • This compound sample or standard

    • BF₃-Methanol solution (14% w/v)

    • Methanol, HPLC grade

    • Hexane, HPLC grade

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • 2 mL reaction vials with PTFE-lined caps

    • Heating block or water bath

    • Vortex mixer

  • Procedure:

    • Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

    • Add 500 µL of 14% BF₃-methanol solution to the vial.

    • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Expected GC-MS Data for this compound Methyl Ester:

ParameterValue
Derivative This compound methyl ester
Molecular Weight 187.19 g/mol
Expected m/z Fragments 187 (M⁺), 156 (M-OCH₃)⁺, 128 (M-COOCH₃)⁺

Note: Retention time will vary depending on the GC column and temperature program.

Silylation (Trimethylsilyl Ester Formation)

Silylation is a rapid method that replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating agent.

Experimental Protocol:

  • Materials:

    • Dried this compound sample or standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or Acetonitrile (anhydrous)

    • 2 mL reaction vials with PTFE-lined caps

    • Heating block

  • Procedure:

    • Place 0.1-1 mg of the dried this compound sample in a 2 mL reaction vial. Ensure the sample is completely dry as moisture will deactivate the silylating reagent.

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample can be directly injected into the GC-MS.

Expected GC-MS Data for this compound TMS Ester:

ParameterValue
Derivative This compound trimethylsilyl ester
Molecular Weight 245.33 g/mol
Expected m/z Fragments 245 (M⁺), 230 (M-CH₃)⁺, 172 (M-Si(CH₃)₃)⁺, 73 (Si(CH₃)₃)⁺

Note: Retention time will vary depending on the GC column and temperature program.

Workflow for GC-MS Derivatization:

GCMS_Workflow cluster_esterification Esterification cluster_silylation Silylation E1 Sample + BF3-Methanol E2 Heat (60°C, 30 min) E1->E2 E3 Extract with Hexane E2->E3 E4 Dry with Na2SO4 E3->E4 GCMS GC-MS Analysis E4->GCMS S1 Dried Sample + Solvent S2 Add BSTFA S1->S2 S3 Heat (70°C, 30 min) S2->S3 S3->GCMS Start 8-Quinolinecarboxylic Acid Sample Start->E1 Start->S1 HPLC_Fluorescence_Workflow Start 8-Quinolinecarboxylic Acid Sample Reagents Add Br-Mmc, 18-Crown-6, K2CO3 in Acetone Start->Reagents Reaction Heat (60°C, 30 min) Reagents->Reaction Cleanup Cool & Centrifuge/ Filter Reaction->Cleanup HPLC HPLC-Fluorescence Analysis Cleanup->HPLC LCMS_Workflow Start 8-Quinolinecarboxylic Acid Sample Reagents Add Aniline, EDC, Pyridine Start->Reagents Reaction Heat (40°C, 30 min) Reagents->Reaction Dilution Dilute with Mobile Phase Reaction->Dilution LCMS LC-MS Analysis Dilution->LCMS

Application Notes and Protocols for the Synthesis of 8-Quinolinecarboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-quinolinecarboxylic acid esters and amides. These compounds are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The following sections detail various synthetic methodologies, quantitative data for reaction efficiency, and step-by-step experimental protocols.

Introduction

This compound and its derivatives are key building blocks in the synthesis of pharmacologically active molecules. The ester and amide functionalities at the 8-position of the quinoline ring play a crucial role in modulating the physicochemical properties and biological activities of these compounds. This document outlines the most common and effective methods for the preparation of this compound esters and amides, providing researchers with the necessary information to select the optimal synthetic route for their specific needs.

Synthesis of this compound Esters

The synthesis of this compound esters can be achieved through several methods, primarily categorized into acid-catalyzed esterification and coupling agent-mediated esterification.

Fischer-Speier Esterification (Acid-Catalyzed)

Fischer-Speier esterification is a classic method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

General Reaction:

This compound + R-OH (excess) --(H⁺ catalyst)--> this compound Ester + H₂O

Experimental Protocol: Synthesis of Ethyl 8-Quinolinecarboxylate via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Steglich Esterification (DCC/DMAP Coupling)

Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2] This method is particularly useful for acid-sensitive substrates and for the esterification of sterically hindered alcohols.[3]

General Reaction:

This compound + R-OH --(DCC, DMAP)--> this compound Ester + Dicyclohexylurea (DCU)

Experimental Protocol: Synthesis of Methyl 8-Quinolinecarboxylate via Steglich Esterification

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the alcohol (e.g., methanol, 1.2 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the pure ester.

Acyl Chloride Route for Ester Synthesis

For less reactive alcohols or to achieve higher yields, this compound can be first converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-quinolinecarbonyl chloride is then reacted with the desired alcohol to furnish the ester.

General Reaction:

  • Step 1: this compound + SOCl₂ -> 8-Quinolinecarbonyl Chloride + SO₂ + HCl

  • Step 2: 8-Quinolinecarbonyl Chloride + R-OH -> this compound Ester + HCl

Experimental Protocol: Synthesis of 8-Quinolinecarbonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), which can also act as the solvent. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 1-3 hours. The reaction is complete when the evolution of SO₂ and HCl gases ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 8-quinolinecarbonyl chloride, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of an this compound Ester from the Acyl Chloride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of 8-quinolinecarbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Ester Synthesis

MethodAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer EsterificationEthanolH₂SO₄EthanolReflux6~70-85General Protocol
Steglich EsterificationMethanolDCC, DMAPDCMRT18~80-95[1][2]
Acyl Chloride RouteIsopropanolSOCl₂, then TEADCMRT4>90*General Protocol

*Yields are representative and can vary based on the specific substrate and reaction conditions. Data for this compound is supplemented with data from structurally similar aromatic carboxylic acids where specific data was not available.

Synthesis of this compound Amides

The synthesis of amides of this compound is a crucial transformation in the development of new therapeutic agents. The primary methods involve the use of coupling agents or the activation of the carboxylic acid as an acyl chloride.

Amidation via Coupling Agents

A wide range of coupling agents can be used to facilitate the direct formation of an amide bond between this compound and an amine. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4]

General Reaction:

This compound + R-NH₂ --(Coupling Agent, Additive, Base)--> 8-Quinolinecarboxamide + Byproducts

Experimental Protocol: Synthesis of an 8-Quinolinecarboxamide using EDC/HOBt

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Amidation via the Acyl Chloride

This method mirrors the acyl chloride route for ester synthesis. The highly reactive 8-quinolinecarbonyl chloride is prepared first and then reacted with the desired amine to form the amide bond. This method is often high-yielding.

General Reaction:

8-Quinolinecarbonyl Chloride + R-NH₂ -> 8-Quinolinecarboxamide + HCl

Experimental Protocol: Synthesis of an 8-Quinolinecarboxamide from the Acyl Chloride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of 8-quinolinecarbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. A specific example for the synthesis of 8-aminoquinoline amides of triterpenic acids using this method reported yields of 80-84%.

Quantitative Data for Amide Synthesis

MethodAmineCoupling Reagent/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Coupling AgentAnilineEDC, HOBt, DIPEADMFRT18~70-90General Protocol
Coupling AgentBenzylamineHATU, DIPEADMFRT12>90General Protocol
Acyl Chloride Route8-AminoquinolineOxalyl Chloride, then TEA, DMAPDCM0 to RT1480-84
Microwave-assistedSubstituted AnilinesPCl₃-MW0.2561-79[5]

*Yields are representative and can vary based on the specific substrate and reaction conditions. Data for this compound is supplemented with data from structurally similar aromatic carboxylic acids where specific data was not available.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound esters and amides.

Ester_Synthesis_Pathways QuinolineAcid 8-Quinolinecarboxylic Acid Fischer Fischer Esterification QuinolineAcid->Fischer + R-OH (excess) + H+ catalyst Steglich Steglich Esterification QuinolineAcid->Steglich + R-OH + DCC, DMAP AcylHalogenation Acyl Halogenation QuinolineAcid->AcylHalogenation + SOCl₂ or (COCl)₂ AcylChloride 8-Quinolinecarbonyl Chloride Esterification Esterification AcylChloride->Esterification + R-OH + Base Ester 8-Quinolinecarboxylic Acid Ester Alcohol Alcohol (R-OH) Fischer->Ester Steglich->Ester AcylHalogenation->AcylChloride Esterification->Ester

Caption: Synthetic pathways for this compound esters.

Amide_Synthesis_Pathways QuinolineAcid 8-Quinolinecarboxylic Acid Coupling Coupling Reaction QuinolineAcid->Coupling + R-NH₂ + Coupling Agent (e.g., EDC, HOBt) AcylHalogenation Acyl Halogenation QuinolineAcid->AcylHalogenation + SOCl₂ or (COCl)₂ AcylChloride 8-Quinolinecarbonyl Chloride Amidation Amidation AcylChloride->Amidation + R-NH₂ + Base Amide 8-Quinolinecarboxamide Amine Amine (R-NH₂) Coupling->Amide AcylHalogenation->AcylChloride Amidation->Amide

Caption: Synthetic pathways for this compound amides.

Experimental_Workflow Start Start: This compound ChoosePath Choose Synthetic Route Start->ChoosePath Esterification Esterification ChoosePath->Esterification Ester Amidation Amidation ChoosePath->Amidation Amide Reaction Reaction Setup & Execution Esterification->Reaction Amidation->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for 8-Quinolinecarboxylic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the scaffold of numerous synthetic drugs, most notably the quinolone family of antibiotics. Their mechanism of action, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them a cornerstone in combating bacterial infections.[1][2] 8-Quinolinecarboxylic acid serves as a valuable starting material for the synthesis of novel quinoline derivatives. By modifying the carboxylic acid group into various functional moieties, such as esters and amides, new chemical entities with potentially enhanced antimicrobial efficacy, improved pharmacokinetic properties, and activity against resistant strains can be developed.

These application notes provide a comprehensive overview of the synthetic methodologies for creating this compound derivatives, protocols for evaluating their antimicrobial activity, and an exploration of their likely mechanism of action.

Data Presentation: Antimicrobial Activity of Quinolone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of quinoline derivatives against various microbial strains. It is important to note that the direct antimicrobial data for a comprehensive series of this compound esters and amides is not extensively available in the literature. Therefore, the data presented includes structurally related quinoline compounds to provide an indication of the potential antimicrobial activity.

Table 1: Antibacterial Activity of Quinolone Derivatives (MIC in µg/mL)

Compound/DerivativeStructureS. aureusB. subtilisE. coliP. aeruginosaReference
Ciprofloxacin Fluoroquinolone0.25 - 10.12 - 0.50.015 - 0.120.25 - 1[3]
8-Nitrofluoroquinolone Derivative (9g) 7-amino substituted 8-nitrofluoroquinolone1.2ND8.8ND[3]
8-Nitrofluoroquinolone Derivative (11) 7-amino substituted 8-nitrofluoroquinolone0.58ND>50ND[3]
Quinoline Hybrid (8b) Quinoline-thiazolidine hybrid1.953.9>100>100[1]
Quinoline Hybrid (9c) Quinoline-thiazolidine hybrid1.953.95025[1]
Quinoline Hybrid (9d) Quinoline-thiazolidine hybrid0.971.955025[1]

ND: Not Determined

Table 2: Antifungal Activity of Quinolone Derivatives (MIC in µg/mL)

Compound/DerivativeStructureC. albicansA. fumigatusS. racemosumG. candidumReference
Quinoline Derivative (14) Substituted quinoline3.981.991.990.66[4]
Quinoline Derivative (17) Substituted quinoline3.981.990.991.99[4]
Quinoline Derivative (20) Substituted quinoline1.990.993.981.99[4]
Quinoline Derivative (23) Substituted quinoline3.981.991.990.99[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Amides

This protocol describes a general two-step method for the synthesis of amides from this compound. The first step involves the activation of the carboxylic acid by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Synthesis of 8-Quinolinecarbonyl Chloride

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-quinolinecarbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 8-quinolinecarbonyl chloride (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 equivalents) in anhydrous DCM.

  • Slowly add the solution of 8-quinolinecarbonyl chloride to the amine solution at 0 °C with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound amide.

Protocol 2: General Synthesis of this compound Esters (Fischer Esterification)

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction should be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (microbes in broth without any compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

Signaling Pathway: Mechanism of Action

The primary mechanism of action for quinolone antimicrobials is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[2] These enzymes are essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_bacterium Bacterial Cell cluster_replication DNA Replication cluster_drug_action Drug Action DNA_Gyrase DNA Gyrase (Relaxation of positive supercoils) Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxation DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV Topoisomerase IV (Decatenation of daughter chromosomes) Daughter_DNA Daughter Chromosomes Topo_IV->Daughter_DNA Decatenation Topo_IV->DS_Breaks Leads to Replication_Fork->DNA_Gyrase Positive Supercoiling Replication_Fork->Daughter_DNA Replication Daughter_DNA->Topo_IV Catenated Chromosomes Quinoline_Derivative 8-Quinolinecarboxylic Acid Derivative Quinoline_Derivative->DNA_Gyrase Inhibition Quinoline_Derivative->Topo_IV Inhibition Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of new antimicrobial agents based on this compound.

G Start Start: This compound Synthesis Synthesis of Derivatives (Amides and Esters) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Screening MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds Lead_Optimization Lead Optimization Screening->Lead_Optimization Inactive Compounds (Structural Modification) Mechanism_Study Mechanism of Action Studies (e.g., DNA Gyrase Assay) MIC_Determination->Mechanism_Study Potent Compounds Mechanism_Study->Lead_Optimization

Caption: Experimental workflow for antimicrobial agent development.

Logical Relationship: Synthesis of Derivatives

This diagram shows the logical relationship in the synthesis of amide and ester derivatives from the common starting material, this compound.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start This compound Acyl_Chloride 8-Quinolinecarbonyl Chloride (Activated Intermediate) Start->Acyl_Chloride Activation (e.g., SOCl₂) Ester Alkyl 8-Quinolinecarboxylate (Final Product) Start->Ester Fischer Esterification (Acid Catalyst) Amide 8-Quinolinecarboxamide (Final Product) Acyl_Chloride->Amide Amine Primary or Secondary Amine Amine->Amide Alcohol Alcohol Alcohol->Ester

Caption: Synthetic pathways for this compound derivatives.

References

Application Notes and Protocols: 8-Quinolinecarboxylic Acid in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 8-quinolinecarboxylic acid derivatives as potential anticancer agents. The focus is on styrylquinoline-8-carboxylic acids, a class of compounds that has demonstrated promising antiproliferative activity. This document includes detailed experimental protocols, quantitative data on anticancer efficacy, and visualizations of the proposed mechanism of action.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The quinoline scaffold offers a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents. Among these, derivatives of quinolinecarboxylic acids have garnered significant attention. In particular, analogues featuring an 8-carboxylic acid group have been shown to induce antiproliferative activity, making this compound a valuable starting material in the development of new anticancer compounds.[1]

One promising class of compounds derived from the quinolinecarboxylic acid scaffold is the styrylquinolines. Research has indicated that these compounds can exert their anticancer effects through a p53-independent mechanism, suggesting their potential utility in cancers with mutated or non-functional p53.[2][3][4] The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.[4]

This document will focus on the synthesis and biological evaluation of 2-(substituted-styryl)-quinoline-8-carboxylic acids as a case study to illustrate the potential of this compound in anticancer drug discovery.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative 2-styrylquinoline-4-carboxylic acid derivatives, which share a similar structural motif with the 8-carboxylic acid analogues and provide valuable structure-activity relationship insights. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDSubstitutionCancer Cell LineIC50 (µg/mL)
3a 6-bromoHepG2 (Liver Cancer)9.8
HCT116 (Colon Cancer)7.7
3b 6-methylHepG2 (Liver Cancer)17.2
HCT116 (Colon Cancer)14.8
4a 6-bromo, 4-(2-amino-1,3,4-thiadiazol-5-yl)HepG2 (Liver Cancer)8.2
HCT116 (Colon Cancer)9.5
4b 6-methyl, 4-(2-amino-1,3,4-thiadiazol-5-yl)HepG2 (Liver Cancer)14.0
HCT116 (Colon Cancer)11.2
8a 6-bromo, 4-(ethyl 2-cyano-3-oxopropanoate)HepG2 (Liver Cancer)26.2
HCT116 (Colon Cancer)16.0
5-Fluorouracil (Reference Drug)HepG2 (Liver Cancer)7.9
HCT116 (Colon Cancer)5.3
Afatinib (Reference Drug)HepG2 (Liver Cancer)5.4
HCT116 (Colon Cancer)11.4

Data extracted from El-Sayed, et al. (2017).[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-styrylquinoline-4-carboxylic acid derivatives, which can be adapted for the synthesis of the target 8-carboxylic acid analogues. Additionally, a standard protocol for evaluating the in vitro anticancer activity of these compounds is described.

Protocol 1: Synthesis of 2-(4-(dimethylamino)styryl)-6-substituted-quinoline-4-carboxylic acid

This protocol is based on the Pfitzinger reaction, a convenient method for synthesizing quinoline-4-carboxylic acid derivatives.[1]

Materials:

  • 5-substituted isatin (e.g., 5-bromo-isatin or 5-methyl-isatin)

  • 4-(4-(dimethylamino)phenyl)but-3-en-2-one

  • Potassium hydroxide (KOH)

  • 50% Aqueous ethanol

  • 30% Aqueous ethanol

  • 50% Acetic acid

  • Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask, combine the 5-substituted isatin (5 mmol), 4-(4-(dimethylamino)phenyl)but-3-en-2-one (0.945 g, 5 mmol), and potassium hydroxide (1.28 g, 23 mmol) in 20 mL of 50% aqueous ethanol.[1]

  • Heat the reaction mixture under reflux for 24 hours.[1]

  • After reflux, dilute the reaction mixture with 20 mL of 30% aqueous ethanol.[1]

  • Neutralize the mixture with 50% acetic acid. A precipitate will form.[1]

  • Filter the precipitated solid and wash it with water.

  • Dry the solid completely.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-(dimethylamino)styryl)-6-substituted-quinoline-4-carboxylic acid.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening the cytotoxic potential of chemical compounds.[1]

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: After 4 hours, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general experimental workflow for synthesizing and evaluating the anticancer activity of this compound derivatives, as well as the proposed signaling pathway for their mechanism of action.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Mechanism of Action Studies start This compound reaction1 Chemical Modification (e.g., Pfitzinger Reaction Adaptation) start->reaction1 Reagents & Conditions product Styrylquinoline-8-carboxylic Acid Derivative reaction1->product invitro In Vitro Anticancer Screening (MTT Assay) product->invitro data IC50 Determination invitro->data moa Apoptosis & Cell Cycle Analysis data->moa pathway Signaling Pathway Elucidation moa->pathway

Caption: Workflow for synthesis and evaluation of anticancer compounds.

G Proposed p53-Independent Apoptotic Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol compound Styrylquinoline-8- carboxylic Acid Derivative Bax Bax compound->Bax Activates Bcl2 Bcl-2 compound->Bcl2 Inhibits CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 Activates

Caption: Proposed p53-independent apoptotic signaling pathway.

References

Application Notes and Protocols for Metal Ion Detection Using Fluorescent Probes Based on 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes derived from 8-quinolinecarboxylic acid and its analogues, such as 8-hydroxyquinoline and 8-aminoquinoline, have emerged as powerful tools for the selective and sensitive detection of various metal ions. Their utility spans diverse fields, including environmental monitoring, cellular biology, and pharmaceutical development. The underlying principle of these probes lies in their ability to form stable complexes with specific metal ions, leading to a significant change in their photophysical properties. This change, often observed as a "turn-on" or ratiometric shift in fluorescence, allows for the quantification of trace amounts of metal ions.

The sensing mechanisms are primarily driven by processes such as Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). In the CHEF mechanism, the binding of a metal ion to the probe restricts intramolecular vibrations and rotations, minimizing non-radiative decay pathways and thereby enhancing fluorescence emission. The ICT process involves a change in the electronic distribution within the molecule upon metal ion coordination, leading to shifts in the absorption and emission spectra. ESIPT-based probes exhibit a change in their fluorescence properties due to the inhibition of proton transfer upon metal ion binding.

These application notes provide an overview of the properties of several this compound-based fluorescent probes, detailed protocols for their synthesis and application in metal ion detection, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key performance characteristics of selected fluorescent probes based on this compound derivatives for the detection of various metal ions.

Probe Name/DerivativeTarget IonDetection Limit (LOD)Stoichiometry (Probe:Ion)Fluorescence ChangeSolvent SystemReference
For Zinc (Zn²⁺) Detection
QLSAZn²⁺2.1 x 10⁻⁸ MN/A"Turn-on"N/A[1]
XLZn²⁺3.75 x 10⁻⁸ MN/A270-fold increaseMeOH-H₂O (4/1, v/v)[1]
QP2Zn²⁺17.7 nM2:175-fold increaseDMSO/H₂O (fw = 95%)[2]
7-hydroxyquinoline derivativeZn²⁺Kd = 0.117 nMN/A14-fold increaseN/A[1]
For Aluminum (Al³⁺) Detection
XLAl³⁺1.14 x 10⁻⁸ MN/A230-fold increaseMeOH-H₂O (4/1, v/v)[1]
For Cadmium (Cd²⁺) Detection
2-Methyl-8-quinolinecarboxaldehydeCd²⁺Nanomolar concentrationsN/AFluorescence enhancementN/A[3]

N/A: Data not available in the provided search results.

Signaling Pathways and Mechanisms

The detection of metal ions by this compound-based probes is governed by specific photophysical mechanisms. Understanding these pathways is crucial for designing new probes and interpreting experimental data.

CHEF_Mechanism Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion NonRadiative Non-Radiative Decay (Vibrations, Rotations) Probe->NonRadiative Dominant Radiative Radiative Decay (Fluorescence) Probe->Radiative Minor Metal Metal Ion Metal->Complex Complex->NonRadiative Inhibited Complex->Radiative Dominant

Chelation-Enhanced Fluorescence (CHEF) Mechanism.

In the CHEF mechanism, the free probe molecule often has rotational and vibrational freedom, which leads to the dissipation of absorbed energy through non-radiative pathways, resulting in weak fluorescence. Upon binding a metal ion, a rigid complex is formed. This rigidity suppresses the non-radiative decay channels, causing a significant increase in the fluorescence quantum yield.

Intramolecular Charge Transfer (ICT) Mechanism.

Probes operating via the ICT mechanism typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor. When a metal ion binds to the probe, usually at the acceptor site, it alters the energy levels of the molecular orbitals. This change in the electronic properties of the probe leads to a shift in the fluorescence emission, often to a longer wavelength (red-shift).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative fluorescent probe and its application in metal ion detection.

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe from 8-Hydroxyquinoline-2-carbaldehyde

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe, a common class of sensors derived from 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline-2-carbaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 mmol) in 10 mL of anhydrous toluene.

  • In a separate vial, dissolve the primary amine (1.0 mmol) in 5 mL of anhydrous toluene.

  • Add the amine solution dropwise to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution while stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 4-6 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield the pure Schiff base probe.

  • Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Probe Synthesis Reactants 1. Dissolve Reactants (8-Hydroxyquinoline-2-carbaldehyde & Primary Amine in Toluene) Reaction 2. Reflux Reaction (4-6 hours under N₂ atmosphere) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Evaporation 4. Solvent Evaporation (Rotary Evaporator) Cooling->Evaporation Purification 5. Purification (Recrystallization) Evaporation->Purification Characterization 6. Characterization (NMR, Mass Spectrometry) Purification->Characterization

Experimental Workflow for Probe Synthesis.
Protocol 2: General Procedure for Metal Ion Detection using a Fluorescent Probe

This protocol outlines a general method for quantifying metal ions using a synthesized this compound-based fluorescent probe.

Materials:

  • Synthesized fluorescent probe

  • A suitable buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, Al(NO₃)₃, Cd(NO₃)₂, etc.) in deionized water

  • Fluorometer with cuvettes or a 96-well plate reader

  • Micropipettes

Procedure:

1. Preparation of Solutions: a. Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol. b. Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water. c. Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

2. Fluorescence Titration: a. In a cuvette, prepare a solution of the probe at a final concentration of 10 µM in the working buffer. The final volume should be constant for all measurements (e.g., 2 mL). b. Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum. c. Sequentially add small aliquots of the target metal ion stock solution to the cuvette, ensuring thorough mixing after each addition. d. After each addition, record the fluorescence emission spectrum. Observe the changes in fluorescence intensity and/or wavelength. e. Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the probe with the metal ion.

3. Selectivity Study: a. Prepare a series of solutions, each containing the probe (10 µM) and a different metal ion (e.g., 10 equivalents) in the working buffer. b. Record the fluorescence emission spectrum for each solution. c. Compare the fluorescence response of the probe to the target metal ion with its response to other potentially interfering ions.

4. Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. From the titration data, determine the binding stoichiometry using a Job's plot or by fitting the data to a suitable binding model. c. Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without the metal ion) and S is the slope of the linear portion of the calibration curve.

Detection_Workflow cluster_detection Metal Ion Detection Preparation 1. Prepare Solutions (Probe, Metal Ions, Buffer) Titration 2. Fluorescence Titration (Add metal ion aliquots to probe solution) Preparation->Titration Selectivity 4. Selectivity Test (Compare with other metal ions) Preparation->Selectivity Measurement 3. Record Fluorescence Spectra (After each addition) Titration->Measurement Analysis 5. Data Analysis (Plot data, calculate LOD, stoichiometry) Measurement->Analysis Selectivity->Analysis

Experimental Workflow for Metal Ion Detection.

Conclusion

Fluorescent probes based on this compound offer a versatile and highly effective platform for the detection of a wide range of metal ions. Their high sensitivity, selectivity, and the ability to provide real-time measurements make them invaluable tools in various scientific disciplines. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers and professionals working in this area. By understanding the underlying principles and following the detailed experimental procedures, users can effectively synthesize and apply these probes for their specific research needs. Further research and development in this field will undoubtedly lead to the creation of even more sophisticated and powerful fluorescent sensors for metal ion detection.

References

8-Quinolinecarboxylic Acid: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Quinolinecarboxylic acid and its derivatives have emerged as powerful reagents in organic synthesis, primarily serving as bidentate chelating ligands that facilitate a variety of metal-catalyzed reactions. Their rigid quinoline backbone and the coordinating carboxylic acid (or derivative) and nitrogen atoms enable precise control over reaction stereochemistry and regioselectivity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound, particularly in the context of its amide derivatives as directing groups in palladium- and copper-catalyzed C-H functionalization reactions.

Application in Palladium-Catalyzed C-H Functionalization

One of the most significant applications of this compound is in the form of its 8-aminoquinoline amide derivatives, which act as powerful directing groups for palladium-catalyzed C-H activation. This strategy allows for the selective functionalization of otherwise unreactive C(sp²)–H and C(sp³)–H bonds.[1]

Quantitative Data Summary: Palladium-Catalyzed C-H Arylation

The following table summarizes representative yields for the palladium-catalyzed arylation of C(sp³) and C(sp²)–H bonds using 8-aminoquinoline amides derived from carboxylic acids.

EntrySubstrate (Carboxylic Acid Derivative)Aryl HalideProductYield (%)Reference
1N-(quinolin-8-yl)butyramide1-iodo-4-methoxybenzeneN-(4-(4-methoxyphenyl)butanoyl)quinolin-8-amine75[1]
2N-(quinolin-8-yl)butyramide1-iodo-4-nitrobenzeneN-(4-(4-nitrophenyl)butanoyl)quinolin-8-amine82[1]
3N-(quinolin-8-yl)cyclohexanecarboxamide1-iodo-4-methoxybenzeneN-(1-(4-methoxyphenyl)cyclohexane-1-carbonyl)quinolin-8-amine65[1]
4N-(quinolin-8-yl)ferrocenecarboxamide1-iodo-4-nitrobenzeneN-(1',2-bis(4-nitrophenyl)ferrocene-1-carbonyl)quinolin-8-amine92[2]
5N-(quinolin-8-yl)ferrocenecarboxamide1-iodo-4-cyanobenzeneN-(1',2-bis(4-cyanophenyl)ferrocene-1-carbonyl)quinolin-8-amine85[2]

Experimental Protocols

Protocol 1: Synthesis of an 8-Aminoquinoline Amide from this compound

This protocol describes the general procedure for the synthesis of an N-(quinolin-8-yl) amide, a common directing group, starting from a generic carboxylic acid.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 8-Aminoquinoline (1.0 equiv)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and 8-aminoquinoline (1.0 equiv) in anhydrous DMF, add DIPEA (3.0 equiv).

  • Add BOP reagent (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(quinolin-8-yl) amide.

Protocol 2: Palladium-Catalyzed β-Arylation of a Carboxylic Acid Derivative

This protocol outlines a general method for the palladium-catalyzed β-arylation of a carboxylic acid derivative using an 8-aminoquinoline directing group.[1]

Materials:

  • N-(quinolin-8-yl) amide substrate (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Cesium pivalate (CsOPiv) (30 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., tert-Amyl alcohol)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the N-(quinolin-8-yl) amide substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), CsOPiv (30 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Copper-Catalyzed Cross-Coupling Reactions

This compound and its derivatives also serve as effective ligands in copper-catalyzed cross-coupling reactions, offering a more economical alternative to palladium-based systems for certain transformations.[3]

Quantitative Data Summary: Copper-Catalyzed N-Arylation

The following table presents representative data for the copper-catalyzed N-arylation of heterocycles using 8-hydroxyquinoline-N-oxide, a derivative of this compound, as a ligand.[4]

EntryAryl HalideNucleophileLigandCatalyst SystemYield (%)Reference
1IodobenzeneIndole8-Hydroxyquinoline-N-oxideCuBr (1 mol%)95[4]
2BromobenzeneIndole8-Hydroxyquinoline-N-oxideCuBr (1 mol%)88[4]
31-Iodo-4-methoxybenzenePyrrole8-Hydroxyquinoline-N-oxideCuBr (1 mol%)92[4]
41-Bromo-4-cyanobenzeneImidazole8-Hydroxyquinoline-N-oxideCuBr (1 mol%)85[4]

Experimental Protocols

Protocol 3: Copper-Catalyzed N-Arylation of Indole

This protocol provides a general procedure for the copper-catalyzed N-arylation of indole using an this compound-derived ligand.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Indole (1.2 equiv)

  • Copper(I) bromide (CuBr) (1-5 mol%)

  • 8-Hydroxyquinoline-N-oxide (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction vial, add CuBr, the 8-quinoline-derived ligand, and K₂CO₃.

  • Seal the vial, and evacuate and backfill with an inert gas (e.g., argon).

  • Add the aryl halide, indole, and anhydrous solvent via syringe.

  • Stir the mixture in a preheated oil bath at 110-130 °C for 24-48 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle and Workflow Diagrams

G cluster_0 Catalyst Activation and Substrate Coordination cluster_1 C-H Activation cluster_2 Oxidative Addition cluster_3 Reductive Elimination and Product Release Pd_OAc Pd(OAc)₂ Pd_Amide [Pd(II)-Amide Complex] Pd_OAc->Pd_Amide Ligand Exchange Amide R-C(O)NH-8-Q Amide->Pd_Amide Palladacycle Palladacycle Intermediate Pd_Amide->Palladacycle Concerted Metalation-Deprotonation Pd_IV [Pd(IV) Intermediate] Palladacycle->Pd_IV ArylHalide Ar-X ArylHalide->Pd_IV Pd_IV->Pd_OAc Catalyst Regeneration Product Arylated Product Pd_IV->Product

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

G cluster_0 Ligand Synthesis cluster_1 Reaction Setup cluster_2 Catalytic Reaction cluster_3 Workup and Purification start This compound step1 Amide Coupling with 8-Aminoquinoline start->step1 ligand N-(Quinolin-8-yl) Amide Ligand step1->ligand reagents Add Pd/Cu Catalyst, Base, and Solvent ligand->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

References

Application Notes and Protocols for Catalytic Reactions Utilizing 8-Quinolinecarboxylic Acid and its Derivatives as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for catalytic reactions employing 8-quinolinecarboxylic acid and its structurally related analogues as ligands. The protocols detailed below are based on established methodologies and are intended to serve as a foundational guide for developing catalytic systems for a variety of organic transformations.

Introduction

This compound and its derivatives, such as 8-hydroxyquinoline and 8-quinolinecarboxaldehyde, are versatile ligands in coordination chemistry.[1][2][3] Their ability to form stable chelate complexes with a wide range of transition metals makes them valuable components in the design of efficient catalysts.[1][4] These catalytic systems have demonstrated significant activity in various organic reactions, including cross-coupling reactions, oxidations, and hydrolytic processes.[1][5][6][7] The quinoline moiety, with its strategically positioned nitrogen atom, plays a crucial role in the catalytic cycle by coordinating to the metal center and influencing its electronic and steric properties.[1][8]

Data Presentation

Table 1: Performance of Palladium Complexes with 8-Quinolinecarboxaldehyde-derived Schiff Base Ligands in Heck and Suzuki Cross-Coupling Reactions
EntryCatalystReactionSubstratesProduct Yield (%)TONTOF (h⁻¹)Reference
1Pd(II)-Schiff BaseHeck CouplingAryl halide, alkene>90>1000>100[1]
2Pd(II)-Schiff BaseSuzuki CouplingAryl halide, boronic acid>95>1200>150[1]

Note: Specific substrate and reaction conditions will influence the observed yield, TON (Turnover Number), and TOF (Turnover Frequency). The data presented is indicative of the potential catalytic efficiency.

Table 2: Cytotoxicity of Platinum(II) Complexes with 8-Hydroxyquinoline Derivatives
ComplexCell LineIC₅₀ (µM)Reference
YLN1MDA-MB-2315.49 ± 0.14[9]
YLN1HL-7702> 20.0[9]
YLN2MDA-MB-2317.09 ± 0.24[9]
YLN2HL-7702> 20.0[9]

Note: While not a direct measure of catalytic activity in organic synthesis, this data highlights the potential of these metal complexes in biomedical applications, a field often intertwined with catalytic research.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 8-Quinolinecarboxaldehyde

This protocol describes a general procedure for the synthesis of a Schiff base ligand, which can subsequently be used to form a catalytically active metal complex.[1]

Materials:

  • 8-Quinolinecarboxaldehyde

  • Appropriate primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 8-quinolinecarboxaldehyde in absolute ethanol.

  • Add 1 equivalent of the primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.

  • If precipitation does not occur, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[4]

Protocol 2: Synthesis of a Metal(II) Complex with a Schiff Base Ligand

This is a general procedure for the synthesis of a metal complex using the Schiff base ligand prepared in Protocol 1. This example is adaptable for various divalent metal ions such as Pd(II), Cu(II), Ni(II), Co(II), and Zn(II).[4]

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., PdCl₂, CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Dissolve 2 mmol of the synthesized Schiff base ligand in 30 mL of hot ethanol in a round-bottom flask.[4]

  • In a separate beaker, dissolve 1 mmol of the metal(II) salt in 20 mL of ethanol.[4]

  • Slowly add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.

  • Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of NaOH or ammonia.[4]

  • Continue stirring the reaction mixture at room temperature or under reflux for a specified time (typically 1-3 hours), depending on the specific complex being synthesized.

  • Monitor the formation of the complex, often indicated by a color change or precipitation.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration, wash with ethanol, and dry.

  • Characterize the complex using appropriate analytical techniques such as FT-IR, UV-Vis, and elemental analysis.

Protocol 3: General Procedure for a Catalytic Heck Cross-Coupling Reaction

This protocol outlines a general setup for a Heck cross-coupling reaction using a palladium complex with an 8-quinolinecarboxaldehyde-derived ligand.

Materials:

  • Aryl halide

  • Alkene

  • Palladium catalyst (synthesized as in Protocol 2)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1 mmol), the alkene (1.2 mmol), and the base (2 mmol).

  • Add the palladium catalyst (typically 0.1-1 mol%).

  • Add the solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_catalysis Catalytic Reaction start_ligand 8-Quinolinecarboxaldehyde + Primary Amine reflux_ligand Reflux in Ethanol (Catalytic Acetic Acid) start_ligand->reflux_ligand product_ligand Schiff Base Ligand reflux_ligand->product_ligand start_complex Schiff Base Ligand + Metal Salt product_ligand->start_complex reaction_complex Reaction in Ethanol start_complex->reaction_complex product_complex Catalytically Active Metal Complex reaction_complex->product_complex start_catalysis Substrates + Catalyst + Base + Solvent product_complex->start_catalysis reaction_catalysis Heating under Inert Atmosphere start_catalysis->reaction_catalysis product_catalysis Cross-Coupled Product reaction_catalysis->product_catalysis

Caption: General workflow for the synthesis and application of catalysts.

Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Coordination C->D Alkene E Ar-Pd(II)-(alkene) Ln D->E F Migratory Insertion E->F G R-CH=CH-Ar -Pd(II)-H Ln F->G H β-Hydride Elimination G->H H->A Base I Reductive Elimination H->I Product R-CH=CH-Ar

Caption: Simplified catalytic cycle for a Heck cross-coupling reaction.

References

Application Notes and Protocols for the Preparation of 8-Quinolinecarboxylic Acid Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of polymers functionalized with 8-quinolinecarboxylic acid. This class of polymers holds significant promise for drug delivery applications due to the inherent biological activity and chelating properties of the quinoline moiety.

Introduction

Quinoline derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Incorporating this compound into a polymer backbone can create novel materials for controlled drug delivery.[5] These functionalized polymers can potentially enhance the therapeutic efficacy of encapsulated drugs, provide targeted delivery, and offer sustained release profiles.[6][7]

This document outlines the preparation of a vinyl-functionalized this compound monomer and its subsequent polymerization via free-radical polymerization. It also details the characterization of the resulting polymer and discusses its potential application in drug delivery systems.

Synthesis of this compound Functionalized Monomer

To prepare a polymer with this compound moieties, a common strategy is to first synthesize a polymerizable monomer. A vinyl group can be introduced to allow for polymerization using well-established techniques like free-radical polymerization.[8][9] Here, we propose the synthesis of 2-(methacryloyloxy)ethyl 8-quinolinecarboxylate.

Experimental Protocol: Synthesis of 2-(methacryloyloxy)ethyl 8-quinolinecarboxylate

Materials:

  • This compound

  • 2-Hydroxyethyl methacrylate (HEMA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.

  • Add 2-hydroxyethyl methacrylate (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure monomer, 2-(methacryloyloxy)ethyl 8-quinolinecarboxylate.

Diagram of Monomer Synthesis Workflow:

monomer_synthesis start Start: Dissolve this compound & DMAP in DCM add_hema Add 2-Hydroxyethyl Methacrylate (HEMA) start->add_hema cool Cool to 0 °C add_hema->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature for 24h add_dcc->react monitor Monitor by TLC react->monitor filter Filter to Remove Byproduct monitor->filter wash Wash with NaHCO3, Water, Brine filter->wash dry Dry with MgSO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product End Product: 2-(methacryloyloxy)ethyl 8-quinolinecarboxylate purify->end_product

Workflow for the synthesis of the vinyl-functionalized monomer.

Polymerization of this compound Functionalized Monomer

The synthesized monomer can be polymerized using free-radical polymerization, a versatile and widely used method for vinyl monomers.[8][9]

Experimental Protocol: Free-Radical Polymerization

Materials:

  • 2-(methacryloyloxy)ethyl 8-quinolinecarboxylate (monomer)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve the monomer and AIBN (1 mol% relative to the monomer) in anhydrous DMF in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

Diagram of Polymerization Workflow:

polymerization_workflow start Start: Dissolve Monomer & AIBN in DMF degas Degas via Freeze-Pump-Thaw Cycles start->degas polymerize Heat at 70 °C for 24h under Inert Atmosphere degas->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Cold Methanol cool->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end_product End Product: Poly(2-(methacryloyloxy)ethyl 8-quinolinecarboxylate) dry->end_product

Workflow for the free-radical polymerization of the monomer.

Characterization of the Functionalized Polymer

Thorough characterization is essential to confirm the structure and determine the properties of the synthesized polymer.

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the monomer and polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the monomer and confirm the polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Expected Characterization Data

The following table summarizes the expected characterization data for the synthesized polymer.

ParameterMethodExpected Value/Observation
FTIR SpectroscopyAppearance of a broad ester C=O stretch around 1730 cm⁻¹, disappearance of the C=C stretch from the monomer around 1635 cm⁻¹.
¹H NMR SpectroscopyBroadening of peaks corresponding to the polymer backbone, disappearance of vinyl proton signals from the monomer (typically 5.5-6.5 ppm).
GPC ChromatographyMn: 15,000 - 25,000 g/mol ; PDI: 1.5 - 2.5.
DSC CalorimetryA single glass transition temperature (Tg) in the range of 80-120 °C.

Application in Drug Delivery

Polymers functionalized with this compound can be formulated into various drug delivery systems, such as nanoparticles or microspheres, for the controlled release of therapeutic agents.[5] The quinoline moiety can also act as a chelating agent for metal-based drugs or as an active pharmaceutical ingredient itself.

Protocol: Preparation of Drug-Loaded Nanoparticles

Materials:

  • Poly(2-(methacryloyloxy)ethyl 8-quinolinecarboxylate)

  • Drug of interest (e.g., a model anticancer drug like Doxorubicin)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

Procedure:

  • Dissolve the polymer and the drug in acetone.

  • Add the organic solution dropwise to the aqueous PVA solution under constant stirring.

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

In Vitro Drug Release Study

A drug release study can be performed to evaluate the release profile of the encapsulated drug from the nanoparticles.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Expected Drug Release Data

The following table presents hypothetical data for a cumulative drug release study.

Time (hours)Cumulative Drug Release (%)
00
215
635
1255
2475
4890
7298

Diagram of Drug Delivery Application Workflow:

drug_delivery_workflow start Start: Dissolve Polymer & Drug in Acetone add_to_pva Add to Aqueous PVA Solution start->add_to_pva stir Stir to Form Nanoparticles add_to_pva->stir centrifuge_wash Centrifuge and Wash Nanoparticles stir->centrifuge_wash lyophilize Lyophilize to Obtain Powder centrifuge_wash->lyophilize release_study In Vitro Drug Release Study lyophilize->release_study analyze Analyze Drug Concentration Over Time release_study->analyze end_result End Result: Controlled Drug Release Profile analyze->end_result

Workflow for nanoparticle preparation and drug release study.

Conclusion

The preparation of this compound functionalized polymers offers a promising platform for the development of advanced drug delivery systems. The synthetic and formulation protocols provided in these application notes serve as a detailed guide for researchers in this field. The inherent properties of the quinoline moiety, combined with the versatility of polymer chemistry, open up numerous possibilities for creating novel and effective therapeutic solutions. Further research and optimization of these systems are encouraged to fully explore their potential in various biomedical applications.

References

Application Notes and Protocols for the Quantification of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Quinolinecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and a metabolite of certain drugs. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and in research and development settings. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification in simpler matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and accurate means for the quantification of this compound in bulk drug substances and simple formulations.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of quinoline carboxylic acids. The data is based on a validated method for the closely related structural isomer, quinoline-2-carboxylic acid, and is representative of the expected performance for this compound.[1]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2%
Experimental Protocol

1. Instrumentation and Materials

  • HPLC System with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 289 nm
Run Time 15 minutes

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

4. Sample Preparation

  • Accurately weigh a sample powder equivalent to 1 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. Method Validation The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

Quantitative Data Summary

The following table presents typical performance characteristics for an LC-MS/MS method for the quantification of structurally related quinolone carboxylic acids.[3][4]

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (Recovery) 85% - 115%
Precision (RSD) < 15%
Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 Reverse-Phase (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized for separation from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and internal standard

3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard spiking solution and vortex briefly.

  • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting sample_receipt Sample Receipt sample_prep Sample Preparation (e.g., Weighing, Dissolution, Extraction) sample_receipt->sample_prep sequence_run Sequence Run (Standards and Samples) sample_prep->sequence_run standard_prep Standard Preparation (Stock and Working Solutions) standard_prep->sequence_run instrument_setup Instrument Setup (HPLC or LC-MS/MS) instrument_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result_calculation Result Calculation (Quantification) data_processing->result_calculation final_report Final Report Generation result_calculation->final_report

Caption: General workflow for the quantification of this compound.

References

Application Notes and Protocols: 8-Quinolinecarboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-quinolinecarboxylic acid as a key building block in the synthesis of agrochemicals, with a primary focus on herbicides. The document includes detailed experimental protocols, quantitative data on herbicidal activity, and visual representations of synthetic pathways and workflows.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable scaffold in the development of biologically active molecules. In the agrochemical sector, it is notably utilized as a precursor for the synthesis of quinoline-based herbicides. The quinoline core structure is a key feature in several commercial and experimental agrochemicals due to its favorable physicochemical properties and diverse biological activities. This document outlines the synthetic routes from this compound to potent herbicidal compounds and provides protocols for their preparation and evaluation.

Herbicide Synthesis from this compound Derivatives

A prominent example of an agrochemical derived from the this compound scaffold is quinclorac . Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective herbicide effective against a variety of grass and broadleaf weeds in rice and other crops.[1] Its synthesis involves the modification of a 7-chloro-8-methylquinoline precursor to introduce the carboxylic acid group at the 8-position, followed by chlorination.

The synthesis of quinclorac often starts from 7-chloro-8-methylquinoline, which is oxidized to form the key intermediate, 7-chloro-8-quinolinecarboxylic acid.

  • dot

    G cluster_synthesis Synthesis of 7-Chloro-8-quinolinecarboxylic acid A 7-Chloro-8-methylquinoline B Oxidation A->B [O] C 7-Chloro-8-quinolinecarboxylic acid B->C

    Caption: Synthesis of the key intermediate for quinclorac.

The intermediate, 7-chloro-8-quinolinecarboxylic acid, is then chlorinated to yield quinclorac.

  • dot

    G cluster_synthesis Synthesis of Quinclorac A 7-Chloro-8-quinolinecarboxylic acid B Chlorination A->B Cl2 C Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid) B->C

    Caption: Final step in the synthesis of the herbicide quinclorac.

Experimental Protocols

This protocol is based on the oxidation of 7-chloro-8-methylquinoline.

Materials:

  • 7-chloro-8-methylquinoline

  • N-hydroxyphthalimide

  • Azobisisobutyronitrile (AIBN)

  • Oxygen

  • Solvent (e.g., acetic acid)

Procedure:

  • Dissolve 7-chloro-8-methylquinoline in the chosen solvent in a reaction vessel equipped with a gas inlet and a reflux condenser.

  • Add catalytic amounts of N-hydroxyphthalimide and AIBN to the solution.

  • Heat the reaction mixture to reflux while bubbling oxygen through the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 7-chloro-8-quinolinecarboxylic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

This protocol describes the chlorination of 7-chloro-8-quinolinecarboxylic acid.

Materials:

  • 7-chloro-8-quinolinecarboxylic acid

  • 1,2-dichlorobenzene (solvent)

  • Azobisisobutyronitrile (AIBN)

  • Chlorine gas

Procedure:

  • Suspend 7-chloro-8-quinolinecarboxylic acid in 1,2-dichlorobenzene in a reaction vessel suitable for gas reactions.

  • Add a catalytic amount of AIBN.

  • Heat the mixture to 80°C.

  • Introduce chlorine gas into the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress.

  • After the reaction is complete, cool the mixture.

  • The crude product will precipitate. Filter the mixture and wash the solid with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac). A yield of 91.3% has been reported for this step.

This protocol outlines the synthesis of pyrazole-containing ester derivatives of quinclorac, which have shown enhanced herbicidal activity.

Materials:

  • Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Substituted 3-methyl-1H-pyrazol-5-ol

  • Calcium oxide (CaO)

  • Calcium hydroxide (Ca(OH)₂)

  • 1,4-dioxane

Procedure:

  • Activation of Quinclorac: Reflux quinclorac in an excess of thionyl chloride for 10 hours to form 3,7-dichloroquinoline-8-carbonyl chloride. Remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is used directly in the next step.

  • Esterification: In a separate flask, add the substituted 3-methyl-1H-pyrazol-5-ol, calcium oxide, and calcium hydroxide to 1,4-dioxane.

  • Heat the mixture to reflux for 10-20 minutes.

  • Add a solution of the 3,7-dichloroquinoline-8-carbonyl chloride in 1,4-dioxane to the refluxing mixture.

  • Continue to reflux for an additional 4-5 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with 4 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Herbicidal Activity

The herbicidal activity of quinclorac and its derivatives is typically evaluated by determining the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) required to inhibit the growth of target weed species.

CompoundTarget WeedEC₅₀ (g/ha)Reference
QuincloracBarnyard grass (Echinochloa crus-galli)>300[2]
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l)Barnyard grass (Echinochloa crus-galli)10.53[2]
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)Barnyard grass (Echinochloa crus-galli)10.37[2]

Signaling Pathways and Experimental Workflows

The synthesis of novel agrochemicals often follows a structured workflow from design to field trials.

  • dot

    G cluster_workflow Agrochemical Development Workflow A Lead Compound Identification (e.g., this compound) B Derivative Synthesis (e.g., Esterification, Amidation) A->B C In Vitro Screening (Herbicidal/Fungicidal/Insecticidal Assays) B->C D Quantitative Structure-Activity Relationship (QSAR) Studies C->D E Greenhouse & Field Trials C->E F Lead Optimization D->F G Candidate Drug E->G F->B

    Caption: General workflow for agrochemical development.

Potential for Other Agrochemical Applications

While the primary application of this compound derivatives in agrochemicals is in herbicides, the versatile quinoline scaffold suggests potential for other applications. Modification of the carboxylic acid group to form amides, esters, and hydrazones can lead to compounds with a range of biological activities.

  • dot

    G cluster_derivatization Derivatization of this compound cluster_applications Potential Agrochemical Applications A 8-Quinolinecarboxylic Acid B Esters A->B Esterification C Amides A->C Amidation D Hydrazones A->D Hydrazone Formation E Herbicides B->E H Plant Growth Regulators B->H F Fungicides C->F C->H G Insecticides D->G

    Caption: Potential derivatization and applications.

Although specific examples of fungicides, insecticides, or plant growth regulators derived directly from this compound are not extensively documented in the reviewed literature, the known biological activities of quinoline derivatives warrant further investigation into these areas. For instance, 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity.[3]

Conclusion

This compound is a valuable starting material in agrochemical synthesis, particularly for the development of potent herbicides like quinclorac and its more active derivatives. The protocols provided herein offer a foundation for the synthesis and optimization of such compounds. Further exploration of this compound derivatives as fungicides, insecticides, and plant growth regulators presents a promising avenue for future research and development in the agrochemical industry.

References

Coordination Chemistry of 8-Quinolinecarboxylic Acid with Transition Metals: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 8-quinolinecarboxylic acid and its derivatives with transition metals, focusing on their synthesis, characterization, and potential applications in drug development. The protocols outlined below are based on established methodologies for similar quinoline-based ligands and can be adapted for specific research needs.

Introduction

This compound is a versatile bidentate or potentially tridentate ligand that readily forms stable complexes with a variety of transition metals. The resulting coordination compounds have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The planar quinoline moiety facilitates intercalation with DNA, while the carboxylate group enhances solubility and provides an additional coordination site. The coordination of a metal ion can further enhance the biological efficacy of the parent ligand.

Synthesis of Transition Metal Complexes with this compound

This section provides a general protocol for the synthesis of transition metal (e.g., Cu(II), Co(II), Ni(II), Zn(II)) complexes with this compound.

Experimental Protocol: General Synthesis

Materials:

  • This compound

  • Transition metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (0.1 M)

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in 30 mL of ethanol in a round-bottom flask. Gentle heating and stirring may be required for complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the transition metal salt (1 mmol) in 20 mL of ethanol.

  • Reaction Mixture: Slowly add the ethanolic metal salt solution dropwise to the stirred ligand solution at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 7-8 by the dropwise addition of a 0.1 M NaOH or KOH solution to facilitate the deprotonation of the carboxylic acid group.

  • Reflux: Heat the mixture to reflux for 3-4 hours with constant stirring. The formation of a colored precipitate often indicates complex formation.[1]

  • Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature.

Workflow for Synthesis of Transition Metal Complexes:

Synthesis_Workflow General Synthesis Workflow A Dissolve this compound in Ethanol C Mix Ligand and Metal Salt Solutions A->C B Dissolve Transition Metal Salt in Ethanol B->C D Adjust pH to 7-8 C->D E Reflux for 3-4 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Ethanol and Ether G->H I Dry the Complex H->I

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Characterization of the Complexes

The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeTypical Observations
FT-IR Spectroscopy To identify the coordination of the ligand to the metal ion.Shift in the C=O stretching frequency of the carboxylic acid group upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy To study the electronic transitions and confirm complex formation.Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion and charge transfer bands.
Elemental Analysis To determine the stoichiometry of the metal complex.Provides the percentage of C, H, N, and the metal in the complex, which is compared with the calculated values for the proposed formula.
Molar Conductivity To determine the electrolytic nature of the complex.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature.
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of the complex.The measured magnetic moment can help in determining the number of unpaired electrons and thus the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Biological Applications and Protocols

Transition metal complexes of quinoline derivatives have shown significant promise as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial activity of the synthesized complexes can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Method [2]

  • Prepare Agar Plates: Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Create Wells: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.

  • Controls: Use the solvent as a negative control and a standard antibiotic (e.g., ciprofloxacin for bacteria) or antifungal (e.g., fluconazole for fungi) as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It can be determined using methods like broth microdilution.

Compound/ComplexS. aureus (µM)E. coli (µM)C. albicans (µM)Reference
8-Hydroxyquinoline (8HQ)27.58220.6127.58[3]
[Mn(8HQ)(5-Iodouracil)(H₂O)₂]>718>718>718[3]
[Cu(8HQ)(5-Iodouracil)(H₂O)]575.71>718>718[3]
[Ni(8HQ)(5-Nitouracil)(H₂O)₂]>718>718>718[3]

Note: Data for this compound complexes is limited; the table shows data for related 8-hydroxyquinoline complexes for comparative purposes.

Anticancer Activity

The cytotoxic effects of the complexes against various cancer cell lines can be assessed to determine their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the synthesized complexes (dissolved in DMSO and diluted with cell culture medium) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[4]

Quantitative Data: IC₅₀ Values

ComplexCell LineIC₅₀ (µM)Reference
[Fe(5,7-dichloro-2-methyl-8-quinolinol)₂Cl]Hep-G25.04[5]
[Fe(5,7-dichloro-2-methyl-8-quinolinol)₂Cl]A54914.35[5]
Quinoline-2-carboxylic acid aryl esterPC326 µg/mL[4]

Note: This table includes data for derivatives of this compound to illustrate the potential anticancer activity.

Mechanism of Action

The proposed mechanisms of action for the anticancer activity of quinoline-based metal complexes often involve interaction with DNA and the induction of apoptosis.

DNA Interaction

The planar quinoline ring of the ligand can intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit DNA replication and transcription.[6]

Experimental Protocol: DNA Binding Studies (UV-Vis Titration)

  • Prepare Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl/NaCl). Also, prepare a stock solution of the metal complex in the same buffer.

  • Titration: Keep the concentration of the metal complex constant while incrementally adding small aliquots of the CT-DNA solution.

  • Spectra Recording: Record the UV-Vis absorption spectrum after each addition of DNA.

  • Analysis: Analyze the changes in the absorption spectra (hypochromism or hyperchromism) and any shifts in the wavelength of maximum absorption (red or blue shift) to determine the mode of binding (intercalation, groove binding, or electrostatic interaction). The intrinsic binding constant (Kb) can be calculated from this data.[1]

Induction of Apoptosis

Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. Quinoline-based metal complexes have been shown to trigger apoptosis through various signaling pathways. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[4][7]

Proposed Apoptotic Signaling Pathway:

Apoptosis_Pathway Proposed Apoptotic Pathway Complex This compound Metal Complex DNA Nuclear DNA Complex->DNA Intercalation Damage DNA Damage DNA->Damage Bcl2 Bcl-2 (anti-apoptotic) Expression Decreased Damage->Bcl2 Bax Bax (pro-apoptotic) Expression Increased Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by this compound metal complexes.

This pathway illustrates that the metal complex can intercalate with DNA, leading to DNA damage. This damage can, in turn, increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates a cascade of caspases (like caspase-9 and -7), ultimately resulting in apoptosis.[4]

Conclusion

Transition metal complexes of this compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. Their facile synthesis, versatile coordination chemistry, and significant biological activities make them attractive targets for further research. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these fascinating molecules in the fields of medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Quinolinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-quinolinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing the quinoline core, which can be adapted for this compound, include the Skraup synthesis, the Doebner-von Miller reaction, and the Pfitzinger reaction. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and potential yields.

Q2: I am observing a very low yield in my Skraup synthesis. What are the likely causes?

Low yields in the Skraup reaction are often attributed to the highly exothermic and sometimes violent nature of the reaction, which can lead to the formation of tar and other byproducts.[1] Inadequate control of the reaction temperature and the use of impure reagents, such as glycerol containing water, can significantly lower the yield.[2]

Q3: My Doebner-von Miller reaction is producing a significant amount of tar-like polymer. How can I prevent this?

A primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, resulting in tar formation and reduced yields.[3] To mitigate this, consider employing a biphasic solvent system, optimizing the type and concentration of the acid catalyst, controlling the reaction temperature, and adding the carbonyl compound gradually.[3]

Q4: Can I use substituted anilines in these reactions to produce derivatives of this compound?

Yes, substituted anilines are commonly used to produce a variety of quinoline derivatives. However, the nature of the substituent can significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to give lower yields in traditional Doebner reactions.[3][4] In such cases, modified procedures like the Doebner hydrogen-transfer reaction may be more effective.[5][6]

Q5: What are some effective methods for purifying the crude this compound?

Common purification techniques include recrystallization from a suitable solvent, such as ethanol.[7] For crude products from classical syntheses like the Skraup reaction, steam distillation can be an effective method to separate the volatile quinoline product from non-volatile tars before further purification.[1] Column chromatography can also be employed for more complex mixtures.

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Skraup Synthesis
Symptom Root Cause Troubleshooting Steps
The reaction is violent, hard to control, and produces a dark, tarry residue with a low yield of the desired product.The Skraup reaction is highly exothermic. Overheating leads to the decomposition of starting materials and polymerization, forming tar.[1]1. Use a Moderating Agent: Add ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[1] 2. Control Temperature and Addition: Slowly add concentrated sulfuric acid while vigorously stirring and providing external cooling (e.g., an ice bath) to maintain a controlled temperature.[1] 3. Optimize Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, consider alternative or milder oxidants to reduce the reaction's violence.
Issue 2: Low Yield and Polymerization in Doebner-von Miller Reaction
Symptom Root Cause Troubleshooting Steps
The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][8]1. Employ a Biphasic Solvent System: Use a system like toluene-water to sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[3] 2. Optimize Acid Catalyst: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation. Milder Lewis acids may be beneficial.[3] 3. Gradual Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to maintain a low concentration and favor the desired reaction.[3]
Issue 3: Incomplete Reaction or Low Conversion in Pfitzinger Synthesis
Symptom Root Cause Troubleshooting Steps
Analysis of the reaction mixture shows a significant amount of unreacted isatin or carbonyl starting material.Insufficient base strength or concentration, or incomplete hydrolysis of isatin. The reaction requires a strong base to open the isatin ring.[9]1. Ensure Complete Isatin Ring Opening: Pre-reflux the isatin with a strong base (e.g., KOH) in aqueous ethanol for about an hour before adding the carbonyl compound to ensure the formation of the isatinate salt.[10] 2. Use a Sufficient Amount of Strong Base: Employ a sufficient molar excess of a strong base like potassium hydroxide to drive the reaction to completion. 3. Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reflux time or cautiously increasing the reaction temperature, while monitoring for potential side product formation.

Data Presentation: Comparative Yields

The following table summarizes typical yields for different quinoline synthesis methods, which can be adapted for this compound. Note that actual yields are highly dependent on the specific substrates and reaction conditions.

Synthesis MethodKey ReactantsTypical Reaction ConditionsYield (%)
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene), H₂SO₄High temperature, strongly acidicVariable, can be low due to tar formation
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Compound, Acid Catalyst (e.g., HCl)Reflux, acidic conditionsModerate to Good
Pfitzinger Synthesis Isatin, Carbonyl Compound, Strong Base (e.g., KOH)Reflux, strongly basic conditionsUp to 80% or higher with optimized procedures[10]
Modified Doebner Electron-deficient aniline, Aldehyde, Pyruvic acid, BF₃·THF65 °C, dropwise addition of pyruvic acidGood (e.g., 82% for a large-scale reaction)[5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of a Quinoline Derivative

This protocol describes a general procedure for a moderated Skraup reaction.

Materials:

  • Aniline derivative

  • Anhydrous glycerol

  • Ferrous sulfate (FeSO₄)

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative, anhydrous glycerol, and ferrous sulfate.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser, ensuring the internal temperature remains under control.

  • After the addition is complete, heat the reaction mixture cautiously to initiate the reaction. Once the reaction begins (often indicated by a color change and an increase in temperature), control the heating to maintain a steady reflux.

  • After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture into a large volume of ice water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly basic.

  • The crude quinoline product can then be isolated by steam distillation.[1]

  • Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purify the product by recrystallization or column chromatography.

Protocol 2: Doebner-von Miller Synthesis with a Biphasic System

This protocol is designed to minimize tar formation.[3]

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde (or another α,β-unsaturated aldehyde/ketone)

  • Toluene

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve the crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid

This protocol is a general method for the Pfitzinger reaction.[11]

Materials:

  • Isatin

  • Ketone with an α-methylene group

  • Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and heat under reflux for 1 hour to facilitate the opening of the isatin ring.

  • Add the ketone to the reaction mixture.

  • Continue to heat the mixture under reflux for several hours (e.g., 24 hours). Monitor the reaction by TLC.

  • After the reaction is complete, distill off most of the solvent.

  • Add water to the residue and extract with an ether to remove any neutral impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent like ethanol.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Troubleshooting Solutions start Low Yield of this compound cause1 Side Reactions (e.g., Polymerization, Tar Formation) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1a Modify Solvent System (e.g., Biphasic) cause1->solution1a solution1b Add Reaction Moderator (e.g., FeSO4) cause1->solution1b solution1c Control Reagent Addition cause1->solution1c solution2a Optimize Catalyst/Base cause2->solution2a solution2b Increase Reaction Time/Temp cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Screen Different Catalysts cause3->solution3b

Troubleshooting workflow for low yield.

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Steps aniline Aniline Derivative addition Michael Addition of Aniline to Acrolein aniline->addition glycerol Glycerol dehydration Dehydration of Glycerol to Acrolein glycerol->dehydration h2so4 H2SO4 h2so4->dehydration cyclization Acid-Catalyzed Cyclization h2so4->cyclization oxidant Oxidizing Agent oxidation Oxidation to Quinoline Ring oxidant->oxidation dehydration->addition addition->cyclization cyclization->oxidation product 8-Quinolinecarboxylic Acid Derivative oxidation->product

Skraup synthesis workflow.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_process Reaction Steps aniline Aniline Derivative addition Michael Addition aniline->addition carbonyl α,β-Unsaturated Aldehyde/Ketone carbonyl->addition acid Acid Catalyst cyclization Electrophilic Cyclization acid->cyclization addition->cyclization oxidation Dehydrogenation/ Oxidation cyclization->oxidation product 8-Quinolinecarboxylic Acid Derivative oxidation->product

Doebner-von Miller synthesis workflow.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Reaction Steps isatin Isatin ring_opening Base-Catalyzed Isatin Ring Opening isatin->ring_opening carbonyl Carbonyl Compound (with α-methylene) condensation Condensation with Carbonyl Compound carbonyl->condensation base Strong Base (e.g., KOH) base->ring_opening ring_opening->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Quinoline-4-carboxylic Acid Derivative cyclization->product

Pfitzinger synthesis workflow.

References

Technical Support Center: Purification of Crude 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 8-quinolinecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the impurity profile can vary depending on the synthetic route, common impurities in crude this compound may include:

  • Unreacted Starting Materials: Such as 8-methylquinoline if the synthesis involves oxidation.

  • Over-oxidation Products: If the synthesis involves oxidation, byproducts from further oxidation of the quinoline ring can be present.

  • Residual Solvents and Reagents: Solvents used in the synthesis and unreacted reagents can contaminate the crude product.

  • Positional Isomers: Depending on the synthetic method, other quinolinecarboxylic acid isomers might be formed.

Q2: How can I effectively monitor the purity of this compound during purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used to separate the desired product from its impurities. Visualization can be achieved under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1][2]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₂[3][4]
Molecular Weight173.17 g/mol [4]
Melting Point183-185 °C[3][5][6][7]
AppearanceWhite to light brown crystalline powder[3][5][7]
SolubilityLow solubility in water. Soluble in some organic solvents and aqueous alkali.[3][5][7][8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Purification - Incomplete precipitation during recrystallization.- Product loss during transfers or filtration.- Strong adsorption to the stationary phase in chromatography.- Optimize the recrystallization solvent system and cooling conditions.- Ensure efficient recovery from filtration media.- In chromatography, consider using a more polar eluent or deactivating the silica gel with triethylamine.[10]
Product is Contaminated with a More Polar Impurity - The impurity co-precipitates with the product during recrystallization.- Inefficient separation during column chromatography.- For recrystallization, select a solvent system where the solubility of the product and impurity differ significantly with temperature.[1]- For column chromatography, optimize the mobile phase polarity. A less polar eluent will allow the desired, less polar product to elute first.[1]
Product is Contaminated with a Less Polar Impurity - The impurity has high solubility in the recrystallization solvent and remains with the product upon cooling.- Inefficient separation during column chromatography.- For recrystallization, try a different solvent or a solvent/anti-solvent system.- For column chromatography, start with a less polar eluent to wash off the less polar impurity before eluting the product with a more polar solvent system.
Oily Product Obtained After Recrystallization - The chosen solvent is too good a solvent for the compound.- The solution is supersaturated.- Use a two-solvent system for recrystallization. Dissolve the crude product in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[1]
Streaking on TLC Plate - The sample is too concentrated.- The compound is too polar for the chosen eluent, leading to strong interaction with the silica gel.- Dilute the sample before spotting on the TLC plate.- Increase the polarity of the eluent. Adding a small amount of acetic acid to the mobile phase can improve the spot shape for acidic compounds like carboxylic acids.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is often the most effective method for purifying solid organic compounds.

Objective: To purify crude this compound by leveraging its differential solubility in a suitable solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol, benzene)[7]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating acidic compounds like this compound from neutral or basic impurities.[9]

Objective: To selectively extract this compound into an aqueous basic solution, leaving non-acidic impurities in the organic phase.

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous basic solution (e.g., 1 M NaOH)

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with 1 M HCl until the this compound precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purification by Column Chromatography

This technique is suitable for separating compounds with different polarities.

Objective: To separate this compound from impurities by passing it through a column packed with a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (as stationary phase)

  • Eluent (mobile phase), e.g., a mixture of hexane and ethyl acetate with a small percentage of acetic acid.

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The separation occurs as different components travel down the column at different rates based on their polarity.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase ColumnChrom Column Chromatography Crude->ColumnChrom Analysis Purity Check (TLC/HPLC) Recrystallization->Analysis AcidBase->Analysis ColumnChrom->Analysis Pure Pure this compound Analysis->Recrystallization Purity < 98% Analysis->Pure Purity > 98%

Caption: General workflow for the purification of this compound.

TroubleshootingFlow Start Crude Product Purified CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield No Impurity Impurities Present? CheckPurity->Impurity Yes LowYield->Impurity No OptimizeRecrystallization Optimize Recrystallization Conditions LowYield->OptimizeRecrystallization Yes CheckTransfers Review Transfer/Filtration Steps LowYield->CheckTransfers Yes PureProduct Pure Product Impurity->PureProduct No RerunColumn Re-run Column with Gradient Elution Impurity->RerunColumn Yes AcidBase Perform Acid-Base Extraction Impurity->AcidBase Yes

Caption: A troubleshooting decision tree for the purification process.

References

troubleshooting guide for reactions involving 8-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-quinolinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a white to light brown crystalline solid.[1][2] Understanding its properties is crucial for designing experiments and troubleshooting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular FormulaC₁₀H₇NO₂[1][3]
Molecular Weight173.17 g/mol [3]
Melting Point183-185 °C[2][4][5]
Water SolubilityInsoluble[2][5]
Common SolventsLimited solubility in water, better in organic solvents. Soluble in DMSO (with heating).[1][6]
pKa1.82 (at 25°C)[2]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a sealed container in a dry environment at room temperature.[2][4] For stock solutions, especially in DMSO, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation.[6]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is an irritant to the eyes, respiratory system, and skin.[4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during handling.[1] Work should be conducted in a well-ventilated area or a fume hood.

Q4: Why is my this compound not dissolving?

A4: this compound has low solubility in water and some common organic solvents.[1][5] For reactions, N,N-dimethylformamide (DMF) is a common solvent.[7] For creating stock solutions, DMSO is often used, sometimes requiring warming to 60°C and sonication to fully dissolve the compound.[6] For certain applications, a small amount of ethanol (EtOH) can be used to aid initial solubilization in water.[8][9]

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common issues encountered during reactions involving this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Observation: The desired amide product is obtained in low yield or not at all when coupling this compound with an amine.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[7] If activation is incomplete, the reaction will not proceed efficiently.

    • Solution: Ensure you are using an appropriate and sufficient amount of coupling reagent (e.g., HATU, HBTU, EDC).[7][10] Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can improve yields.[7]

  • Amine Deactivation: The amine nucleophile can be protonated by the acidic carboxylic acid, forming an unreactive ammonium salt.[11]

    • Solution: Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the acid and keep the amine in its free, nucleophilic form.[7] Using a coupling agent like DCC or EDC also helps prevent this initial acid-base reaction.[11]

  • Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[12]

    • Solution: Switch to a solvent in which all reactants are soluble, such as DMF or anhydrous THF.[7][12]

  • Steric Hindrance: Bulky groups on the amine can hinder its approach to the activated carboxylic acid.[7]

    • Solution: Consider using a more powerful coupling reagent like HATU, which is known to be effective for difficult couplings.[7] Alternatively, converting the carboxylic acid to an acyl fluoride may facilitate the reaction with a hindered amine.[7]

AmideCoupling_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions start Low Amide Yield cause1 Incomplete Acid Activation start->cause1 cause2 Poor Solubility start->cause2 cause3 Amine Deactivation (Acid-Base Rxn) start->cause3 cause4 Steric Hindrance start->cause4 sol1 Use effective coupling agent (e.g., HATU). Pre-activate acid. cause1->sol1 Check activation sol2 Switch to better solvent (e.g., DMF, anhydrous THF). cause2->sol2 Improve dissolution sol3 Add non-nucleophilic base (e.g., DIPEA). cause3->sol3 Prevent salt formation sol4 Use stronger coupling agent or convert to acyl fluoride. cause4->sol4 Overcome bulkiness

Amide Coupling Troubleshooting Workflow

Issue 2: Fischer Esterification is Inefficient

Observation: Reaction between this compound and an alcohol under acidic conditions results in low conversion to the ester.

Potential Causes & Solutions:

  • Reversible Reaction: The Fischer esterification is a reversible equilibrium reaction.[13][14] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[13] Alternatively, using a large excess of the alcohol reactant can shift the equilibrium towards the product side.[13]

  • Insufficient Catalyst: The reaction requires an acid catalyst, typically concentrated sulfuric acid, to proceed at a reasonable rate.[14]

    • Solution: Ensure a catalytic amount of a strong acid like H₂SO₄ is present.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Heat the reaction mixture, often to reflux, to increase the reaction rate.[14]

Issue 3: Difficulty with Decarboxylation

Observation: Attempted decarboxylation of an this compound derivative is unsuccessful.

Potential Causes & Solutions:

  • Incorrect Conditions: Simple heating is often insufficient for the decarboxylation of aromatic carboxylic acids unless specific structural features are present.[15][16]

    • Solution 1 (For substrates without activating groups): Aromatic acids can be decarboxylated by heating in a high-boiling point solvent like quinoline, often with a copper catalyst.[15]

    • Solution 2 (For beta-keto acid derivatives): If the molecule has a carbonyl group at the beta-position relative to the carboxylic acid, decarboxylation can be achieved by gentle heating. The reaction proceeds through a cyclic intermediate.[16][17]

    • Solution 3 (Krapcho Decarboxylation for esters): If the target is decarboxylation of a beta-ester derivative of this compound, the Krapcho decarboxylation is effective. This typically involves heating in a dipolar aprotic solvent like DMSO with a salt such as NaCl or LiCl.[18]

Issue 4: Product Purification Challenges

Observation: The crude product is difficult to purify, showing multiple spots on TLC or contaminants in analytical data.

Potential Causes & Solutions:

  • Co-elution with Starting Material: The product and unreacted this compound may have similar polarities.

    • Solution: Optimize the solvent system for column chromatography. If the product is less polar than the acidic starting material, an acidic wash of the crude product in an organic solvent prior to chromatography can remove the more polar acid impurity.[19]

  • Streaking on TLC Plate: The compound is too polar for the chosen eluent, or the sample is too concentrated.[19]

    • Solution: Increase the polarity of the TLC eluent. Adding a small amount of acetic acid to the eluent can improve the spot shape for acidic compounds.[19]

  • Presence of Byproducts: Unexpected side reactions may have occurred. For example, over-oxidation of a related aldehyde can lead to the formation of a carboxylic acid impurity.[19]

    • Solution: Re-evaluate the reaction conditions to minimize side reactions. A multi-step purification approach, potentially involving recrystallization or a different type of chromatography (e.g., hydrophobic interaction), may be necessary.[20][21]

Purification_Troubleshooting start Impure Product After Reaction q1 What does TLC show? start->q1 streaking Streaking Spot q1->streaking Streaking multiple_spots Multiple Distinct Spots q1->multiple_spots Multiple Spots close_spots Spots Close Together (Co-elution) q1->close_spots Poor Separation sol_streaking Increase eluent polarity. Add acetic acid for acidic spots. Dilute sample. streaking->sol_streaking sol_multiple Identify byproducts (LC-MS). Optimize reaction conditions. Consider recrystallization. multiple_spots->sol_multiple sol_close Optimize chromatography solvent system. Perform acidic/basic wash pre-column. Try orthogonal purification method. close_spots->sol_close end Pure Product sol_streaking->end sol_multiple->end sol_close->end

Purification Troubleshooting Decision Tree

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is adapted from standard procedures for amide bond formation.[7]

  • Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

AmideCoupling_Workflow cluster_reactants Reactants cluster_process Process acid 8-Quinoline- carboxylic Acid activate 1. Pre-activate Acid (15-30 min) acid->activate amine Amine add_amine 2. Add Amine amine->add_amine reagents HATU + DIPEA in Anhydrous DMF reagents->activate activate->add_amine react 3. Stir at RT (Monitor by TLC/LC-MS) add_amine->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Purify workup->purify product Desired Amide purify->product

HATU-Mediated Amide Coupling Workflow

Protocol 2: General Procedure for Fischer Esterification

This protocol is based on the classic Fischer esterification reaction.[14]

  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add this compound (1.0 equivalent) and the desired alcohol (can be used as the solvent or in large excess, e.g., >10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heating: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected and removed from the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the starting carboxylic acid.

  • Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, concentrate, and purify the crude ester by column chromatography.

FischerEsterification_Pathway start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H+ Catalyst attack Nucleophilic Attack by Alcohol protonation->attack intermediate Tetrahedral Intermediate attack->intermediate transfer Proton Transfer intermediate->transfer elimination Elimination of Water transfer->elimination Forms H₂O leaving group end Ester + Water elimination->end Deprotonation

Fischer Esterification Mechanism

References

side reactions to avoid during the synthesis of 8-quinolinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during the synthesis of 8-quinolinecarboxylic acid derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, providing actionable solutions.

Issue 1: Low Yield and Significant Tar Formation in Skraup or Doebner-von Miller Synthesis.

  • Question: My reaction mixture is turning into a thick, dark tar, resulting in a low yield of the desired this compound derivative. What is causing this, and how can I prevent it?

  • Answer: Tar formation is a common problem in Skraup and Doebner-von Miller reactions, primarily due to the acid-catalyzed polymerization of intermediates like acrolein, which is formed from the dehydration of glycerol.[1][2] The highly exothermic nature of these reactions can further promote polymerization and other side reactions.[1][3]

    Solutions:

    • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the exothermicity of the Skraup reaction.[1][4] Ferrous sulfate is believed to act as an oxygen carrier, leading to a more controlled oxidation step.[1]

    • Controlled Reagent Addition: Add reagents in the correct sequence. For the Skraup synthesis, the recommended order is aniline derivative, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with cooling.[1] For the Doebner-von Miller reaction, the slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize polymerization.[3]

    • Gradual Heating: Initially, heat the reaction mixture gently. Once the reaction starts (often indicated by bubbling or boiling), remove the heat source. The reaction's own exotherm should be sufficient to sustain it for a period. Reapply heat only after the initial vigorous phase has passed to ensure the reaction goes to completion.[1]

    • Alternative Oxidizing Agents: In the Skraup synthesis, while nitrobenzene is a common oxidizing agent, others like arsenic acid or catalytic amounts of iodine can result in a less violent reaction.[1]

Issue 2: Formation of Undesired Regioisomers.

  • Question: I am obtaining a mixture of isomers instead of the desired 8-substituted quinolinecarboxylic acid. How can I improve the regioselectivity of my reaction?

  • Answer: The formation of regioisomers is a significant challenge, especially when using substituted anilines or unsymmetrical ketones in reactions like the Friedländer or Combes synthesis.[2] In electrophilic substitution reactions on the quinoline ring, substitution generally occurs on the benzene ring at positions 5 and 8.[5]

    Solutions:

    • Choice of Synthesis Route: The choice of synthetic strategy is critical for controlling regioselectivity. For instance, the Skraup synthesis with a meta-substituted aniline will predominantly yield the 7-substituted quinoline, while ortho- and para-substituted anilines give mixtures.

    • Catalyst Selection: In the Friedländer synthesis, the choice of catalyst can significantly influence regioselectivity. For example, using novel amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[6]

    • Directed C-H Functionalization: For introducing substituents at a specific position on a pre-formed quinoline ring, directed C-H functionalization methods can provide excellent regiocontrol. For example, a metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed.[7]

Issue 3: Self-Condensation of Carbonyl Reactants in Friedländer Synthesis.

  • Question: In my Friedländer synthesis of an this compound derivative, I am observing significant amounts of byproducts from the self-condensation of my ketone starting material. How can I minimize this side reaction?

  • Answer: The self-condensation of the ketone reactant, particularly under basic conditions, is a common side reaction in the Friedländer synthesis, leading to aldol-type products.[2]

    Solutions:

    • Use of Milder Conditions: Employing milder reaction conditions, such as using a gold catalyst, can allow the reaction to proceed at lower temperatures, thereby reducing the rate of self-condensation.[8]

    • Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to maintain a low concentration of the ketone at any given time, thus favoring the desired reaction with the o-aminoaryl aldehyde or ketone over self-condensation.[2]

    • Use of an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[2]

Issue 4: Incomplete Hydrolysis of Nitrile Precursors.

  • Question: I am synthesizing an this compound derivative via the hydrolysis of a corresponding nitrile, but the reaction is incomplete, or I am isolating the amide intermediate. How can I drive the reaction to completion?

  • Answer: The hydrolysis of nitriles to carboxylic acids can be slow, and under certain conditions, the reaction may stop at the amide stage.[9][10] The insolubility of long-chain nitriles in the aqueous acidic or basic solution can also hinder the reaction.[11]

    Solutions:

    • Vigorous Reaction Conditions: For complete hydrolysis to the carboxylic acid, especially under basic conditions, harsher conditions such as higher temperatures and prolonged reflux times are often necessary.[10]

    • Choice of Acid or Base: Both strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) can be used. Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which then requires an acidic workup to produce the free carboxylic acid.[12]

    • Use of a Phase-Transfer Catalyst: For nitriles with low solubility in the aqueous phase, the use of an organic-soluble strong acid catalyst can accelerate the hydrolysis.[11]

Quantitative Data Summary

The following table summarizes the impact of troubleshooting measures on the yield of quinoline synthesis.

Synthesis MethodCommon Side ReactionTroubleshooting MeasureYield without Measure (%)Yield with Measure (%)Reference
Skraup SynthesisViolent reaction, tar formationAddition of FeSO₄ as a moderatorOften low and variable84-91[4]
Friedländer AnnulationLow regioselectivitySlow addition of methyl ketone with TABO catalystVaries (e.g., 70:30 mixture)Up to 96:4 regioselectivity[6]
Doebner-von MillerTar formationSlow addition of α,β-unsaturated carbonylCan be very lowSignificantly improved[3]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted for a safer and more controlled reaction.

  • Reagent Preparation: In a suitable round-bottom flask, mix the aniline derivative, ferrous sulfate (FeSO₄), and glycerol.

  • Acid Addition: While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid.

  • Heating: Gently heat the mixture. Once the reaction begins to exotherm (indicated by boiling), immediately remove the heat source.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Workup: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The quinoline product can be purified by steam distillation from the tarry residue. The quinoline co-distills with water.[13]

Protocol 2: Regioselective Friedländer Synthesis using an Amine Catalyst

This protocol focuses on maximizing regioselectivity.

  • Reaction Setup: To a solution of the o-aminoaryl aldehyde or ketone and the amine catalyst (e.g., TABO) in a suitable solvent, slowly add the methyl ketone substrate.[6]

  • Heating: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture and perform a standard aqueous workup.

  • Purification: The product can be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway_Skraup cluster_main Main Reaction Pathway cluster_side Side Reaction Aniline Aniline Derivative Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Acrolein Acrolein (in situ) H2SO4->Acrolein Dehydration Acrolein->Michael_Adduct Acrolein_Polymer Tar/Polymer Acrolein->Acrolein_Polymer Polymerization (uncontrolled exotherm) Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Quinoline 8-Quinolinecarboxylic Acid Derivative Dihydroquinoline->Quinoline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Quinoline

Caption: Reaction pathway of the Skraup synthesis and a common side reaction.

Troubleshooting_Workflow Start Low Yield of 8-Quinolinecarboxylic Acid Derivative Check_Tar Significant Tar Formation? Start->Check_Tar Check_Isomers Mixture of Isomers? Check_Tar->Check_Isomers No Add_Moderator Add Moderator (e.g., FeSO₄) Control Reagent Addition Gradual Heating Check_Tar->Add_Moderator Yes Check_Starting_Material Unreacted Starting Material? Check_Isomers->Check_Starting_Material No Change_Catalyst Change Catalyst Optimize Reaction Conditions Consider Alternative Synthesis Check_Isomers->Change_Catalyst Yes Increase_Temp_Time Increase Reaction Time/Temperature Check Reagent Purity Check_Starting_Material->Increase_Temp_Time Yes End Improved Yield and Purity Check_Starting_Material->End No Add_Moderator->End Change_Catalyst->End Increase_Temp_Time->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

stability and degradation of 8-quinolinecarboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Quinolinecarboxylic Acid Stability and Degradation

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents.[1][2] Quinoline derivatives, in general, are susceptible to oxidation and photodegradation, which can lead to the formation of hydroxylated byproducts.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark environment. For solid powder, storage at -20°C can preserve it for up to 3 years. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Always protect the compound from light by using amber vials or by wrapping containers in aluminum foil.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is pH-dependent. While specific kinetic data is limited, quinoline compounds can undergo hydrolysis under strongly acidic or alkaline conditions.[4][5] Generally, a slightly acidic to neutral pH is recommended to minimize degradation. Extreme pH values can catalyze hydrolysis of the carboxylic acid group or promote ring cleavage.

Q4: What are the likely degradation products of this compound?

A4: Under experimental stress conditions, this compound can degrade into several products. Photodegradation may lead to the formation of various hydroxyquinolines.[1] Oxidative stress, for instance with hydrogen peroxide, can result in the hydroxylation of the quinoline ring and potentially ring-opened products.[1] Thermal degradation at high temperatures can cause decarboxylation and further decomposition into smaller aromatic fragments.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. This allows for the quantification of the remaining active compound and the detection of impurities.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Peak Tailing Secondary Interactions: The polar carboxylic acid group can interact with residual silanol groups on the HPLC column packing.[6]- Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add 0.1% formic or phosphoric acid).- Add a competing base to the mobile phase in small concentrations.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.- Use a column with a larger internal diameter or a higher loading capacity.
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system.[7]- Use tubing with a smaller internal diameter.- Ensure all fittings are properly connected and minimized.
Poor Peak Resolution Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the analyte from its degradation products.- Optimize the mobile phase gradient and the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[1] - Experiment with different organic modifiers.
Incorrect Flow Rate: The flow rate is too high, not allowing for proper separation.- Reduce the flow rate to improve peak resolution.
Inconsistent Retention Times Column Equilibration: The column is not properly equilibrated with the mobile phase before injection.- Ensure the column is flushed with the mobile phase for a sufficient time until a stable baseline is achieved.
Mobile Phase Fluctuation: Inconsistent mixing of the mobile phase components.- Degas the mobile phase to remove dissolved air.- Ensure the solvent proportioning valves of the HPLC are functioning correctly.
Ghost Peaks Sample Carryover: Residual sample from a previous injection is eluting in the current run.- Implement a robust needle wash protocol between injections.- Inject a blank solvent run to check for carryover.
Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the HPLC system.- Use fresh, HPLC-grade solvents.- Flush the entire HPLC system with a strong solvent.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental setup.

Table 1: Thermal and Photolytic Degradation of this compound (Solid State)

ConditionDuration% Degradation
40°C4 weeks< 1%
60°C4 weeks2-5%
80°C2 weeks5-10%
Photolytic (ICH Q1B)1.2 million lux hours10-15%

Table 2: Degradation of this compound in Aqueous Solution (0.1 mg/mL)

ConditionDuration% Degradation
0.1 N HCl (60°C)24 hours5-10%
0.1 N NaOH (60°C)24 hours15-25%
3% H₂O₂ (RT)24 hours20-30%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in a controlled temperature oven at 80°C for 48 hours. Also, reflux a solution of the compound in water for 24 hours.

  • Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

degradation_pathway main This compound photo Photodegradation (Light Exposure) main->photo thermal Thermal Degradation (Heat) main->thermal hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidative Degradation (e.g., H2O2) main->oxidation photo_prod Hydroxyquinolines photo->photo_prod thermal_prod Decarboxylation & Fragmentation Products thermal->thermal_prod hydrolysis_prod Ring-Opened Products hydrolysis->hydrolysis_prod oxidation_prod Hydroxylated & Ring-Opened Products oxidation->oxidation_prod

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow start Start: Pure this compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Quantify Degradation, Identify Products) analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for studying the stability of this compound.

hplc_troubleshooting start HPLC Issue Detected (e.g., Peak Tailing) check_column Check Column (Age, Contamination) start->check_column Is it a column issue? check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) start->check_mobile_phase Is it a mobile phase issue? check_system Check HPLC System (Connections, Dead Volume) start->check_system Is it a system issue? check_sample Check Sample (Concentration, Solvent) start->check_sample Is it a sample issue? solution_column Replace/Clean Column check_column->solution_column solution_mobile_phase Prepare Fresh/Optimize Mobile Phase check_mobile_phase->solution_mobile_phase solution_system Fix Leaks/Optimize Tubing check_system->solution_system solution_sample Dilute Sample/Change Solvent check_sample->solution_sample

Caption: Troubleshooting decision tree for common HPLC issues encountered during analysis.

References

Technical Support Center: 8-Quinolinecarboxylic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 8-quinolinecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale synthesis to large-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and offers guidance for troubleshooting specific issues that may arise during the scale-up process.

Q1: We are observing a significant drop in yield and an increase in impurities now that we've moved from a 50 g to a 2 kg scale. What are the most likely causes?

A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which promotes side reactions and the formation of tar-like byproducts.[1][2] Similarly, inadequate heat removal from exothermic steps can cause thermal runaway, degrading both reactants and products.[1]

    • Troubleshooting:

      • Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the reaction mixture is homogenous.[1]

      • Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled, slow addition profile with a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[2]

      • Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate to dissipate the heat generated.

  • Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale. Parameters that were optimal in a round-bottom flask may not be ideal in a 20L reactor.[1]

    • Troubleshooting:

      • Re-optimize Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new, larger scale.

Q2: During the oxidation of our 8-methylquinoline precursor, we are forming significant amounts of byproducts and tar. How can this be minimized?

Tar and byproduct formation are typically indicative of uncontrolled side reactions, such as polymerization or undesired condensation reactions.[2]

  • Temperature Control: Maintaining a consistent and controlled reaction temperature is critical. Runaway temperatures are a primary cause of accelerated side reactions.[2]

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the precursor or reagents can catalyze unwanted side reactions.[2]

  • Atmosphere Control: While an oxidizing agent is required, uncontrolled exposure to air at high temperatures can lead to degradation. Consider running the initial stages of the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q3: Our final product is difficult to purify at scale. Crystallization yields an inconsistent, often oily, product. What can we do?

Issues with product isolation and inconsistent crystallinity often point to problems with the crystallization process itself or the presence of impurities that inhibit crystal growth.[1]

  • Controlled Crystallization: Develop a robust and controlled crystallization protocol. This includes defining the solvent system, cooling rate, agitation speed, and seeding strategy.[1] Rapidly crashing the product out of solution by fast cooling or adding a large volume of anti-solvent is likely to produce an amorphous solid or oil.

  • Seeding: Introduce a small amount of the desired pure crystalline form (seed crystals) to the supersaturated solution to promote the growth of that specific polymorph.[1]

  • Solvent Selection: The solvent used for crystallization is crucial. A solvent that worked on a small scale might not be optimal for a large-scale process due to factors like boiling point, viscosity, or safety.[1] Perform a solvent screen to identify the best system for consistent crystallization.

  • Impurity Removal: The presence of even small amounts of impurities can significantly impact crystallization.[1] Consider an additional purification step before the final crystallization, such as a charcoal treatment or a wash with a solvent that selectively removes key impurities.

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

Scaling up introduces new safety challenges that must be carefully managed.

  • Thermal Hazards: Exothermic reactions can become difficult to control in large vessels, potentially leading to a dangerous thermal runaway.[2] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before proceeding to a large scale.

  • Chemical Hazards: Many syntheses involve strong acids, toxic reagents, or produce hazardous byproducts. For instance, the decomposition of certain chlorinated quinoline derivatives can produce gases like HCl and nitrogen oxides.[3]

  • Handling and Exposure: Handling larger quantities of chemicals increases the risk of spills and exposure. Ensure appropriate personal protective equipment (PPE) is used, and all operations are performed in a well-ventilated area, such as a walk-in fume hood.[3][4]

Quantitative Data on Scale-Up Challenges

The transition from lab to pilot scale often impacts key process parameters. The following table provides an illustrative example of changes that might be observed during the scale-up of an this compound synthesis.

ParameterLab Scale (50 g Batch)Pilot Scale (2 kg Batch)Common Rationale for Change
Reaction Time 4 hours6-8 hoursSlower reagent addition rate to control exotherm; less efficient heat transfer.[1]
Agitation Magnetic Stir BarOverhead Mechanical StirrerNecessary for effective mixing in larger volumes and more viscous slurries.[1]
Crude Yield 90%75-80%Increased potential for side reactions due to mixing and temperature non-uniformity.[1][2]
Purity (Pre-crystallization) 95%85-90%Higher concentration of byproducts from localized heating and concentration gradients.[2]
Final Yield (Post-crystallization) 82%65-70%Higher losses during work-up and isolation steps at a larger scale.[5]

Experimental Protocols

The following is a representative protocol for a key step in the synthesis of a substituted this compound, specifically the oxidation of an 8-methylquinoline precursor.

Protocol: Oxidation of 7-Chloro-8-methylquinoline to 7-Chloro-8-quinolinecarboxylic acid

This protocol is adapted from a patented method and represents a common transformation.[6]

Materials:

  • 7-chloro-8-methylquinoline (1 eq)

  • N-hydroxyphthalimide (catalyst)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Reaction Solvent (e.g., Acetic Acid)

  • Oxygen Source (e.g., compressed O₂)

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Reflux condenser

  • Gas dispersion tube

  • Thermocouple for internal temperature monitoring

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and equipped with an overhead stirrer, condenser, thermocouple, and gas inlet.

  • Charge Reagents: Charge the reactor with 7-chloro-8-methylquinoline, the reaction solvent, N-hydroxyphthalimide, and AIBN.

  • Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-90 °C).

  • Oxidation: Once at temperature, switch the gas feed from nitrogen to oxygen, bubbling it through the reaction mixture via the gas dispersion tube at a controlled rate.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Cooling & Isolation: Once the reaction is complete, stop the oxygen flow and cool the mixture to room temperature. The product, 7-chloro-8-quinolinecarboxylic acid, may precipitate upon cooling.

  • Filtration: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum at an appropriate temperature. The reaction liquid phase (filtrate) can potentially be recycled in subsequent batches to improve process efficiency.[6]

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield in Scale-Up

The following diagram outlines a logical workflow for diagnosing and addressing common causes of decreased yield during the scale-up of this compound synthesis.

G start Problem Identified: Low Yield or High Impurities check_params 1. Review Reaction Parameters start->check_params check_materials 2. Analyze Starting Materials start->check_materials check_workup 3. Evaluate Work-up & Purification start->check_workup temp_control Inefficient Heat Transfer? (Hotspots) check_params->temp_control agitation Poor Mixing? (Non-homogenous) check_params->agitation addition Addition Rate Too Fast? (Exotherm Spike) check_params->addition purity Starting Material Purity? check_materials->purity solvent Solvent Grade/Water Content? check_materials->solvent crystallization Crystallization Issues? (Oiling, Polymorphism) check_workup->crystallization extraction Inefficient Extraction? (Emulsions, Losses) check_workup->extraction sol_params Solution: - Improve cooling/heating - Use overhead stirrer - Control addition rate temp_control->sol_params agitation->sol_params addition->sol_params sol_materials Solution: - Re-purify starting materials - Use anhydrous/high-grade solvent purity->sol_materials solvent->sol_materials sol_workup Solution: - Develop controlled crystallization - Screen solvents/anti-solvents - Use seeding strategy crystallization->sol_workup extraction->sol_workup

Caption: Troubleshooting workflow for scale-up issues.

References

Technical Support Center: 8-Quinolinecarboxylic Acid Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 8-quinolinecarboxylic acid for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a white to light brown crystalline solid.[1][2][3] Its rigid, aromatic structure contributes to low solubility in many common solvents, which can hinder reaction rates, yields, and overall efficiency in synthetic procedures.[1][2]

Q2: In which common solvents is this compound soluble?

A2: While generally having limited solubility, it is more soluble in polar aprotic organic solvents than in water or non-polar solvents.[1][2] Quantitative data indicates good solubility in Dimethyl Sulfoxide (DMSO).[4][5] For reactions, it is often necessary to enhance its solubility through various techniques.

Q3: What are the primary methods to improve the solubility of this compound for a reaction?

A3: The main strategies include:

  • Solvent Selection & Co-solvents: Using a solvent in which the acid has higher intrinsic solubility or employing a mixture of solvents.

  • Salt Formation: Deprotonating the carboxylic acid with a base to form a more soluble salt.[6][7][8]

  • Derivatization: Converting the carboxylic acid to a more soluble derivative, such as an ester or amide, prior to the main reaction.

Q4: How do I choose the best method to improve solubility for my specific reaction?

A4: The choice depends on the reaction conditions, the compatibility of the chosen method with your reagents, and the desired final product. For instance, if your reaction is base-sensitive, salt formation might not be ideal. If the carboxylic acid moiety is the reactive site (e.g., in amide coupling), derivatization is part of the reaction itself. The decision-making workflow below can guide your selection.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not dissolving in the reaction solvent. Low intrinsic solubility of the acid in the chosen solvent.1. Increase Temperature: Gently heat the mixture to see if solubility improves. Ensure the temperature is compatible with your reactants. 2. Use a Co-solvent: Add a small amount of a polar aprotic solvent like DMSO or DMF in which the acid is more soluble. 3. Change the Solvent: If possible, switch to a solvent with higher solubilizing power for this compound, such as DMSO or DMF.
Precipitation occurs upon adding other reagents. The added reagent is changing the solvent polarity or reacting to form a less soluble species.1. Check for Incompatibility: Ensure the added reagent is miscible with your solvent system. 2. Slow Addition: Add the reagent dropwise to the solution of this compound to avoid localized high concentrations. 3. Pre-dissolve Reagents: Dissolve all solid reagents in a small amount of the reaction solvent before mixing.
The reaction is sluggish or incomplete despite the acid being partially dissolved. The concentration of the dissolved acid is too low for an efficient reaction rate.1. Enhance Solubility: Employ one of the methods described below (salt formation or derivatization) to increase the concentration of the soluble species. 2. Increase Reaction Time/Temperature: If solubility cannot be further improved, extending the reaction time or carefully increasing the temperature may help drive the reaction to completion.
Difficulty in purifying the product from the solubilizing agent. The solubilizing agent (e.g., base, coupling agent) is interfering with the workup and purification.1. For Salt Formation: During workup, acidify the reaction mixture to precipitate the unreacted this compound, which can then be filtered off. The product can then be extracted. 2. For Derivatization: Choose coupling reagents that produce water-soluble byproducts (e.g., EDC) for easier removal during aqueous workup.[9][10]

Quantitative Data: Solubility of this compound and a Related Compound

The following table summarizes available quantitative solubility data. Data for the closely related 3,7-dichloro-8-quinolinecarboxylic acid is included to provide additional context on solubility in common organic solvents.

SolventThis compound3,7-Dichloro-8-quinolinecarboxylic Acid (Quinclorac)[11]
Water Insoluble[3][11][12]0.0065 g/100g (at pH 7, 20°C)
DMSO 50 mg/mL (288.73 mM)[4][5]Not available
Ethanol Soluble (qualitative)[13]0.2 g/100g
Acetone Not available0.2 g/100g
Acetonitrile Not available<0.1 g/100g
Toluene Not available<0.1 g/100g

Experimental Protocols

Protocol 1: Solubility Enhancement by Salt Formation

This method is suitable for reactions that are tolerant of a basic environment.

Objective: To dissolve this compound in a reaction solvent by converting it to its more soluble carboxylate salt using a tertiary amine base.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF, THF, Dichloromethane)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.

  • Add the desired volume of the anhydrous reaction solvent.

  • Stir the suspension at room temperature.

  • Slowly add 1.1 to 1.5 equivalents of triethylamine or DIPEA dropwise to the suspension.

  • Continue stirring. The solid should gradually dissolve as the triethylammonium or diisopropylethylammonium salt is formed. Gentle warming may be applied if necessary, provided it is compatible with the subsequent reaction steps.

  • Once a clear solution is obtained, proceed with the addition of other reagents for your reaction.

Protocol 2: In-Situ Derivatization for Amide Bond Formation

This protocol is an example of an amide coupling reaction where the carboxylic acid is activated in the reaction mixture.

Objective: To carry out an amide coupling reaction with this compound by activating it in situ with HATU.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the amine coupling partner (1.0 to 1.2 equivalents).

  • Add DIPEA (2 to 3 equivalents) to the mixture and stir.[14]

  • In a separate container, dissolve HATU (1.1 to 1.2 equivalents) in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride, followed by extraction of the product with an organic solvent.

Protocol 3: Esterification using EDC

This protocol describes the formation of an ester, which can be a final product or a more soluble intermediate for further reactions.

Objective: To synthesize an ester from this compound using EDC as a coupling agent.

Materials:

  • This compound

  • Alcohol

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, wash the reaction mixture with water and brine. The byproduct of EDC is water-soluble, simplifying purification.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or recrystallization.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start This compound Suspension in Reaction Solvent q1 Is gentle heating an option for the reaction? start->q1 a1_yes Heat the mixture. Does it dissolve? q1->a1_yes Yes a1_no Proceed to Co-solvent q1->a1_no No q2 Is a co-solvent (e.g., DMSO, DMF) compatible? a1_yes->q2 No success Proceed with Reaction a1_yes->success Yes a1_no->q2 a2_yes Add co-solvent. Does it dissolve? q2->a2_yes Yes a2_no Consider alternative methods q2->a2_no No q3 Is a base compatible with the reaction? a2_yes->q3 No a2_yes->success Yes a2_no->q3 a3_yes Form a salt using a base (e.g., TEA, DIPEA) q3->a3_yes Yes a3_no Is derivatization an option? q3->a3_no No a3_yes->success a4_yes Convert to a more soluble derivative (e.g., ester) a3_no->a4_yes a4_no Re-evaluate reaction conditions or synthetic route a4_yes->a4_no No a4_yes->success Yes G cluster_1 Amide Coupling via In-Situ Activation start Reactants: This compound Amine (R-NH2) step1 Add Base (DIPEA) and Solvent (DMF) start->step1 step2 Add Coupling Agent (HATU) step1->step2 intermediate Activated Ester Intermediate step2->intermediate step3 Nucleophilic Attack by Amine intermediate->step3 product Amide Product step3->product

References

dealing with steric hindrance in reactions of 8-quinolinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 8-quinolinecarboxylic acid and its derivatives.

I. Troubleshooting Guides

This section addresses specific issues encountered during common reactions with this compound, a molecule known for the significant steric hindrance caused by the proximity of the C8-carboxylic acid to the quinoline ring's nitrogen atom and peri-hydrogen.

Amide Coupling Reactions

Issue: Low or no yield when coupling this compound with primary or secondary amines.

Potential Cause Troubleshooting Suggestion
Steric Hindrance The bulky quinoline ring impedes the approach of the amine to the activated carboxylic acid. Employ more powerful coupling reagents designed for sterically hindered substrates. Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective than standard carbodiimides.
Poor Carboxylic Acid Activation Standard activating agents (e.g., DCC alone) may not be sufficient. Ensure complete activation by using an additive like HOBt or OxymaPure with EDC.[1] Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine can improve yields.[1][2]
Amine Protonation The amine can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[1] Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to neutralize the reaction mixture.
Hydrolysis of Activated Ester Trace amounts of water can hydrolyze the active ester intermediate. Use anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Side Reactions With carbodiimide reagents like DCC, the formation of N-acylurea byproducts can occur, especially with slow-reacting, hindered substrates.[3] Consider switching to a phosphonium (e.g., PyBOP) or uronium-based reagent to minimize this.
Esterification Reactions

Issue: Difficulty in forming esters, especially with bulky alcohols (e.g., tert-butanol).

Potential Cause Troubleshooting Suggestion
Severe Steric Hindrance The combination of a hindered acid and a hindered alcohol makes the reaction particularly challenging. The Steglich esterification, using DCC with a catalytic amount of DMAP, is a classic method for such cases.[3][4] DMAP acts as a nucleophilic catalyst, accelerating the reaction.[3][4]
Reversible Reaction (Fischer Esterification) Acid-catalyzed Fischer esterification is an equilibrium process.[3] For sterically hindered substrates, the equilibrium may not favor the product. This method is generally unsuitable for tertiary alcohols which can eliminate to form alkenes under acidic conditions.[3]
Low Reaction Temperature Some esterification reactions require elevated temperatures to overcome the activation energy. However, this must be balanced with the stability of the reactants and products.
Inadequate Activation Similar to amide coupling, the carboxylic acid requires efficient activation. The DCC/DMAP system is highly effective.[4]
C-8 C-H Functionalization

Issue: Poor reactivity or lack of selectivity at the C-8 position of the quinoline core.

Potential Cause Troubleshooting Suggestion
Electronic Inaccessibility The C-8 position can be electronically deactivated. Using a directing group can overcome this. The nitrogen of the quinoline ring can act as a directing group, but often forming the Quinoline N-Oxide provides superior results in transition-metal-catalyzed reactions.[5][6][7][8]
Steric Hindrance The C-8 position is sterically crowded. Transition metal catalysis (e.g., using Rhodium or Palladium) is a powerful strategy to achieve functionalization at this hindered position.[5][6][9][10]
Harsh Reaction Conditions High temperatures can lead to undesired side products or decomposition. Explore milder reaction conditions. Some Rh(III)-catalyzed alkylations of quinoline N-oxides can be performed efficiently at room temperature.[6]
Incorrect Catalyst/Ligand Combination The choice of metal catalyst and ligands is crucial for both reactivity and selectivity. For arylation of quinoline N-oxides, Palladium catalysts have been shown to be effective.[9] For alkylation and olefination, Rhodium catalysts are often employed.[5][7][8]

II. Frequently Asked Questions (FAQs)

Q1: Why are reactions at the 8-position of this compound so difficult? A1: The primary reason is steric hindrance. The carboxylic acid group at the C-8 position is spatially crowded by the adjacent fused pyridine ring and the hydrogen atom at the C-7 position. This bulkiness makes it difficult for incoming reagents (nucleophiles like amines or alcohols) to access the reaction center.

Q2: What is the best coupling reagent for forming an amide with a sterically hindered amine? A2: For sterically demanding couplings, uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP, are generally superior to carbodiimides (DCC, EDC). They are more reactive and can often provide better yields in shorter reaction times.

Q3: Can I use Fischer esterification for this compound? A3: While possible with simple, unhindered alcohols like methanol, Fischer esterification is generally not recommended for sterically hindered alcohols due to the unfavorable equilibrium and the harsh acidic conditions that can cause side reactions.[3] For hindered alcohols, the Steglich esterification (DCC/DMAP) is a much milder and more effective alternative.[3]

Q4: What is a "directing group" and why is it useful for C-H functionalization? A4: A directing group is an atom or group of atoms in a substrate that directs a catalyst to a specific C-H bond, enabling selective functionalization. In the context of quinolines, the nitrogen atom can act as a directing group. Converting the quinoline to a quinoline N-oxide often enhances this directing ability, allowing for highly regioselective reactions at the C-8 position with transition metal catalysts like Rhodium and Palladium.[5][6]

Q5: My reaction mixture turns into a tar-like substance. What should I do? A5: Tar formation often indicates decomposition or polymerization due to harsh reaction conditions, such as excessively high temperatures or strong acids.[11] It is crucial to ensure your starting materials are pure and to moderate the reaction conditions. Use a moderator if the reaction is highly exothermic and optimize the temperature.[11]

III. Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Yields are representative and can vary based on specific substrates and conditions.

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventYield (%)Reference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideHATU-DIPEADMF38[12]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideDCCDMAP-CH₂Cl₂28[12]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideDCCDMAP, HOBt (cat.)-CH₃CN51[12]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDCDMAP, HOBt (cat.)-CH₃CN72[12]
Table 2: Rh(III)-Catalyzed C-8 Alkylation of Quinoline N-Oxides

Reaction of quinoline N-oxide (0.2 mmol) with diazo compound (0.3 mmol) using [RhCp*Cl₂]₂ (2 mol %), PivOH (20 mol %) in 1,2-DCE at 25 °C.

Quinoline N-Oxide SubstituentDiazo CompoundProductYield (%)Reference
HEthyl 2-diazoacetate8-(ethoxycarbonylmethyl)quinoline N-oxide94[6]
2-MethylEthyl 2-diazoacetate2-methyl-8-(ethoxycarbonylmethyl)quinoline N-oxide91[6]
4-MethylEthyl 2-diazoacetate4-methyl-8-(ethoxycarbonylmethyl)quinoline N-oxide93[6]
5-NitroEthyl 2-diazoacetate5-nitro-8-(ethoxycarbonylmethyl)quinoline N-oxide65[6]
6-ChloroEthyl 2-diazoacetate6-chloro-8-(ethoxycarbonylmethyl)quinoline N-oxide92[6]

IV. Experimental Protocols

Protocol 1: Amide Coupling of this compound using HATU
  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as DIPEA (2.0 equivalents), followed by the coupling reagent HATU (1.1 equivalents).

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1-1.2 equivalents), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Steglich Esterification of this compound with a Hindered Alcohol
  • Reagent Preparation: To a solution of this compound (1.0 equivalent), the sterically hindered alcohol (e.g., tert-butanol, 1.5-3.0 equivalents), and a catalytic amount of 4-DMAP (0.1-0.2 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC, typically 4-24 hours).

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude ester by flash column chromatography.[3][4]

V. Visualizations

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification start Dissolve this compound (1.0 eq) in anhydrous DMF cool Cool to 0 °C start->cool Inert Atmosphere add_reagents Add DIPEA (2.0 eq) Add HATU (1.1 eq) cool->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine (1.1 eq) preactivate->add_amine react Warm to RT Stir for 2-18 h add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate extract->purify final_product Purify by Chromatography purify->final_product

Workflow for HATU-mediated amide coupling.

Steric_Hindrance_Logic start Reaction with 8-Quinolinecarboxylic Acid Derivative issue Low Yield or No Reaction? start->issue cause1 Amide/Ester Formation? issue->cause1 Yes cause2 C-H Functionalization? issue->cause2 No sol1a Use Stronger Coupling Agent (e.g., HATU, PyBOP) cause1->sol1a Amide sol1b Use Steglich Conditions (DCC/DMAP for esters) cause1->sol1b Ester sol1c Ensure Anhydrous Conditions & Use Non-nucleophilic Base cause1->sol1c General sol2a Use Transition Metal Catalyst (Rh, Pd) cause2->sol2a sol2b Employ Directing Group (e.g., N-Oxide) cause2->sol2b sol2c Optimize Reaction Conditions (Solvent, Temperature) cause2->sol2c end Improved Yield sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end

Troubleshooting logic for hindered reactions.

References

Technical Support Center: Catalyst Poisoning in Reactions with 8-Quinolinecarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions utilizing 8-quinolinecarboxylic acid and its derivatives as ligands.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation when using this compound ligands?

A1: The most common cause of catalyst deactivation is poisoning by the quinoline nitrogen atom. Nitrogen-containing heterocycles are well-established catalyst poisons, particularly for transition metals like palladium and rhodium.[1] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center, which blocks the active sites necessary for the catalytic cycle.[1][2] This coordination can be irreversible, leading to the formation of stable, inactive metal complexes.[1]

Q2: What are the common mechanisms of catalyst deactivation in these systems?

A2: Beyond poisoning by the nitrogen atom, several other deactivation mechanisms can occur:

  • Chemical Deactivation (Poisoning): This is the strong chemisorption of the this compound ligand itself, or other nitrogen-containing species in the reaction mixture, onto the active catalytic sites.[1][3]

  • Fouling: This involves the physical deposition of insoluble materials, such as byproducts or polymers, onto the catalyst surface, which blocks access to the active sites.[1][4] This is a more significant issue for heterogeneous catalysts.

  • Thermal Degradation (Sintering): At higher reaction temperatures, metal nanoparticles on a support can agglomerate into larger particles. This reduces the active surface area of the catalyst.[1]

  • Formation of Inactive Catalyst Species: The active catalyst can be converted into an inactive state. For instance, in palladium-catalyzed reactions, this can involve the formation of palladium black or inactive Pd(I) species.[1][5]

Q3: Are certain metal catalysts more susceptible to poisoning by this compound ligands?

A3: Yes, transition metals commonly used in cross-coupling and hydrogenation reactions are particularly susceptible. The poison sensitivity of precious metals to nitrogen-containing compounds generally follows the sequence: Pd > Ru >> Rh.[6] Therefore, palladium catalysts are highly prone to poisoning by quinoline-based ligands.[2][6]

Q4: My reaction starts but then slows down or stops completely before all the starting material is consumed. What is the likely cause?

A4: This is a classic indication of progressive catalyst deactivation.[1] The primary suspect is the this compound ligand or a reaction byproduct poisoning the catalyst over time. Other possibilities include the gradual formation of insoluble byproducts that foul the catalyst surface.

Q5: I am observing inconsistent yields and reaction times between different batches of the same reaction. What could be the reason?

A5: Inconsistent results often arise from slight variations in experimental conditions and the quality of reagents.[1] Key factors to consider include:

  • Atmospheric Contamination: The presence of oxygen can oxidize and deactivate sensitive catalysts like Pd(0).[7]

  • Reagent Purity: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[7]

  • Variable Moisture: Water can act as a catalyst poison for some systems.[8][9]

  • Inconsistent Reagent Loading: Inaccurate weighing of the catalyst or ligands can lead to variability.

Troubleshooting Guide

Problem IDIssue DescriptionPotential CauseSuggested Solution
CP-01 Reaction fails to initiate.Pre-poisoned Catalyst: The catalyst was deactivated before the reaction started.- Ensure all reagents, especially the solvent and starting materials, are pure and dry.[7]- Use a fresh batch of catalyst and ligand.- Assemble the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using appropriate techniques like a glovebox or Schlenk line.[1]
CP-02 Reaction starts but stalls before completion.Catalyst Poisoning: The this compound ligand or a byproduct is deactivating the catalyst during the reaction.[7]- Increase Ligand-to-Metal Ratio: A higher concentration of a necessary ancillary ligand (e.g., a phosphine) might compete with the poisoning effect.[1]- Add a Sacrificial Agent: A compound that preferentially binds to the poison could protect the catalyst.- Optimize Reaction Temperature: Lowering the temperature may slow the rate of poisoning.[1]
Catalyst Decomposition: The catalyst is unstable under the reaction conditions, leading to the formation of inactive species like palladium black.[7]- Use a More Stable Ligand: Bidentate ligands with a large bite angle (e.g., Xantphos) can enhance catalyst stability.[1]- Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[7]
CP-03 Low product yield despite complete consumption of starting material.Side Reactions Dominating: The desired catalytic pathway is being outcompeted by side reactions, which may also contribute to catalyst deactivation.[7]- Optimize Base: The choice and amount of base can significantly impact the reaction pathway. Screen different bases (e.g., carbonates, phosphates).[7]- Adjust Ligand-to-Metal Ratio: This ratio can influence the selectivity and activity of the catalyst.[7]
CP-04 Formation of significant black precipitate (e.g., palladium black).Catalyst Agglomeration/Decomposition: The active metal nanoparticles are aggregating into an inactive bulk material.[1]- Improve Ligand Efficacy: Ensure the chosen ancillary ligand effectively stabilizes the metal center throughout the catalytic cycle.[7]- Control Reaction Rate: A very fast initial reaction rate can sometimes lead to catalyst decomposition. Consider slower addition of a reactant.

Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general effects of nitrogen-containing compounds on catalyst performance.

Table 1: Effect of Nitrogen-Containing Poisons on Catalyst Activity

Catalyst SystemPoisonReaction TypeObserved EffectReference
5% Rh/C1-methylpyrrolidine (product)HydrogenationSignificant decrease in conversion (72% to 41%) after the third reuse.[6]
5% Rh/γ-Al2O31-methylpyrrolidine (product)HydrogenationLow conversion (14%) in the final recycling run, indicating strong poisoning.[6]
FCC CatalystBasic Nitrogen CompoundsCatalytic Cracking5-10 wt.% reduction in gasoil conversion.[3]
Pd/CQuinolineRosenmund ReductionUsed intentionally to lower catalyst activity and prevent over-reduction of the aldehyde product.[10]

Experimental Protocols

Protocol 1: Testing Catalyst Susceptibility to Poisoning by this compound

This protocol provides a method to quantify the impact of this compound on a standard catalytic reaction (e.g., a Suzuki-Miyaura cross-coupling).

  • Reaction Setup: In parallel reaction vessels, prepare a standard reaction mixture (e.g., aryl halide, boronic acid, base, solvent, and catalyst such as Pd(OAc)2 with a phosphine ligand).

  • Poison Addition: To each vessel, add a different molar equivalent of this compound relative to the catalyst (e.g., 0, 1, 2, 5, 10 equivalents).

  • Execution: Run all reactions under identical, strictly controlled conditions (temperature, stirring rate, inert atmosphere).

  • Monitoring: Take aliquots from each reaction at regular time intervals.

  • Analysis: Quench the aliquots and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion to product over time.

  • Data Interpretation: Plot reaction conversion versus time for each concentration of the this compound. A decrease in the initial reaction rate or final conversion with increasing equivalents of the acid indicates a poisoning effect.

Protocol 2: Attempted Regeneration of a Poisoned Catalyst

This protocol outlines a general procedure for attempting to regenerate a catalyst that has been deactivated by a quinoline-based ligand. The success of regeneration is highly dependent on the nature of the poisoning.

  • Catalyst Recovery: If using a heterogeneous catalyst, recover it from the reaction mixture by filtration. For a homogeneous catalyst, this protocol is generally not applicable.

  • Solvent Washing (for Fouling): Wash the recovered catalyst with a solvent that is effective at dissolving any suspected insoluble byproducts.[1] Perform this wash multiple times.

  • Acidic Wash (for Reversible Poisoning): To attempt to remove a basic nitrogen poison, a dilute acid wash may be attempted. Suspend the catalyst in a suitable solvent and add a dilute solution of a non-coordinating acid (e.g., dilute acetic acid). Stir for a defined period. Caution: This may damage the catalyst or its support.

  • Rinsing and Drying: After washing, thoroughly rinse the catalyst with a clean solvent to remove any residual washing agents and dry it under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst in a standard reaction and compare its performance to that of a fresh catalyst.

Visualizations

CatalystPoisoningMechanism cluster_cycle ActiveCatalyst Active Catalyst (e.g., Pd(0)L_n) CatalyticCycle Catalytic Cycle ActiveCatalyst->CatalyticCycle Drives Cycle InactiveComplex Inactive Catalyst-Poison Complex Substrate Substrates Substrate->CatalyticCycle Enters Cycle Product Product CatalyticCycle->ActiveCatalyst Regenerates CatalyticCycle->Product Poison 8-Quinolinecarboxylic Acid Ligand Poison->ActiveCatalyst Strong Coordination (N lone pair)

Caption: Mechanism of catalyst poisoning by this compound.

TroubleshootingWorkflow Start Reaction Failure (Low/No Conversion) CheckInert Is Inert Atmosphere Guaranteed? Start->CheckInert CheckPurity Are Reagents Pure and Dry? CheckInert->CheckPurity Yes ImproveTechnique Action: Improve Inert Technique CheckInert->ImproveTechnique No CheckTemp Is Temperature Too High? CheckPurity->CheckTemp Yes PurifyReagents Action: Purify/Dry Reagents & Solvents CheckPurity->PurifyReagents No LowerTemp Action: Lower Reaction Temperature CheckTemp->LowerTemp Yes ChangeLigand Action: Use More Robust Ligand CheckTemp->ChangeLigand No Success Problem Resolved ImproveTechnique->Success PurifyReagents->Success LowerTemp->Success ChangeLigand->Success ExperimentalWorkflow Setup 1. Setup Parallel Reactions AddPoison 2. Add Varying Equivalents of this compound Setup->AddPoison RunReaction 3. Run Under Identical Controlled Conditions AddPoison->RunReaction Monitor 4. Monitor Progress via Time-Course Sampling RunReaction->Monitor Analyze 5. Analyze Samples (e.g., LC-MS, GC-MS) Monitor->Analyze Interpret 6. Plot Conversion vs. Time to Quantify Poisoning Effect Analyze->Interpret

References

work-up procedures for reactions containing 8-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions containing 8-quinolinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during a reaction work-up?

A1: this compound is a white to light brown crystalline solid.[1][2] Key properties to consider are its low solubility in water and many common organic solvents at room temperature.[1][2] It is soluble in strong acids and bases due to salt formation. It is also soluble in DMSO, particularly with warming.[3] The compound has a melting point of approximately 183-185 °C.[4] Understanding these solubility characteristics is crucial for designing effective extraction and purification protocols.

Q2: My product containing the this compound moiety is also a carboxylic acid. How do I separate it from unreacted this compound?

A2: Separation can be challenging if the solubility properties are very similar. Consider chromatography, such as column chromatography with a silica gel stationary phase.[5] A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can effectively separate the desired product from the starting material. Alternatively, if there is a sufficient difference in pKa values, a carefully controlled acid-base extraction at a specific pH might be effective.

Q3: I am observing a persistent emulsion during the aqueous work-up. What should I do?

A3: Emulsions can form when the organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[6]

  • Gently swirl or stir the mixture with a glass rod instead of vigorous shaking.[6]

  • Allow the separatory funnel to stand for an extended period.[6]

  • As a last resort, filter the mixture through a pad of Celite.[6]

Troubleshooting Guides

Issue 1: Low Recovery of Product After Aqueous Extraction

Possible Cause: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal.

Solution:

  • pH Adjustment: Before extraction, carefully adjust the pH of the reaction mixture. To isolate a neutral product, ensure the aqueous layer is basic (e.g., pH > 9) to deprotonate the acidic this compound, rendering it water-soluble.

  • Back-Extraction: If the product is suspected to be in the aqueous layer, acidify the aqueous phase and extract it back into an organic solvent.

  • Solvent Choice: Use a more non-polar organic solvent for extraction to minimize the partitioning of polar impurities.

Issue 2: Product Contaminated with Starting Material

Possible Cause: Incomplete reaction or inefficient purification.

Solution:

  • Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatography: If simple extraction fails, column chromatography is a reliable method for separating the product from the starting material.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-Up

This protocol is suitable for reactions where the desired product is neutral and the unreacted this compound is an impurity.

  • Quenching: Cool the reaction mixture to room temperature and quench with deionized water.

  • Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH of the aqueous layer is > 9. Vent the separatory funnel frequently if using bicarbonate to release CO2 gas.[6]

  • Extraction: Shake the separatory funnel gently at first, then more vigorously, venting periodically.[6] Allow the layers to separate.

  • Separation: Drain the aqueous layer. Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[5]

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[5]

  • Drying: Dry the crystals under vacuum.[5]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility at 25°CSolubility at 78°C
WaterInsoluble[8][2]Slightly Soluble
EthanolSlightly SolubleSoluble
Ethyl AcetateSparingly SolubleModerately Soluble
DichloromethaneSparingly SolubleModerately Soluble
DMSOSoluble (with warming)[3]Highly Soluble
1M HClSolubleHighly Soluble
1M NaOHSolubleHighly Soluble

Visualizations

Workup_Decision_Tree start Reaction Mixture Containing This compound product_type Is the desired product acidic, basic, or neutral? start->product_type neutral_product Product is Neutral product_type->neutral_product Neutral acidic_product Product is Acidic product_type->acidic_product Acidic basic_product Product is Basic product_type->basic_product Basic acid_base_extraction Perform Acid-Base Extraction: 1. Dilute with Organic Solvent 2. Wash with Base (e.g., NaHCO3) to remove this compound neutral_product->acid_base_extraction column_chromatography Consider Column Chromatography for separation from starting material acidic_product->column_chromatography acid_wash Wash with dilute acid to protonate basic product and extract into aqueous layer. basic_product->acid_wash

Caption: Decision tree for selecting a work-up strategy.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification reaction Reaction Completion quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Chromatography, Recrystallization) concentrate->purify pure_product Pure Product purify->pure_product

Caption: General experimental workflow from reaction to pure product.

References

Technical Support Center: Enhancing Catalyst Performance with 8-Quinolinecarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 8-quinolinecarboxylic acid as a ligand to enhance the performance of catalysts in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as a ligand in catalysis?

A1: this compound serves as a bidentate ligand, coordinating to the metal center through both the quinoline nitrogen and the carboxylate oxygen. This chelation effect can enhance the stability and activity of the catalyst. The quinoline moiety can influence the electronic properties of the metal center, while the carboxylic acid group can participate in substrate binding or proton transfer, potentially improving reaction rates and selectivity.

Q2: Which types of catalytic reactions can benefit from this compound ligands?

A2: Catalysts modified with this compound ligands have shown potential in various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.[1] The enhanced stability and activity may also be beneficial in other transformations like C-H activation and carbonylation reactions.

Q3: How does an this compound ligand improve catalyst stability?

A3: The bidentate coordination of the this compound ligand forms a stable five-membered ring with the metal center. This increased stability can prevent catalyst decomposition pathways such as aggregation into inactive metal black, a common issue in palladium-catalyzed reactions.[2][3]

Q4: Can the electronic properties of the this compound ligand be tuned?

A4: Yes, the electronic properties can be modified by introducing substituents on the quinoline ring. Electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

Q5: What are the common signs of catalyst deactivation when using this ligand?

A5: Common signs of catalyst deactivation include a decrease in reaction rate over time, incomplete conversion of starting materials, and the formation of palladium black.[2][3] These issues can arise from ligand degradation, oxidation of the active metal center, or poisoning of the catalyst by impurities.[2][4]

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Question: My reaction shows little to no conversion, even after an extended period. What are the potential causes and how can I troubleshoot this?

Answer: This issue often points to problems with the catalyst's initial activity or the presence of inhibitors. Follow these steps to diagnose and resolve the problem:

Potential Cause Troubleshooting Step
Improper Catalyst Formation Ensure the complex between the metal precursor and the this compound ligand has been correctly synthesized and characterized.
Catalyst Loading Too Low For a new or challenging reaction, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[2]
Presence of Impurities Purify all starting materials, solvents, and reagents. Impurities containing sulfur or other strong coordinating groups can poison the catalyst.[2][4]
Sub-optimal Reaction Temperature Perform a temperature screen to find the optimal reaction temperature. Some reactions require higher temperatures to overcome activation barriers.
Incorrect Base or Solvent The choice of base and solvent is critical for reaction efficiency.[2][4] Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF).[2][4]
Issue 2: Reaction Starts but Stalls Before Completion

Question: The reaction proceeds initially but stops before all the starting material is consumed. What could be causing this premature catalyst deactivation?

Answer: This is a classic sign of gradual catalyst deactivation. Here’s how to address it:

Potential Cause Troubleshooting Step
Oxygen Sensitivity Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2][3] Thoroughly degas all solvents and reagents before use.[3][4]
Ligand Degradation High reaction temperatures can sometimes lead to ligand degradation. If possible, try running the reaction at a lower temperature for a longer duration.
Formation of Inactive Catalyst Species The active catalyst may be converting to an inactive form. Consider using a slightly higher ligand-to-metal ratio to maintain the stability of the active species.
Product Inhibition The reaction product may be coordinating to the catalyst and inhibiting its activity. Try a slower addition of the starting materials to keep their concentration low.
Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am getting variable yields and reaction times for the same reaction. Why is this happening and what can I do to improve consistency?

Answer: Inconsistent results often arise from subtle variations in experimental setup and reagent quality.

Potential Cause Troubleshooting Step
Variable Reagent Quality Use reagents from the same batch for a series of experiments. Ensure the this compound ligand is of high purity.
Inconsistent Inert Atmosphere Use consistent techniques for maintaining an inert atmosphere, such as a Schlenk line or a glovebox.
Moisture Contamination Use freshly dried solvents and glassware for each experiment, as water can interfere with many catalytic reactions.
Inaccurate Catalyst Loading For small quantities, prepare a stock solution of the catalyst to ensure accurate and consistent loading.

Quantitative Data Summary

The following table provides an illustrative example of how the this compound ligand can enhance the yield of a Suzuki-Miyaura coupling reaction compared to a catalyst with a monodentate ligand or no ligand.

Catalyst System Ligand Reaction Time (h) Yield (%)
Pd(OAc)₂None2435
Pd(OAc)₂Triphenylphosphine1875
Pd(OAc)₂ / this compoundThis compound1292
Pd(quinoline-8-carboxylate)₂This compound1095

Note: This data is for illustrative purposes to demonstrate potential performance enhancement.

Experimental Protocols

Protocol 1: Synthesis of Pd(quinoline-8-carboxylate)₂ Catalyst

This protocol describes the synthesis of a palladium(II) complex with this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (2.2 equivalents) in ethanol.

  • In a separate beaker, dissolve palladium(II) acetate (1 equivalent) in a minimal amount of ethanol.

  • Slowly add the palladium(II) acetate solution to the this compound solution with vigorous stirring.

  • Heat the mixture to reflux for 4 hours. A precipitate should form.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with deionized water.

  • Dry the resulting solid under vacuum to yield the Pd(quinoline-8-carboxylate)₂ complex.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using the pre-synthesized Pd(quinoline-8-carboxylate)₂ catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(quinoline-8-carboxylate)₂ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(quinoline-8-carboxylate)₂ catalyst, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents setup Assemble Flask reagents->setup glassware Dry Glassware glassware->setup inert Inert Atmosphere setup->inert solvents Add Solvents inert->solvents heating Heat & Stir solvents->heating quench Quench Reaction heating->quench Monitor by TLC/GC-MS extract Extract Product quench->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: A generalized experimental workflow for a catalyzed cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X)L pd0->oa + Ar-X tm Transmetalation (Ar-Pd(II)-Ar')L oa->tm + Ar'-B(OR)₂ + Base re Reductive Elimination (Ar-Ar') tm->re re->pd0 Product Release arx Ar-X ar_b Ar'-B(OR)₂ base Base product Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to 8-Quinolinecarboxylic Acid and 8-Hydroxyquinoline as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in drug development and analytical sciences, the selection of an appropriate chelating agent is paramount. This guide provides a detailed, objective comparison of two quinoline-based chelators: 8-quinolinecarboxylic acid and the well-established 8-hydroxyquinoline. This analysis is based on available experimental data to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Physicochemical Properties

PropertyThis compound8-Hydroxyquinoline
Structure A quinoline ring with a carboxylic acid group at the 8-position.A quinoline ring with a hydroxyl group at the 8-position.
Chelating Atoms Nitrogen of the quinoline ring and Oxygen of the carboxylate group.Nitrogen of the quinoline ring and Oxygen of the hydroxyl group.
pKa ~1.82[1]~9.9 (for the hydroxyl group)[2]
Solubility Insoluble in water.[1]Practically insoluble in water.

Quantitative Comparison of Metal Chelation

The stability of a metal-ligand complex is a critical measure of a chelating agent's efficacy. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex.

8-Hydroxyquinoline: A Potent and Versatile Chelator

8-Hydroxyquinoline (8-HQ) is a widely recognized and potent chelating agent, forming stable complexes with a broad range of metal ions. Its ability to form a stable five-membered ring with metal ions through the nitrogen of the quinoline ring and the deprotonated hydroxyl group contributes to its strong chelating properties.[3][4][5][6] This has led to its extensive use in analytical chemistry, as an antimicrobial agent, and in the study of neurodegenerative diseases.[3][4][5]

Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline

Metal Ionlog K₁log K₂Overall Stability (log β₂)Reference
Cu²⁺12.811.724.5[7]
Ni²⁺11.29.921.1[7]
Co²⁺10.49.219.6[7]
Zn²⁺10.59.520.0[7]
Fe²⁺8.07.015.0[7]

Note: Data for 8-Hydroxyquinoline are compiled from various sources and represent typical values.

This compound: A Chelator with Distinct Characteristics

While quantitative stability constant data for this compound with a wide range of common metal ions is not as readily available in the literature, its application in the synthesis of various metal complexes, including those with rhenium, ruthenium, and copper, confirms its chelating capabilities.[2] The chelating mechanism involves the nitrogen atom of the quinoline ring and the oxygen atoms of the deprotonated carboxyl group.

The most significant difference between the two chelators lies in their acidity. With a pKa of approximately 1.82, this compound is a much stronger acid than 8-hydroxyquinoline (pKa of the hydroxyl group ~9.9).[1][2] This implies that this compound will be deprotonated and available for chelation at a much lower pH compared to 8-hydroxyquinoline. This characteristic can be advantageous in acidic environments where 8-hydroxyquinoline would remain protonated and less effective as a chelator.

Structural Basis of Chelation

Both molecules are bidentate chelators, forming a stable five-membered ring with a central metal ion. This chelate effect, the increased stability of a complex formed by a polydentate ligand compared to complexes with monodentate ligands of similar donor atoms, is a key driver of their chelating ability.

Chelation by 8-Hydroxyquinoline and this compound cluster_0 8-Hydroxyquinoline Chelation cluster_1 This compound Chelation HQ_structure HQ_structure plus1 + HQ_structure->plus1 metal1 Mⁿ⁺ plus1->metal1 arrow1 metal1->arrow1 complex1 [Image of 8-Hydroxyquinoline metal complex] arrow1->complex1 caption1 Formation of a stable 5-membered ring. QCA_structure QCA_structure plus2 + QCA_structure->plus2 metal2 Mⁿ⁺ plus2->metal2 arrow2 metal2->arrow2 complex2 [Image of this compound metal complex] arrow2->complex2 caption2 Formation of a stable 5-membered ring.

Caption: Chelation mechanism of the two compounds.

Experimental Protocols

The determination of stability constants is crucial for quantifying and comparing the chelating strength of ligands. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stepwise and overall stability constants of a metal-ligand complex.

Materials:

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Solution of the metal salt (e.g., CuSO₄, NiCl₂) of known concentration

  • Solution of the chelating agent (8-hydroxyquinoline or this compound) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity water

  • pH meter with a glass electrode

  • Stirrer

  • Burette

  • Thermostated reaction vessel

Methodology:

  • Solution Preparation:

    • Prepare a solution containing a known concentration of the metal ion and the chelating agent in a specific molar ratio (e.g., 1:1, 1:2, or 1:5).

    • Add a known amount of strong acid to lower the initial pH and ensure the ligand is fully protonated.

    • Add the inert salt to maintain a constant ionic strength throughout the titration.

    • Prepare a similar solution without the metal ion to determine the protonation constants of the ligand.

  • Titration:

    • Titrate the prepared solutions with the standardized strong base.

    • Record the pH of the solution after each addition of the base.

    • Continue the titration until the pH reaches a plateau in the alkaline region.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curves.

    • From the titration curve of the ligand alone, calculate the protonation constants (pKa values) of the chelating agent.

    • Using the titration data for the metal-ligand solution and the predetermined protonation constants, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each point of the titration.

    • Plot n̄ versus pL (-log[L]). The values of log K₁ and log K₂ can be determined from this formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.

    • Alternatively, use specialized software to perform a non-linear least-squares analysis of the titration data to refine the stability constants.

G cluster_workflow Experimental Workflow: Potentiometric Titration A Prepare Solutions (Metal, Ligand, Acid, Inert Salt) B Titrate with Standard Base A->B C Record pH vs. Volume of Base B->C D Plot Titration Curves C->D E Calculate Ligand pKa D->E F Calculate n̄ and [L] D->F E->F G Plot Formation Curve (n̄ vs. pL) F->G H Determine Stability Constants (log K) G->H

Caption: Workflow for determining stability constants.

Signaling Pathways and Biological Implications

The chelation of metal ions by quinoline derivatives can significantly impact biological systems. Metal ions are crucial cofactors for many enzymes involved in cellular signaling pathways. By sequestering these ions, chelating agents can modulate these pathways, leading to various biological effects, including antimicrobial, anticancer, and neuroprotective activities.[3][4][5]

For example, 8-hydroxyquinoline and its derivatives have been shown to interfere with metal-dependent enzymes and disrupt metal homeostasis in pathological conditions, which is a key mechanism in their therapeutic potential.[4][8] While the specific signaling pathways affected by this compound are less documented, its ability to chelate essential metal ions suggests it could similarly influence metal-dependent cellular processes.

Chelator Quinoline-based Chelator Metal Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) Chelator->Metal Chelation Enzyme Metalloenzyme Chelator->Enzyme Inhibition Metal->Enzyme Cofactor for Pathway Signaling Pathway Enzyme->Pathway Regulates Response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: Impact of chelation on signaling pathways.

Conclusion

Both this compound and 8-hydroxyquinoline are effective bidentate chelating agents, but they exhibit distinct properties that make them suitable for different applications.

  • 8-Hydroxyquinoline is a well-characterized, potent chelator for a wide range of metal ions, particularly at neutral to alkaline pH. Its extensive documentation makes it a reliable choice for many established applications.

  • This compound , being a much stronger acid, is expected to be a more effective chelator in acidic conditions. This property could be highly valuable in specific chemical or biological environments where maintaining a low pH is necessary.

The choice between these two chelators will ultimately depend on the specific requirements of the application, including the target metal ion(s), the pH of the system, and the desired stability of the metal complex. Further research to quantify the stability constants of this compound with a broader range of metal ions would be invaluable for a more comprehensive comparison and to unlock its full potential in various scientific fields.

References

A Comparative Guide to Validated HPLC Methods for 8-Quinolinecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 8-quinolinecarboxylic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares different HPLC approaches, drawing upon established methods for structurally related compounds. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. Key validation parameters include specificity, linearity, range, accuracy, and precision.

Comparison of HPLC Methods

The analysis of this compound, an ionizable compound with potential chelating properties, can be approached using several HPLC techniques. Below is a comparison of three potential methods: Reversed-Phase Chromatography, Chromatography with an Alternative Stationary Phase, and Ion-Pair Chromatography.

Parameter Method 1: Reversed-Phase HPLC Method 2: Alternative Stationary Phase HPLC Method 3: Ion-Pair Reversed-Phase HPLC
Principle Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase.Utilizes stationary phases with different selectivity to address potential issues like peak tailing with standard C18 columns.An ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a reversed-phase column.[1]
Stationary Phase C18 or C8 silica-based column.Phenyl-silica or a mixed-mode column (e.g., Primesep 200).[2]C18 or C8 silica-based column.
Mobile Phase A mixture of acetonitrile or methanol and water, with an acidic modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group.[3]A mixture of acetonitrile or methanol and water with an acidic modifier.[2]A mixture of acetonitrile or methanol and water containing an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) and a buffer to control pH.
Advantages Simple, widely available columns and mobile phases, robust.Can provide better peak shape and selectivity for chelating compounds like quinolines.[2]Offers adjustable retention and improved selectivity for ionic and highly polar compounds.
Disadvantages Potential for poor peak shape (tailing) due to interactions between the quinoline nitrogen and residual silanols on the stationary phase.May require specialized columns that are less common than standard C18 columns.Method development can be more complex, and columns can have longer equilibration times. The ion-pairing reagent can be difficult to remove from the column.
Detection UV detection is suitable due to the chromophore in the quinoline ring system. Mass Spectrometry (MS) can be used with a volatile mobile phase modifier like formic acid.[3]UV or MS detection.UV detection. MS detection can be challenging due to the non-volatile nature of many ion-pairing reagents.

Experimental Protocols

The following are detailed methodologies for the validation of an HPLC method for the analysis of this compound. These protocols are based on general principles of method validation.

General HPLC Workflow

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions System_Setup Set up HPLC System (Column, Flow Rate, Temperature) Standard_Prep->System_Setup Sample_Prep Prepare Sample Solutions Sample_Prep->System_Setup Mobile_Phase_Prep Prepare & Degas Mobile Phase Mobile_Phase_Prep->System_Setup Injection Inject Sample System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analyte Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify Analyte Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis.

Analytical Method Validation Workflow

Method Validation Workflow Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Accuracy Accuracy Validation_Protocol->Accuracy LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity->LOD_LOQ Robustness Robustness Precision->Robustness Accuracy->Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

Caption: Workflow for analytical method validation.

Specificity Protocol

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Prepare Solutions:

    • A solution of this compound standard.

    • A placebo solution (a mixture of all excipients without the active pharmaceutical ingredient).

    • A spiked placebo solution (placebo spiked with the this compound standard).

    • Forced degradation samples (expose a solution of this compound to stress conditions like acid, base, oxidation, heat, and light).

  • Chromatographic Analysis:

    • Inject all prepared solutions into the HPLC system.

    • Assess the chromatograms for any co-eluting peaks at the retention time of this compound in the placebo and degraded samples.

    • The peak for the analyte should be pure, which can be confirmed using a Diode Array Detector (DAD) for peak purity analysis or by mass spectrometry.

Linearity Protocol

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare Calibration Standards:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis and Data Evaluation:

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically considered acceptable.

Precision Protocol

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare at least six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and equipment.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

    • Compare the results from the different conditions to assess the intermediate precision.

    • The RSD for precision studies should typically be less than 2%.

Accuracy Protocol

Accuracy is the closeness of test results obtained by the method to the true value.

  • Prepare Spiked Samples:

    • Prepare placebo samples spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis and Calculation:

    • Analyze the spiked samples.

    • Calculate the percentage recovery of the analyte at each concentration level. The recovery is calculated as: (Amount found / Amount added) x 100%.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).

Conclusion

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the reliability of analytical data. For this compound, a standard reversed-phase HPLC method with a C18 column and an acidic mobile phase is a good starting point. However, depending on the sample matrix and potential for peak tailing, alternative stationary phases like phenyl-silica or the use of ion-pair chromatography may offer improved performance. The choice of the most suitable method will depend on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity. Each of these methods should be properly validated to ensure they are fit for their intended purpose.

References

comparative study of the catalytic activity of different 8-quinolinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Catalytic Activity of 8-Quinolinecarboxylic Acid Derivatives in Catechol Oxidation

A comparative study of various quinoline derivatives has revealed significant differences in their catalytic efficacy for the oxidation of catechol to ortho-quinone. This process is of considerable interest due to its applications in various fields, including the synthesis of valuable chemical intermediates. The catalytic activity of these quinoline derivatives is notably enhanced when they form complexes with copper (II) salts.

The catalytic performance of seven distinct quinoline-based ligands, when combined with different copper (II) salts (Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂), was systematically evaluated. The results indicate that the combination of the ligand and the copper salt plays a crucial role in the resulting catalytic activity, with complexes formed with copper acetate (Cu(OAc)₂) demonstrating markedly higher efficacy.

Quantitative Comparison of Catalytic Activity

The catalytic activity, measured as the rate of catechol oxidation (μmol L⁻¹ s⁻¹), varied significantly among the different quinoline derivatives when complexed with Cu(OAc)₂. The data from this comparative analysis is summarized in the table below.

Ligand (Quinoline Derivative)Chemical StructureOxidation Rate (μmol L⁻¹ s⁻¹) with Cu(OAc)₂[1]
L₁ 2-chloro-N-phenylquinoline-3-carboxamide71.38
L₂ 2-chloro-N-(4-chlorophenyl)quinoline-3-carboxamide94.30
L₃ 2-chloro-N-(p-tolyl)quinoline-3-carboxamide85.27
L₄ 2-chloroquinoline-3-carbohydrazide126.80
L₅ 2-chloro-N'-(diphenylmethylene)quinoline-3-carbohydrazide114.44
L₆ 2-oxo-1,2-dihydroquinoline-3-carbaldehyde69.30
L₇ 2-chloro-3-(1H-imidazol-1-yl)quinoline89.58

Among the tested derivatives, 2-chloroquinoline-3-carbohydrazide (L₄) exhibited the highest catalytic activity, with an oxidation rate of 126.80 μmol L⁻¹ s⁻¹. In contrast, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (L₆) showed the lowest activity at 69.30 μmol L⁻¹ s⁻¹. These findings underscore the significant influence of the substituent groups on the quinoline core on the catalytic performance of the resulting copper complexes. The study also highlights that the nature of the anion in the copper salt affects the catalytic activity, with acetate being the most effective among the tested salts.[1]

Experimental Protocols

The following section details the methodology employed for the evaluation of the catalytic activity of the quinoline derivatives in the oxidation of catechol.[1]

General Procedure for Catalytic Oxidation of Catechol

The catalytic oxidation of catechol to o-quinone was monitored spectrophotometrically. The general procedure is as follows:

  • Preparation of Solutions:

    • A stock solution of each quinoline derivative (ligand) was prepared in methanol at a concentration of 2 x 10⁻³ mol/L.

    • Stock solutions of the copper (II) salts (Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂) were prepared in methanol at a concentration of 2 x 10⁻³ mol/L.

    • A stock solution of catechol was prepared in methanol at a concentration of 10⁻¹ mol/L.

  • Reaction Mixture:

    • In a quartz cuvette, 0.15 mL of the respective copper salt solution was mixed with 0.15 mL of the specific quinoline ligand solution.

    • To this mixture, 2 mL of the catechol solution was added to initiate the reaction.

  • Data Acquisition:

    • The reaction was carried out at a constant temperature of 25 °C.

    • The formation of o-quinone was monitored by measuring the increase in absorbance at a wavelength of 390 nm using a UV-Vis spectrophotometer.

    • The oxidation rate was calculated from the initial linear portion of the absorbance versus time plot.

Control experiments were conducted in the absence of any catalyst, with only the copper salts, and with only the quinoline ligands to establish baseline activity.[1]

Visualizations

The following diagrams illustrate the key aspects of this comparative study.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis Ligand Quinoline Derivatives (2 x 10⁻³ M in Methanol) Mix Mix Ligand and Copper Salt Ligand->Mix Copper Copper (II) Salts (2 x 10⁻³ M in Methanol) Copper->Mix Catechol Catechol (10⁻¹ M in Methanol) Add_Catechol Add Catechol to Initiate Mix->Add_Catechol Spectro Monitor Absorbance at 390 nm (25 °C) Add_Catechol->Spectro Calc_Rate Calculate Oxidation Rate Spectro->Calc_Rate

Experimental workflow for catechol oxidation.

signaling_pathway Catechol Catechol o_Quinone o-Quinone Catechol->o_Quinone Oxidation H2O 2H₂O Catalyst [Quinoline-Cu(II)] Complex Catalyst->Catechol O2 O₂ O2->Catechol

Catalytic oxidation of catechol.

References

Unlocking Potent Biological Activities: A Comparative Guide to 8-Quinolinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 8-quinolinecarboxylic acid derivatives against their parent compound, supported by experimental data and detailed methodologies to aid in future research and development.

The core structure of this compound has been a focal point for chemical modification to enhance its inherent, albeit often modest, biological effects. By strategically functionalizing this parent molecule, researchers have successfully developed derivatives with significantly improved potency and selectivity across a spectrum of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This guide will delve into these advancements, presenting a clear, data-driven comparison of these derivatives.

Comparative Analysis of Biological Activity

The derivatization of this compound has unlocked a wide array of enhanced biological activities. The following sections and tables summarize the quantitative data comparing the performance of various derivatives to the parent compound where data is available.

Antimicrobial Activity

While this compound itself exhibits some antimicrobial properties, its derivatives, particularly those incorporating halogens or bulky side chains, have demonstrated markedly superior activity against a range of bacterial and fungal pathogens. For instance, certain halogenated derivatives show significantly lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundDerivative ClassS. aureusE. coliP. aeruginosaReference
This compoundParent Compound>128>128>128[3]
5-chloro-8-hydroxyquinoline derivative (5d)Halogenated Hydroxyquinoline0.12548[3]
CiprofloxacinFluoroquinolone0.25-10.008-0.120.06-4[2]
MoxifloxacinFluoroquinolone0.06-0.50.03-0.250.5-8[1]

Note: Data for the parent compound is often not explicitly reported alongside its derivatives in many studies, highlighting a gap in direct comparative literature. The values for Ciprofloxacin and Moxifloxacin, which are complex quinolone carboxylic acid derivatives, are provided for context on the potential of this chemical class.

Anticancer Activity

The antiproliferative potential of this compound has been significantly amplified through derivatization.[4] Modifications often focus on the introduction of styryl, dione, or other aromatic moieties.[5] These derivatives have shown potent cytotoxic effects against various cancer cell lines, including those of the breast, colon, and pancreas.[4][6] The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/AKT/mTOR.[7][8]

Table 2: Comparative Anticancer Activity (IC50, µM)

CompoundDerivative ClassMCF-7 (Breast)HCT116 (Colon)PANC-1 (Pancreas)Reference
This compoundParent Compound>100>100>100[9]
Quinoline-5,8-dione derivativeDione5.2Not ReportedNot Reported[5]
2-Styryl-quinoline-3-carboxylic acid (2f)Styryl3.45Not ReportedNot Reported[6]
2,4-disubstituted quinoline-3-carboxylic acid (2l)Disubstituted4.12Not ReportedNot Reported[6]
Anti-inflammatory Activity

Derivatives of this compound have emerged as promising anti-inflammatory agents.[10][11] For example, 8-(tosylamino)quinoline has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[12] The anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[12]

Table 3: Comparative Anti-inflammatory Activity (NO Inhibition IC50, µM)

| Compound | Derivative Class | RAW 264.7 Macrophages | Reference | | --- | --- | --- | --- | --- | | this compound | Parent Compound | >50 |[9] | | 8-(Tosylamino)quinoline (8-TQ) | Sulfonamide | 12.5 |[12] | | Quinoline-4-carboxylic acid | Isomer | ~25 |[9] | | Quinoline-3-carboxylic acid | Isomer | ~30 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[8]

Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.[11]

Visualizing the Mechanisms

To better understand the biological processes influenced by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, etc.) Nucleus->Inflammatory_Genes Activates Transcription Derivative 8-Quinolinecarboxylic Acid Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

G cluster_1 Experimental Workflow for Anticancer MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Various Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizing Agent Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to Assessing the Purity of Synthesized 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 8-quinolinecarboxylic acid, a key building block in various pharmaceutical agents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Purity Assessment: A Multi-faceted Approach

The determination of purity for a synthesized compound like this compound is not reliant on a single technique. Instead, a combination of chromatographic and spectroscopic methods, alongside classical analytical techniques, provides a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of potential impurities. Physical constants, like melting point, offer a straightforward, albeit less specific, indication of purity.

Chromatographic Methods: The Gold Standard for Quantification

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed method for the quantitative determination of the purity of this compound and its analogs. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities.

Table 1: Comparison of Chromatographic Methods for Quinoline Carboxylic Acids

ParameterHPLC Method for this compoundAlternative HPLC Method for Quinolinic Acid[1]Gas Chromatography (GC)[2]
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on mixed-mode chromatography.[1]Separation of volatile compounds in the gas phase.[2]
Stationary Phase C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[4]Mixed-mode Newcrom BH[1]Various capillary columns
Mobile Phase Gradient elution with 0.1% Phosphoric acid in Water and Acetonitrile[4]Isocratic elution with water, Acetonitrile (MeCN), and phosphoric acid[1]Inert carrier gas (e.g., Helium, Nitrogen)
Detection UV at 289 nm[4]UV at 200 nm[1]Flame Ionization Detector (FID), Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) and filtration.Direct injection of aqueous samples.[1]Often requires derivatization to increase volatility.[2]
LOD/LOQ Method dependent, but typically in the µg/mL range.[5][6]Not specified, but high sensitivity is claimed.[1]Dependent on detector and derivatization agent.
Precision High precision with RSD < 2% is achievable.[3]High resolution and peak symmetry reported.[1]High precision is achievable.[3]
Accuracy High accuracy with recovery rates typically between 98-102%.[7]Not specified.High accuracy is achievable.[3]
Experimental Protocol: RP-HPLC for this compound

This protocol is a representative method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reverse-Phase Column (4.6 mm x 150 mm, 5 µm).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 289 nm.[4]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the synthesized sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (289 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Observe Endpoint (Pink) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity (%) record->calculate result Final Assay Value calculate->result

References

Comparative Guide to Cross-Reactivity of 8-Quinolinecarboxylic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 8-quinolinecarboxylic acid-based fluorescent sensors, with a focus on their cross-reactivity with various metal ions. The information presented is synthesized from recent studies to assist in the selection and application of these sensors for specific analyte detection. Below, you will find quantitative data on sensor selectivity, detailed experimental protocols for cross-reactivity assessment, and visualizations of the signaling pathways and experimental workflows.

Data Presentation: Cross-Reactivity of this compound-Based Sensors

The following table summarizes the fluorescent response of two recently developed this compound-based sensors, QC1 and QC2, to their target analyte (Cu²⁺) and a panel of potentially interfering metal ions.[1] The data is presented as the fluorescence quenching efficiency, indicating the degree to which the fluorescence of the sensor is reduced in the presence of the respective ions. A significant quenching effect suggests a strong interaction, while a negligible change indicates good selectivity for the primary analyte.

SensorTarget AnalyteInterfering IonFluorescence Quenching Efficiency (%)Reference
QC1 Cu²⁺Cu²⁺~95%[1]
Na⁺Negligible[1]
K⁺Negligible[1]
Mg²⁺Negligible[1]
Ca²⁺Negligible[1]
Mn²⁺Negligible[1]
Fe³⁺Slight[1]
Co²⁺Slight[1]
Ni²⁺Slight[1]
Zn²⁺Negligible[1]
Cd²⁺Negligible[1]
QC2 Cu²⁺Cu²⁺~98%[1]
Na⁺Negligible[1]
K⁺Negligible[1]
Mg²⁺Negligible[1]
Ca²⁺Negligible[1]
Mn²⁺Negligible[1]
Fe³⁺Slight[1]
Co²⁺Slight[1]
Ni²⁺Slight[1]
Zn²⁺Negligible[1]
Cd²⁺Negligible[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the cross-reactivity studies of this compound-based sensors are provided below.

Synthesis of this compound-Based Chemosensors (QC1 and QC2)

A common method for synthesizing these sensors involves the condensation reaction between this compound and L-valine derivatives.[1]

  • Materials : this compound, oxalyl chloride, pyridine, L-valine derivatives (V1 and V2).[1]

  • Procedure :

    • The carboxylic acid group of this compound is activated by reacting with oxalyl chloride in the presence of a catalytic amount of pyridine.[1]

    • The resulting acid chloride is then reacted with the respective L-valine derivative (V1 or V2) through a substitution reaction to form the final amide-based chemosensor (QC1 or QC2).[1]

Fluorescence Titration and Selectivity Studies

This protocol outlines the steps to evaluate the sensor's response to its target analyte and potential interferents.

  • Materials : Stock solution of the sensor (e.g., in a suitable organic solvent), stock solutions of various metal perchlorates or nitrates (e.g., in water or the same solvent as the sensor), buffer solution.

  • Procedure for Titration :

    • A solution of the sensor is prepared in the chosen solvent system.

    • The initial fluorescence spectrum of the sensor solution is recorded using a spectrofluorometer at a specific excitation wavelength.

    • The target metal ion solution is incrementally added to the sensor solution, and the fluorescence spectrum is recorded after each addition to observe the change in emission intensity.[2]

  • Procedure for Selectivity Studies :

    • Solutions of the sensor containing various interfering metal ions (e.g., an equivalent concentration to the target analyte) are prepared.[3]

    • The fluorescence spectra of these solutions are recorded to observe any changes in the absence of the primary target analyte.[3]

Competitive (Interference) Experiments

This experiment is crucial for determining if the sensor's response to the target analyte is affected by the presence of other ions.

  • Procedure :

    • A solution of the sensor is prepared, and the fluorescence intensity is measured.

    • The target analyte (e.g., Cu²⁺) is added to elicit a fluorescence quenching response.

    • To this solution, various interfering metal ions are added one by one at the same or higher concentration.

    • The fluorescence spectrum is recorded after the addition of each interfering ion. A minimal change in the fluorescence intensity compared to the sensor with only the target analyte indicates high selectivity.

Visualizations

The following diagrams illustrate the signaling pathway and a typical experimental workflow for cross-reactivity studies of this compound-based sensors.

Signaling_Pathway Sensor 8-Quinolinecarboxylic Acid Sensor (QC1/QC2) Complex Sensor-Cu²⁺ Complex (Non-fluorescent) Sensor->Complex Binding Fluorescence Fluorescence Sensor->Fluorescence Excitation Cu_ion Cu²⁺ Ion Cu_ion->Complex Quenching Fluorescence Quenching Complex->Quenching Photoinduced Electron Transfer (PET)

Caption: Signaling mechanism of fluorescence quenching.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Titration Fluorescence Titration with Target Ion (e.g., Cu²⁺) Prep_Sensor->Titration Selectivity Selectivity Test with Interfering Ions Prep_Sensor->Selectivity Competition Competition Assay: Target + Interfering Ions Prep_Sensor->Competition Prep_Ions Prepare Metal Ion Stock Solutions Prep_Ions->Titration Prep_Ions->Selectivity Prep_Ions->Competition Analyze_Quenching Analyze Fluorescence Quenching Data Titration->Analyze_Quenching Determine_Selectivity Determine Selectivity and Interference Selectivity->Determine_Selectivity Competition->Determine_Selectivity Plot_Data Plot Response vs. Concentration Analyze_Quenching->Plot_Data

References

Benchmarking the Stability of Metal Complexes: A Comparative Guide Focused on 8-Quinolinecarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of metal complexes, with a focus on ligands structurally related to 8-quinolinecarboxylic acid. Due to a lack of readily available, comprehensive experimental data for the stability constants of this compound metal complexes in the surveyed literature, this guide utilizes data from analogous compounds, namely 8-hydroxyquinoline-2-carboxylic acid and picolinic acid, to provide a valuable benchmark for researchers.

The stability of a metal complex in solution is a critical parameter in drug development and various chemical applications, influencing factors such as bioavailability, toxicity, and therapeutic efficacy. This is quantified by the stability constant (log K), a measure of the strength of the interaction between a metal ion and a ligand.

Comparative Stability of Metal Complexes

The following table summarizes the stability constants for the formation of metal complexes with 8-hydroxyquinoline-2-carboxylic acid, a close structural analogue of this compound. The data showcases the typical Irving-Williams trend for the stability of divalent metal complexes.

Table 1: Stability Constants (log β) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid

Metal Ionlog β₁₁₀ (MLH⁺)log β₁₀₁ (ML)log β₁₂₀ (ML₂²⁻)
Mn²⁺--12.45 ± 0.01
Fe²⁺--13.45
Co²⁺--15.90 ± 0.04
Ni²⁺--17.17 ± 0.05
Cu²⁺--20.64 ± 0.03
Zn²⁺--18.78 ± 0.02

Data sourced from ACS Omega. The stability of the formed metal complexes follows the expected Irving-Williams trend (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Picolinic acid, another related bidentate ligand, also forms stable complexes with various metal ions, and its derivatives are known to enhance the therapeutic properties of metal-based drugs.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. The two most common methods employed are potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for determining stability constants. It involves the measurement of the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base.

Methodology:

  • Solution Preparation: A series of solutions is prepared with known concentrations of the metal ion, the ligand, and a strong acid in a medium of constant ionic strength. A large excess of an inert electrolyte (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength throughout the titration.

  • Titration: The solution is titrated with a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated glass electrode.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by solving a series of simultaneous equations or by using specialized software to fit the experimental data to a theoretical model.

Spectrophotometry

This method is particularly useful when the formation of a metal complex results in a change in the solution's absorbance in the UV-Visible region.

Methodology:

  • Solution Preparation: A series of solutions is prepared with a constant concentration of either the metal ion or the ligand, while the concentration of the other component is systematically varied. The ionic strength and pH of the solutions are kept constant.

  • Data Acquisition: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.

  • Data Analysis:

    • Mole-Ratio Method: The absorbance is plotted against the molar ratio of the ligand to the metal ion. The stoichiometry of the complex is determined from the inflection point of the curve.

    • Job's Method of Continuous Variation: A series of solutions is prepared where the mole fractions of the metal and ligand are varied, but the total molar concentration is kept constant. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • The stability constant is then calculated from the absorbance data and the known initial concentrations of the metal and ligand.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for determining stability constants and the general process of metal chelation.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_metal Prepare Metal Ion Stock Solution prep_solutions Prepare Titration Mixtures (Metal + Ligand + Acid) prep_metal->prep_solutions prep_ligand Prepare Ligand Stock Solution prep_ligand->prep_solutions prep_base Prepare Standardized Base Solution titrate Titrate with Standard Base prep_base->titrate prep_solutions->titrate measure_ph Measure pH (Glass Electrode) titrate->measure_ph calc_n Calculate Formation Function (n̄) measure_ph->calc_n calc_l Calculate Free Ligand Concentration ([L]) measure_ph->calc_l determine_k Determine Stability Constants (log K) calc_n->determine_k calc_l->determine_k

Caption: Workflow for Potentiometric Determination of Stability Constants.

chelation_pathway M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex (ML) M->ML + L (K₁) L1 Ligand (L) ML2 Metal-Ligand Complex (ML₂) ML->ML2 + L (K₂) L2 Ligand (L)

Caption: Stepwise Formation of a Metal-Ligand Complex.

A Comparative Guide to Metal Chelation by 8-Quinolinecarboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of metal chelation by 8-quinolinecarboxylic acid and other common chelating agents. The data presented is intended to assist in the selection of appropriate chelators for various research and drug development applications, from modulating metalloenzyme activity to mitigating metal-induced oxidative stress.

Quantitative Comparison of Metal Chelator Stability

The efficacy of a chelating agent is fundamentally determined by the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and stronger binding affinity. The following tables summarize the log K values for 8-hydroxyquinoline-2-carboxylic acid (a close analog of this compound), Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO) with a range of biologically relevant metal ions.

Table 1: Stability Constants (log K) for Divalent Metal Ions

Metal Ion 8-Hydroxyquinoline-2-carboxylic Acid EDTA DTPA Deferoxamine (DFO)
Ca(II) 6.16 10.61 10.74 3.7
Mg(II) 4.93 8.83 9.30 4.2
Cu(II) 12.00 18.79 21.40 14.1
Zn(II) 9.10 16.50 18.50 11.1
Fe(II) - 14.30 16.50 -
Mn(II) - 13.81 15.60 -
Ni(II) - 18.56 20.20 11.4
Co(II) - 16.31 19.20 -
Cd(II) 8.57 16.45 19.20 -

| Pb(II) | 11.35 | 17.88 | 18.80 | - |

Note: Data for 8-hydroxyquinoline-2-carboxylic acid is from reference[1]. Data for EDTA, DTPA, and DFO are compiled from references[1][2][3][4]. Missing values (-) indicate that reliable data was not found in the searched sources.

Table 2: Stability Constants (log K) for Trivalent Metal Ions

Metal Ion 8-Hydroxyquinoline-2-carboxylic Acid EDTA DTPA Deferoxamine (DFO)
Fe(III) - 25.1 28.6 30.6
Al(III) - 16.4 18.6 22.0
Ga(III) - 20.3 23.0 28.9
La(III) 10.13 15.50 19.82 -

| Gd(III) | 9.89 | 17.37 | 22.46 | - |

Note: Data for 8-hydroxyquinoline-2-carboxylic acid is from reference[1]. Data for EDTA, DTPA, and DFO are compiled from references[1][2][3][4]. Missing values (-) indicate that reliable data was not found in the searched sources.

Experimental Protocols

Accurate determination of stability constants is crucial for the quantitative analysis of metal chelation. The following are detailed methodologies for common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants.[5][6] It involves monitoring the change in potential of an ion-selective electrode as a titrant is added to a solution containing the metal ion and the chelating agent.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the chelating agent (e.g., this compound) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., deionized water with a small amount of NaOH to aid dissolution if necessary).

    • Prepare a stock solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂) of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the chelating agent, the metal ion, and the background electrolyte. A typical starting solution might contain 1 mM chelator and 0.5 mM metal ion.

    • Immerse the calibrated pH electrode and a reference electrode into the solution.

    • Use an automated titrator to add small, precise increments of the standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition and Analysis:

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The stability constants are calculated from the titration data using specialized software that fits the experimental data to a chemical equilibrium model.

UV-Visible Spectrophotometry

This method is based on the change in the absorbance spectrum of a solution upon complex formation.[7][8][9] It is particularly useful when the metal-ligand complex has a distinct absorption band.

Experimental Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal ion and the chelating agent of known concentrations.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent (or vice versa, following the mole-ratio method or Job's method of continuous variation).

    • Ensure all solutions are maintained at a constant pH and ionic strength using a suitable buffer.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution at the λ_max.

  • Data Analysis:

    • For the mole-ratio method, plot absorbance versus the molar ratio of ligand to metal. The stoichiometry of the complex can be determined from the inflection point of the curve.

    • For Job's method, plot absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data and the known concentrations of the reactants using various mathematical treatments, often aided by specialized software.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding interaction, providing a complete thermodynamic profile of the chelation reaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[10][11][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of the chelating agent in the same buffer. The concentration of the chelating agent in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.

    • Degas both solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the metal ion solution into the sample cell of the calorimeter and the chelating agent solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Initiate the titration, where small aliquots of the chelating agent are injected into the sample cell.

  • Data Analysis:

    • The instrument records the heat change associated with each injection.

    • The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of the reactants.

    • Fit the binding isotherm to a suitable binding model using the instrument's software to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

Visualizations

Experimental Workflow for Determining Metal Chelation Properties

The following diagram illustrates a typical workflow for the quantitative analysis of a novel metal chelator.

G cluster_0 Chelator Synthesis & Characterization cluster_1 Quantitative Chelation Analysis cluster_2 Data Analysis & Comparison synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization potentiometry Potentiometric Titration characterization->potentiometry spectrophotometry UV-Vis Spectrophotometry characterization->spectrophotometry itc Isothermal Titration Calorimetry characterization->itc stability_constants Determination of Stability Constants (log K) potentiometry->stability_constants spectrophotometry->stability_constants itc->stability_constants thermodynamics Thermodynamic Profiling (ΔH, ΔS) itc->thermodynamics comparison Comparison with Alternative Chelators stability_constants->comparison thermodynamics->comparison

Caption: Workflow for quantitative analysis of metal chelation.

Signaling Pathway Inhibition by a Metal Chelator

Metal chelators can exert biological effects by sequestering metal ions that are essential for the function of certain enzymes, thereby inhibiting their associated signaling pathways. For example, many matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in cancer progression.

G cluster_0 MMP-Dependent Signaling cluster_1 Inhibition by Chelator MMP Matrix Metalloproteinase (MMP) ECM Extracellular Matrix (ECM) MMP->ECM degrades GrowthFactors Release of Growth Factors ECM->GrowthFactors CellProliferation Cell Proliferation & Angiogenesis GrowthFactors->CellProliferation Chelator 8-Quinolinecarboxylic Acid Chelator->MMP inhibits Zn Zn²⁺ Chelator->Zn chelates Zn->MMP essential cofactor for

Caption: Inhibition of MMP signaling by a zinc chelator.

References

A Comparative Review of Quinoline Carboxylic Acid Isomers in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, quinoline carboxylic acids represent a versatile class of heterocyclic compounds with a broad spectrum of applications, primarily in the pharmaceutical and material sciences. The position of the carboxylic acid group on the quinoline scaffold significantly influences the molecule's biological activity and physical properties, leading to a range of isomers with distinct therapeutic and functional potentials.

This guide provides an in-depth comparison of the applications of various quinoline carboxylic acid isomers, supported by quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Applications

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis. The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key measure of potency.

Quantitative Anticancer Activity

The following table summarizes the IC50 values of various quinoline carboxylic acid isomers and their derivatives against different cancer cell lines.

Isomer PositionDerivativeCancer Cell LineIC50 (µM)Reference
2-Carboxylic Acid UnspecifiedHeLa (Cervical)Significant Cytotoxicity[1]
UnspecifiedMCF7 (Breast)Remarkable Growth Inhibition[1]
3-Carboxylic Acid 2,4-disubstituted derivatives (2f, 2l)MCF-7 (Breast), K562 (Leukemia)Micromolar inhibition with high selectivity[2]
UnspecifiedRAW264.7 (Macrophage)Appreciable anti-inflammatory affinities[3]
4-Carboxylic Acid Brequinar analogueL1210 (Leukemia), B16 (Melanoma)Anti-tumor activity[4]
2'-pyridyl substitutedHCT-116 (Colon)10.9 ± 1.2[5]
2'-(MeO)-pyridyl substitutedHCT-116 (Colon)1.48 ± 0.16[5]
UnspecifiedRAW264.7 (Macrophage)Appreciable anti-inflammatory affinities[3]
6-Carboxylic Acid Unspecified-Key intermediate for anticancer agents[6]
8-Carboxylic Acid 8-benzoyl-2-arylquinolines-More active MRP2 inhibitors than 6-benzoyl isomers[7]

Anti-inflammatory and Antimicrobial Applications

Several quinoline carboxylic acid isomers and their derivatives exhibit potent anti-inflammatory and antimicrobial activities. Their efficacy is quantified by parameters such as IC50 values for anti-inflammatory effects and Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Quantitative Anti-inflammatory and Antimicrobial Activity
Isomer PositionApplicationTest Organism/AssayMIC (µg/mL) / IC50 (µM)Reference
2-Carboxylic Acid AntimicrobialStaphylococcus aureus, Escherichia coli, Candida spp.Some derivatives show strong inhibitory activity[8]
3-Carboxylic Acid Anti-inflammatoryLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[3]
4-Carboxylic Acid Anti-inflammatoryLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[3]
AntimicrobialG+ and G- bacteria, yeasts, filamentous fungiHighest antimicrobial effects among tested derivatives[9]
6-Carboxylic Acid Antimicrobial-Potential for developing antimicrobial agents[6]
8-Carboxylic Acid Antimicrobial-Used in the synthesis of antimicrobial agents[10]

Antidiabetic Applications

Certain quinoline carboxylic acid isomers have been investigated for their potential in managing diabetes by inhibiting key digestive enzymes.

Quantitative Antidiabetic Activity
Isomer PositionEnzyme TargetIC50 (µg/mL)Reference
2-Carboxylic Acid α-glucosidase9.1[10]
α-amylase15.5[10]
3-Carboxylic Acid α-glucosidase10.6[10]
α-amylase31.4[10]

Other Applications

Beyond their therapeutic potential, quinoline carboxylic acid isomers are utilized in various other fields:

  • Quinoline-5-carboxylic acid: Used in material science for the production of dyes and fluorescent materials.[11]

  • Quinoline-6-carboxylic acid: Employed in the synthesis of dyes, pigments, and agrochemicals, and as a chelating agent in coordination chemistry and catalysis.[6]

  • Quinoline-8-carboxylic acid: Acts as a herbicide and is used in the synthesis of ligands for asymmetric catalysis.[12][13]

Key Signaling Pathways and Mechanisms of Action

The biological activities of quinoline carboxylic acid isomers are often attributed to their interaction with specific cellular signaling pathways and enzymes.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms cluster_outcomes Cellular Outcomes QCA Quinoline Carboxylic Acid Derivatives DHODH DHODH Inhibition QCA->DHODH e.g., Brequinar Topo Topoisomerase Inhibition QCA->Topo PI3K PI3K/Akt/mTOR Pathway Inhibition QCA->PI3K p53 p53 Pathway Activation QCA->p53 Chelation Metal Chelation QCA->Chelation Proliferation Decreased Cell Proliferation DHODH->Proliferation Apoptosis Apoptosis Topo->Apoptosis PI3K->Proliferation p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Chelation->Apoptosis

Caption: Anticancer mechanisms of quinoline carboxylic acid derivatives.

Experimental Workflows and Protocols

Standardized assays are crucial for evaluating the biological activities of quinoline carboxylic acid isomers.

General Workflow for Cytotoxicity and Antimicrobial Assays

experimental_workflow start Start prep Prepare Cell/Microbial Culture and Compound Dilutions start->prep treat Treat Culture with Compound Dilutions prep->treat incubate Incubate for a Defined Period treat->incubate assay Perform Specific Assay (e.g., MTT, MIC) incubate->assay measure Measure Endpoint (e.g., Absorbance, Growth) assay->measure analyze Analyze Data and Determine IC50/MIC measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro assays.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. After the treatment period, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[5][11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline carboxylic acid derivative in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a known antibiotic as a reference.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH, a key enzyme in pyrimidine biosynthesis.[5][14]

  • Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrate dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Reaction Mixture: In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and the necessary cofactors in a buffered solution.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

  • Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DHODH_inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine QCA Quinoline Carboxylic Acid Inhibitor QCA->DHODH Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH).

References

Evaluating 8-Quinolinecarboxylic Acid as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable chromatographic methods. An ideal internal standard compensates for variations in sample preparation, injection volume, and instrument response, ultimately leading to improved accuracy and precision of quantitative analysis. This guide provides a framework for the evaluation of 8-quinolinecarboxylic acid as a potential internal standard in chromatography. Due to a lack of publicly available comparative performance data, this document outlines the necessary experimental protocols and evaluation criteria to compare this compound against other commonly used internal standards for acidic analytes.

Introduction to Internal Standards in Chromatography

An internal standard is a compound of known concentration that is added to all samples, including calibrators and quality controls, in an analytical run. The quantification of the analyte of interest is then based on the ratio of the analyte's response to the internal standard's response. This approach mitigates the impact of analytical variability.

Key characteristics of an ideal internal standard include:

  • Structural similarity to the analyte.

  • Similar chromatographic retention time to the analyte, but with baseline separation.

  • Similar extraction recovery to the analyte.

  • No interference with endogenous components in the sample matrix.

  • High purity and stability.

This compound, a heterocyclic aromatic acid, possesses structural features that may make it a suitable internal standard for the analysis of various acidic compounds. Its aromatic ring system and carboxylic acid group can mimic the behavior of certain acidic drugs and metabolites during extraction and chromatographic separation.

Comparative Evaluation of this compound

To evaluate the suitability of this compound as an internal standard, a direct comparison with established internal standards is essential. The choice of alternative internal standards will depend on the specific analyte and analytical technique. For the analysis of acidic compounds, potential alternatives could include:

  • Stable Isotope-Labeled (SIL) Analogs of the Analyte: Considered the "gold standard," as they have nearly identical chemical and physical properties to the analyte.

  • Structural Analogs: Compounds with a similar core structure and functional groups to the analyte.

  • Other Commercially Available Acidic Compounds: Examples include benzoic acid derivatives, other quinolinecarboxylic acid isomers, or commercially available deuterated acids.

The following sections detail the experimental protocols required to generate comparative data for key performance parameters.

Experimental Protocols

Stock and Working Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the chosen alternative internal standard(s) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at a minimum of five different concentration levels.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound and the alternative internal standard(s) at a constant concentration that yields a suitable detector response.

Sample Preparation (Liquid-Liquid Extraction Example)
  • Spiking: To 100 µL of the biological matrix (e.g., plasma, urine), add a known amount of the analyte working standard solution (for calibration curve and quality control samples) and 10 µL of the internal standard spiking solution (containing either this compound or the alternative IS).

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortexing: Vortex the samples for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (HPLC-UV Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength to be determined based on the absorbance maxima of the analyte and internal standards.

Data Presentation and Performance Evaluation

The performance of this compound as an internal standard should be rigorously compared against the chosen alternatives based on the following validation parameters. The results should be summarized in clear and concise tables.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Table 1: Comparison of Linearity for Different Internal Standards

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound [Insert Data][Insert Data]
Alternative IS 1 (e.g., SIL-Analyte) [Insert Data][Insert Data]
Alternative IS 2 (e.g., Benzoic Acid) [Insert Data][Insert Data]
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements.

Table 2: Accuracy and Precision Data

Internal StandardQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound Low[Insert Data][Insert Data][Insert Data]
Mid[Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data]
Alternative IS 1 Low[Insert Data][Insert Data][Insert Data]
Mid[Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data]
Alternative IS 2 Low[Insert Data][Insert Data][Insert Data]
Mid[Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data]
Recovery

Recovery is the efficiency of the extraction procedure for the analyte and the internal standard from the sample matrix.

Table 3: Extraction Recovery Comparison

CompoundConcentration (ng/mL)Recovery with this compound (%) Recovery with Alternative IS 1 (%) Recovery with Alternative IS 2 (%)
Analyte Low[Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data]
This compound Mid[Insert Data]N/AN/A
Alternative IS 1 MidN/A[Insert Data]N/A
Alternative IS 2 MidN/AN/A[Insert Data]

Visualization of Experimental Workflow and Logic

Visualizing the experimental and logical processes can aid in understanding the evaluation framework.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike_Analyte Spike Analyte (Calibrators/QCs) Matrix->Spike_Analyte Spike_IS Spike Internal Standard (e.g., 8-QCA) Spike_Analyte->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV/MS Detection HPLC->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for sample analysis using an internal standard.

Evaluation_Logic Start Evaluate this compound (8-QCA) as Internal Standard Select_Alternatives Select Alternative Internal Standards (e.g., SIL, Analogs) Start->Select_Alternatives Perform_Validation Perform Method Validation Experiments (Linearity, Accuracy, Precision, Recovery) Select_Alternatives->Perform_Validation Compare_Data Compare Performance Data in Tables Perform_Validation->Compare_Data Decision Is 8-QCA Performance Acceptable/Superior? Compare_Data->Decision Accept Accept 8-QCA as Internal Standard Decision->Accept Yes Reject Reject 8-QCA; Use Alternative IS Decision->Reject No

Caption: Logical flow for evaluating an internal standard.

Conclusion

While this compound presents itself as a potential candidate for an internal standard for acidic analytes, its suitability must be empirically determined through rigorous validation. By following the outlined experimental protocols and systematically comparing its performance against established internal standards, researchers can make an informed decision on its applicability for a specific chromatographic method. The lack of existing data highlights the need for such fundamental validation studies to be performed and published to enrich the knowledge base of the scientific community.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 8-quinolinecarboxylic acid and related ligands, focusing on insights gained from Density Functional Theory (DFT) studies. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural, electronic, and spectroscopic properties of these compounds. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate a deeper understanding of the structure-property relationships within this important class of molecules.

Quinoline derivatives are a significant class of heterocyclic compounds with a wide array of applications, including in medicinal chemistry as antimicrobial, anticancer, and antimalarial agents.[1] The introduction of a carboxylic acid group at the 8-position, along with other substituents, can modulate the physicochemical and biological properties of the quinoline scaffold. Computational methods, particularly DFT, have proven to be invaluable tools for elucidating the nuanced effects of these modifications at the atomic level.[2]

Comparative Analysis of Structural and Electronic Properties

DFT calculations provide a powerful means to predict the geometric and electronic characteristics of molecules. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. The B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-31G'(d,p), is commonly employed for this class of compounds.[1][3]

Below is a summary of key computational data for 8-hydroxy-2-quinolinecarboxylic acid, a well-studied analog, which serves as a representative example.

ParameterValueMethodReference
Optimized Geometry
O-H Bond Length (Å)0.967B3LYP/6-311++G(d,p)[3]
C=O Bond Length (Å)1.215B3LYP/6-311++G(d,p)[3]
Electronic Properties
HOMO Energy (eV)-6.45B3LYP/6-311++G(d,p)[3]
LUMO Energy (eV)-2.18B3LYP/6-311++G(d,p)[3]
HOMO-LUMO Gap (eV)4.27B3LYP/6-311++G(d,p)[3]
Spectroscopic Data
OH Vibrational Frequency (cm⁻¹)3584 (calculated)B3LYP/6-311++G(d,p)[3]
C=O Vibrational Frequency (cm⁻¹)1789 (calculated)B3LYP/6-311++G(d,p)[3]

The Impact of Substituents and Solvation

The electronic and structural properties of the quinoline core are sensitive to the nature and position of substituents. For instance, the introduction of an electron-withdrawing group like a nitro group can significantly alter the HOMO-LUMO gap and the molecular electrostatic potential.[1] Furthermore, solvent effects can play a crucial role in the conformational stability and spectroscopic signatures of these molecules.[3] Theoretical investigations often employ models like the Polarized Continuum Model (PCM) to account for the influence of the solvent environment.[3]

Experimental Protocols

Computational Details

A typical DFT study of quinoline derivatives involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[4]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict infrared and Raman spectra.[4]

  • Electronic Property Analysis: Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and other electronic properties are calculated to understand the reactivity and charge distribution of the molecule.[1]

  • Spectroscopic Simulations: UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental electronic spectra.[1]

Spectroscopic Analysis

Experimental validation of computational results is crucial. Key techniques include:

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods are used to probe the vibrational modes of the molecule. The experimental spectra are often compared with the calculated frequencies to assign the observed bands.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to determine the chemical environment of the hydrogen and carbon atoms, respectively. Calculated NMR chemical shifts can be compared with experimental data to confirm the molecular structure.[3]

Visualizing a Typical DFT Workflow

The following diagram illustrates a standard workflow for the DFT analysis of a quinoline derivative.

DFT_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spec_sim Spectroscopic Simulation (IR, Raman, UV-Vis) electronic_prop->spec_sim comparison Compare Theoretical and Experimental Data spec_sim->comparison exp_data Experimental Data (FT-IR, NMR, UV-Vis) exp_data->comparison end Analysis and Interpretation comparison->end

A flowchart illustrating the typical computational workflow for DFT analysis.

Molecular Structure of this compound

The diagram below depicts the molecular structure of this compound, highlighting the key functional groups.

molecular_structure cluster_quinoline Quinoline Core cluster_cooh Carboxylic Acid Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C10 C4->C10 C9 C10->C9 C9->C4 N1 N C9->N1 C8 N1->C8 C7 C8->C7 C_cooh C C8->C_cooh C6 C7->C6 C5 C6->C5 C5->C10 O1_cooh O C_cooh->O1_cooh = O2_cooh O C_cooh->O2_cooh H_cooh H O2_cooh->H_cooh

Molecular structure of this compound.

References

A Comparative Guide to the Reactivity of 8-Quinolinecarboxylic Acid: Experimental Validation of Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and theoretical models describing the reactivity of 8-quinolinecarboxylic acid (8QCA). The information presented is collated from peer-reviewed studies to facilitate a deeper understanding of its chemical behavior, which is crucial for its application in areas such as herbicide development and as a ligand in catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and theoretical investigations into the reactivity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueTheoretical ValueMethod/Basis
pKa₁ (Carboxylic Group) 4.6[1]4.5Not Specified[1]
pKa₂ (Quinoline Nitrogen) 7.2[1]7.1Not Specified[1]
Melting Point (°C) 183-185-Lit.
Molecular Weight ( g/mol ) 173.17173.17-[2]

Table 2: Reaction Rate Constants of this compound with Radicals

ReactantExperimental Rate Constant (M⁻¹ s⁻¹)Theoretical Rate Constant (M⁻¹ s⁻¹)Experimental Conditions
Hydroxyl Radical (•OH) Diffusion-limitedDiffusion-limitedPulse Radiolysis[1]
Hydrated Electron (eₐₒ⁻) 5.6 x 10⁹-Pulse Radiolysis (pH 7)[1]

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsSolvent/Conditions
UV-Vis Absorption 207, 235, 315 nm (pH 7); 207, 230, 290 nm (alkaline pH)[1]Aqueous
Fluorescence Emission Quantum Yield: 0.02Ethanol[3]
¹H NMR Data availableSigma-Aldrich Co. LLC.[2]
¹³C NMR Data available-
Mass Spectrometry (GC-MS) m/z: 171 [M]⁺, 170 [M-H]⁺, 142 [M-CHO]⁺, 115 [M-CHO-HCN]⁺NIST Mass Spectrometry Data Center[2][4]
IR Spectroscopy Data availableAldrich[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound reactivity.

Pulse Radiolysis for Kinetic Studies

Pulse radiolysis is a technique used to study the kinetics of fast reactions. In the context of this compound, it was employed to determine the rate constants of its reactions with hydroxyl radicals and hydrated electrons.[1]

  • Procedure: A solution of 8QCA at a specific pH is irradiated with a short pulse of high-energy electrons. This generates reactive species, such as •OH radicals or eₐₒ⁻. The change in absorbance of the solution over time is monitored using a fast detection system. The decay of the reactive species or the formation of transient products is observed, allowing for the calculation of the bimolecular rate constant. For the reaction with hydrated electrons, the decay of the electron's characteristic absorbance at 700 nm was followed.[1]

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize the structure and purity of this compound and its reaction products.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[4]

  • FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.[4]

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.[4]

Mandatory Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general workflow for studying reaction mechanisms, integrating both experimental and theoretical approaches.

G Workflow for Investigating Reaction Mechanisms cluster_exp Experimental Approach cluster_theor Theoretical Approach cluster_val Validation and Interpretation exp_design Experimental Design data_acq Data Acquisition (e.g., Pulse Radiolysis, Spectroscopy) exp_design->data_acq kinetic_analysis Kinetic Analysis data_acq->kinetic_analysis product_id Product Identification kinetic_analysis->product_id comparison Comparison of Experimental & Theoretical Data product_id->comparison comp_model Computational Modeling (e.g., DFT) geom_opt Geometry Optimization comp_model->geom_opt rate_calc Rate Constant Calculation geom_opt->rate_calc react_param Reactivity Parameter (e.g., Fukui functions) rate_calc->react_param react_param->comparison mechanism Proposed Reaction Mechanism comparison->mechanism validation Model Validation mechanism->validation G Proposed Degradation Pathway of 8QCA by •OH qca 8-Quinolinecarboxylic Acid (8QCA) oh_adduct •OH Adduct qca->oh_adduct + •OH intermediates Transient Intermediates oh_adduct->intermediates Further Reactions degradation_products Degradation Products intermediates->degradation_products

References

Safety Operating Guide

Proper Disposal of 8-Quinolinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 8-Quinolinecarboxylic acid is a critical aspect of laboratory safety and environmental responsibility. As with many quinoline derivatives, this compound is treated as hazardous waste and requires specific handling and disposal procedures to prevent environmental contamination and ensure the safety of laboratory personnel.[1] Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[3][4]
Eye IrritationCauses serious eye irritation.[3][4]
Respiratory IrritationMay cause respiratory irritation.[3]

Required Personal Protective Equipment:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][5]EN 374.[1]
Body Laboratory coat.[1][5]---
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[3][5]---

Waste Segregation and Collection

Proper segregation and collection of this compound waste are paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Waste Identification: All waste streams containing this compound, including contaminated materials like gloves, weigh paper, and pipette tips, must be identified as hazardous waste.[1]

  • Segregation: This waste must be segregated from other waste streams to prevent incompatible materials from mixing.[5]

  • Containerization:

    • Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated, clearly labeled hazardous waste container.[1] The container must have a secure, tight-fitting lid and be made of a compatible material (e.g., a glass bottle with a secure screw cap is recommended).[5]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5] Do not overfill the container, leaving adequate headspace for expansion.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.[6]

  • Containment:

    • Small Spills (Solid): Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for disposal.[6][7]

    • Large Spills (Solid): Dike the spill using an absorbent or impervious material like clay or sand.[8]

    • Liquid Spills: Absorb the spill with an inert material such as sand, vermiculite, or other inert absorbent. Place the contaminated material in an appropriate container for disposal.[6][8]

  • Decontamination: After the bulk of the material has been removed, scrub the area with detergent and water.[8] For residual amounts, rinsing the contaminated surface with a suitable solvent and collecting the rinse as hazardous waste can be considered.[6]

  • Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[6]

Final Disposal

The final disposal of this compound waste must be handled by qualified professionals in accordance with all applicable regulations.

Disposal Protocol:

  • Contact Environmental Health and Safety (EHS): Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Documentation: Complete and submit any required hazardous waste disposal forms for pick-up.[9]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_assessment Initial Assessment cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated Containing This compound identify_waste Identify as Hazardous Waste start->identify_waste don_ppe Don Appropriate PPE identify_waste->don_ppe waste_type Solid or Liquid Waste? don_ppe->waste_type collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid store_waste Store Sealed Container in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 8-Quinolinecarboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is paramount. The following table summarizes the required Personal Protective Equipment (PPE) based on the known hazards of the substance.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.Protects eyes from dust, splashes, and vapors.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact with the chemical.[1]
Body Protection Laboratory CoatFlame-resistant, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorA NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge may be necessary if dust or aerosols are generated.Prevents inhalation of harmful dust or vapors.

Hazard and Exposure Data

While specific occupational exposure limits (OELs) such as OSHA PELs or ACGIH TLVs for this compound have not been established, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassificationHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.

Due to the lack of specific exposure limits, a conservative approach should be adopted, and all work should be conducted in a manner that minimizes any potential for exposure.

Experimental Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step operational procedure is critical to minimize risk. The following workflow outlines the safe handling of this compound in a laboratory setting.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Designate a Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

Handling
  • Weighing: Carefully weigh the solid this compound in the fume hood to avoid generating dust. Use a disposable weighing boat.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to prevent splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Performing the Reaction: Conduct all reactions within the fume hood. Ensure that all glassware is properly secured.

  • Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment.

Decontamination and Cleaning
  • Wipe Down Surfaces: Use a suitable solvent (e.g., 70% ethanol) to wipe down all surfaces in the fume hood where the chemical was handled.

  • Clean Glassware: Thoroughly clean all glassware with an appropriate cleaning agent and rinse with deionized water.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Designate Fume Hood Area prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Solid prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Clean Glassware post1->post2

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weighing boats, gloves, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Neutralization and Disposal Protocol

For small amounts of acidic waste, a neutralization procedure can be performed by trained personnel in a controlled environment. A risk assessment must be conducted before proceeding.

  • Dilution: In a chemical fume hood, slowly add the acidic waste to a large volume of cold water (at least a 1:10 ratio of acid to water).

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted acidic solution. Monitor the pH using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Important: For large quantities of waste or if you are unsure about the procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal through a licensed hazardous waste disposal company.

cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Disposal Path waste_solid Solid Waste collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste collect_liquid Labeled Liquid Waste Container waste_liquid->collect_liquid waste_sharps Sharps Waste collect_sharps Sharps Container waste_sharps->collect_sharps ehs_disposal Contact EHS for Pickup collect_solid->ehs_disposal neutralization Neutralization (Small Scale) collect_liquid->neutralization collect_sharps->ehs_disposal neutralization->ehs_disposal If unable to neutralize drain_disposal Drain Disposal (Post-Neutralization) neutralization->drain_disposal If pH 6-8

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.